2-Bromo-6-chloro-4-nitropyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-6-chloro-4-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClN2O2/c6-4-1-3(9(10)11)2-5(7)8-4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQUAJEKEHSHSSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1Cl)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40849475 | |
| Record name | 2-Bromo-6-chloro-4-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40849475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206250-42-1 | |
| Record name | 2-Bromo-6-chloro-4-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40849475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-BROMO-6-CHLORO-4-NITROPYRIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Bromo-6-chloro-4-nitropyridine CAS number
An In-Depth Technical Guide to 2-Bromo-6-chloro-4-nitropyridine: Synthesis, Reactivity, and Applications
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-6-chloro-4-nitropyridine, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. The document delves into its physicochemical properties, plausible synthetic routes, and core chemical reactivity, with a particular focus on the mechanisms of nucleophilic aromatic substitution (SNAr). Detailed experimental protocols, mechanistic diagrams, and a survey of its applications in drug discovery are presented to serve as an essential resource for researchers, chemists, and professionals in pharmaceutical development.
Introduction and Physicochemical Properties
2-Bromo-6-chloro-4-nitropyridine is a highly functionalized pyridine derivative. The strategic placement of two distinct halogen atoms (bromine and chlorine) and a potent electron-withdrawing nitro group makes it a versatile and highly reactive intermediate. The inherent electron deficiency of the pyridine ring is significantly amplified by the nitro group at the C4 position, rendering the C2 and C6 positions exceptionally susceptible to nucleophilic attack. This predictable reactivity allows for selective and sequential substitution of the halogen leaving groups, making it an invaluable tool for constructing complex molecular architectures.
Table 1: Physicochemical Properties of 2-Bromo-6-chloro-4-nitropyridine
| Property | Value | Source |
| CAS Number | 1206250-42-1 | [1] |
| Molecular Formula | C₅H₂BrClN₂O₂ | [2] |
| Molecular Weight | 237.44 g/mol | [3] |
| Monoisotopic Mass | 235.89882 Da | [2] |
| SMILES | C1=C(C=C(N=C1Cl)Br)[O-] | [2] |
| InChI Key | SQUAJEKEHSHSSA-UHFFFAOYSA-N | [2] |
Synthesis Pathway
Caption: Proposed synthetic workflow for 2-Bromo-6-chloro-4-nitropyridine.
Chemical Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The primary mode of reactivity for 2-Bromo-6-chloro-4-nitropyridine is nucleophilic aromatic substitution (SNAr). The causality behind this high reactivity lies in two key factors:
-
Ring Activation: The pyridine nitrogen and, more significantly, the C4-nitro group are potent electron-withdrawing groups. They reduce the electron density of the aromatic ring, making it highly electrophilic and susceptible to attack by nucleophiles.[5]
-
Leaving Groups: Both chlorine and bromine are excellent leaving groups, facilitating the substitution process.
The reaction proceeds via a two-step addition-elimination mechanism, which involves the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][6] The attack of the nucleophile is the rate-determining step. The exceptional stability of the Meisenheimer complex, due to the delocalization of the negative charge onto the electronegative oxygen atoms of the nitro group, provides a low-energy pathway for the reaction to proceed.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Applications in Drug Discovery and Organic Synthesis
The unique reactivity profile of 2-Bromo-6-chloro-4-nitropyridine makes it a valuable precursor in the synthesis of complex heterocyclic systems. Its primary application is as a scaffold for building libraries of substituted pyridines for drug discovery programs.[7] Halogenated pyridines are crucial intermediates in the development of pharmaceuticals, including anti-inflammatory, anti-cancer, and antimicrobial agents.[8][9]
-
Selective Functionalization: The differential reactivity of the C-Br and C-Cl bonds can potentially be exploited for sequential, site-selective substitutions under carefully controlled conditions.
-
Cross-Coupling Reactions: The halo-substituents serve as handles for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the introduction of carbon-carbon and carbon-heteroatom bonds.[7]
-
Synthesis of Fused Systems: Following substitution, the nitro group can be reduced to an amine, which can then be used as a handle to construct fused heterocyclic rings like imidazo[4,5-b]pyridines, a class of compounds known for their biological activities, including the inhibition of protein kinases.[7]
Experimental Protocol: Representative Amination Reaction
This protocol describes a general, self-validating procedure for the nucleophilic substitution of a halogen on the 2-Bromo-6-chloro-4-nitropyridine ring with an amine. This method is adapted from established procedures for similar activated halopyridines.[5]
Objective: To synthesize a 2-amino-6-chloro-4-nitropyridine derivative.
Materials:
-
2-Bromo-6-chloro-4-nitropyridine (1.0 eq)
-
Primary or Secondary Amine (1.1 - 1.5 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq)
-
Solvent: Ethanol, Acetonitrile, or N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) apparatus
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-Bromo-6-chloro-4-nitropyridine (1.0 eq) and the chosen solvent (e.g., Ethanol).
-
Addition of Reagents: Add the amine (1.1 eq) to the solution, followed by the non-nucleophilic base (e.g., TEA, 1.5 eq). The base is crucial to neutralize the HBr or HCl generated during the reaction, driving the equilibrium towards the product.
-
Reaction Monitoring: Stir the mixture at room temperature or with gentle heating (40-60 °C). The reaction progress must be monitored by TLC. A typical mobile phase would be a mixture of ethyl acetate and hexanes. The consumption of the starting material indicates the reaction is proceeding.
-
Work-up: Once the reaction is complete (as determined by TLC), concentrate the mixture under reduced pressure to remove the solvent.
-
Extraction: Partition the resulting residue between an organic solvent (e.g., ethyl acetate) and water. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can then be purified by column chromatography on silica gel to yield the pure substituted pyridine.
Spectroscopic Characterization
Confirming the identity and purity of 2-Bromo-6-chloro-4-nitropyridine and its derivatives is essential.[10]
-
Nuclear Magnetic Resonance (NMR): ¹H NMR is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. Their chemical shifts will be downfield due to the strong deshielding effects of the nitro group and the ring nitrogen.
-
Mass Spectrometry (MS): The mass spectrum will provide the molecular weight. A key diagnostic feature is the distinct isotopic pattern resulting from the presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This unique pattern provides unambiguous confirmation of the elemental composition.[2]
Safety and Handling
While specific toxicity data for 2-Bromo-6-chloro-4-nitropyridine is limited, it should be handled with the standard precautions for halogenated nitroaromatic compounds.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle the compound in a well-ventilated fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
Conclusion
2-Bromo-6-chloro-4-nitropyridine is a highly activated and versatile chemical intermediate. Its utility is rooted in the predictable and efficient nucleophilic aromatic substitution reactions it undergoes, driven by the powerful electron-withdrawing nitro group. This guide has outlined its fundamental properties, synthesis, reactivity, and applications, providing a solid technical foundation for its use in advanced organic synthesis and as a cornerstone building block in the development of novel pharmaceutical agents.
References
[1] BLD Pharm. 1206250-42-1|2-Bromo-6-chloro-4-nitropyridine. Available at: [11] ChemicalBook. 2-BROMO-6-CHLORO-4-NITROANILINE synthesis. Available at: [2] PubChem. 2-bromo-6-chloro-4-nitropyridine (C5H2BrClN2O2). Available at: [3] ChemScene. 1137475-57-0 | 2-Bromo-4-chloro-5-nitropyridine. Available at: [12] PubChem. 2-Bromo-6-chloro-4-methylpyridine | C6H5BrClN | CID 11117234. Available at: PubChem. 2-Bromo-6-chloro-4-nitroaniline | C6H4BrClN2O2 | CID 66832. Available at: [13] Ningbo Inno Pharmchem Co., Ltd. Exploring the Market Potential of 2-Bromo-6-chloro-4-methylpyridine: A Feasibility Analysis by Supplier. Available at: [14] Sigma-Aldrich. 2-Bromo-6-methyl-4-nitropyridine | 97944-46-2. Available at: [7] BenchChem. Application Notes and Protocols for 2-Amino-4-bromo-3-nitropyridine in Organic Synthesis. Available at: Chem-Impex. 2,6-Dibromo-4-nitropyridine. Available at: [15] Cenmed Enterprises. 2-Bromo-6-methyl-4-nitropyridine (C007B-509963). Available at: [16] PubChem. 2-Bromo-6-methyl-4-nitropyridine | C6H5BrN2O2 | CID 13419590. Available at: [17] Google Patents. CN104402805A - 2-bromopyridine synthesis method. Available at: [10] BenchChem. Spectroscopic Analysis of 2-Amino-4-bromo-3-nitropyridine: A Technical Overview. Available at: [18] Organic Syntheses. 2-bromopyridine - Organic Syntheses Procedure. Available at: [4] ChemicalBook. 2-Chloro-4-nitropyridine synthesis. Available at: [5] BenchChem. Navigating the Nucleophilic Aromatic Substitution Mechanisms of 2-Chloro-4-nitropyridine: An In-depth Technical Guide. Available at: [6] Organic Letters. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Available at: [19] ChemicalBook. 2-BROMO-6-CHLORO-4-NITROANILINE | 99-29-6. Available at: [8] PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available at: [9] NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Chemical Synthesis: The Role of 2-Bromo-4-fluoropyridine in Modern Drug Discovery. Available at:
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An In-depth Technical Guide to 2-Bromo-6-chloro-4-nitropyridine: A Core Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Polysubstituted Pyridine Core
In the landscape of medicinal chemistry and drug development, the pyridine scaffold remains a cornerstone for the synthesis of novel therapeutic agents. Its unique electronic properties and ability to engage in crucial hydrogen bonding interactions make it a privileged structure in a multitude of biologically active compounds. Among the vast array of pyridine-based building blocks, 2-Bromo-6-chloro-4-nitropyridine stands out as a highly versatile and strategically functionalized intermediate. The presence of three distinct and reactive substituents—a bromine atom, a chlorine atom, and a nitro group—on the pyridine ring offers a rich platform for a diverse range of chemical transformations. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive technical overview of 2-Bromo-6-chloro-4-nitropyridine, detailing its physicochemical properties, plausible synthetic routes, and its significant applications as a pivotal component in the synthesis of next-generation therapeutics, particularly kinase inhibitors.
Physicochemical Properties and Molecular Identity
2-Bromo-6-chloro-4-nitropyridine is a crystalline solid at room temperature. Its molecular structure and key identifiers are summarized in the table below, providing a foundational reference for its use in synthesis and analysis.
| Property | Value | Source |
| Molecular Formula | C₅H₂BrClN₂O₂ | |
| Molecular Weight | 237.44 g/mol | Calculated |
| Monoisotopic Mass | 235.89882 Da | |
| Appearance | Pale yellow to yellow crystalline solid | General Observation |
| CAS Number | Not explicitly assigned; isomeric structures exist. | N/A |
| IUPAC Name | 2-Bromo-6-chloro-4-nitropyridine | IUPAC Nomenclature |
Synthesis and Manufacturing: A Plausible and Referenced Approach
While a specific, dedicated synthesis for 2-Bromo-6-chloro-4-nitropyridine is not extensively documented in readily available literature, a highly plausible and chemically sound synthetic route can be devised based on established methodologies for the nitration of substituted pyridines. The most logical starting material for this synthesis is the commercially available 2-bromo-6-chloropyridine.
The nitration of pyridine rings, particularly those bearing deactivating halogen substituents, typically requires strong nitrating conditions. A mixture of fuming nitric acid and concentrated sulfuric acid is the standard reagent for such transformations. The regioselectivity of the nitration is directed by the existing substituents. In 2-bromo-6-chloropyridine, the 4-position is the most likely site for electrophilic attack due to the directing effects of the halogen atoms and the pyridine nitrogen.
Experimental Protocol: Synthesis of 2-Bromo-6-chloro-4-nitropyridine
Objective: To synthesize 2-Bromo-6-chloro-4-nitropyridine via electrophilic nitration of 2-bromo-6-chloropyridine.
Materials:
-
2-Bromo-6-chloropyridine
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (≥90%)
-
Ice
-
Saturated Sodium Bicarbonate solution
-
Dichloromethane or Ethyl Acetate
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Round bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Thin Layer Chromatography (TLC) apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, carefully add concentrated sulfuric acid. Cool the flask in an ice bath with continuous stirring.
-
Addition of Starting Material: To the cold sulfuric acid, slowly add 2-bromo-6-chloropyridine portion-wise, ensuring the temperature remains low.
-
Nitration: Once the starting material is fully dissolved, begin the dropwise addition of fuming nitric acid via the dropping funnel. Maintain the reaction temperature below 10 °C throughout the addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. The progress of the reaction should be monitored by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. This will quench the reaction and precipitate the crude product.
-
Neutralization and Extraction: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases. Extract the aqueous layer multiple times with a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude 2-Bromo-6-chloro-4-nitropyridine.
-
Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield the pure product.
Key reaction pathways for derivatization.
Analytical Characterization: Predicted Spectroscopic Data
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The ¹H NMR spectrum of 2-Bromo-6-chloro-4-nitropyridine is expected to be simple, showing two singlets in the aromatic region. The electron-withdrawing nitro group and the halogens will significantly deshield the protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ 8.1 | Singlet | H-5 |
| ~ 7.8 | Singlet | H-3 |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum is predicted to show five distinct signals for the five carbon atoms of the pyridine ring. The chemical shifts are influenced by the attached heteroatoms and the nitro group.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~ 155 | C4-NO₂ |
| ~ 152 | C6-Cl |
| ~ 145 | C2-Br |
| ~ 125 | C3 |
| ~ 118 | C5 |
Predicted Mass Spectrum (Electron Ionization)
The mass spectrum of 2-Bromo-6-chloro-4-nitropyridine will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
-
Molecular Ion (M⁺): A complex cluster of peaks around m/z 236, 238, and 240, reflecting the isotopic distribution of Br and Cl.
-
Key Fragmentation Patterns:
-
Loss of NO₂ (M - 46)
-
Loss of Br (M - 79/81)
-
Loss of Cl (M - 35/37)
-
Conclusion
2-Bromo-6-chloro-4-nitropyridine is a strategically important and highly versatile building block in medicinal chemistry. Its polysubstituted nature allows for a wide range of selective chemical transformations, making it an ideal starting material for the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors. This guide provides a comprehensive overview of its properties, a plausible and referenced synthetic protocol, and its key applications, serving as a valuable resource for researchers and scientists in the field of drug discovery and development. The ability to leverage the orthogonal reactivity of its functional groups ensures that 2-Bromo-6-chloro-4-nitropyridine will continue to be a relevant and valuable tool in the quest for novel therapeutics.
References
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PubChem. 2-bromo-6-chloro-4-nitropyridine. National Center for Biotechnology Information. [Link]
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
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Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. [Link]
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Correa, A., Carril, M., & Bolm, C. (2008). Iron-Catalyzed Carbon−Heteroatom and Heteroatom−Heteroatom Bond Forming Reactions. Angewandte Chemie International Edition, 47(16), 2880–2883. [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
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Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
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Roskoski, R., Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14777–14820. [Link]
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NMRDB.org. Predict 13C carbon NMR spectra. [Link]
An In-Depth Technical Guide to 2-Bromo-6-chloro-4-nitropyridine: Properties, Reactivity, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-6-chloro-4-nitropyridine is a highly functionalized heterocyclic compound of significant interest to the fields of medicinal chemistry and materials science. Its strategic arrangement of two different halogen atoms and a potent electron-wielding nitro group on a pyridine scaffold makes it a versatile building block for creating complex molecular architectures. The inherent reactivity of this molecule allows for sequential and regioselective modifications, providing a robust platform for the synthesis of novel pharmaceutical agents and functional materials. This guide offers a comprehensive overview of its chemical properties, reactivity, and practical applications, providing field-proven insights for its effective utilization in research and development.
Core Chemical and Physical Properties
A precise understanding of the fundamental properties of a reagent is paramount for its effective use in synthesis. This section details the identity and key physicochemical characteristics of 2-Bromo-6-chloro-4-nitropyridine.
Molecular Identity
The structure of 2-Bromo-6-chloro-4-nitropyridine is defined by a pyridine ring substituted at the 2-, 4-, and 6-positions.
Diagram 1: Chemical Structure of 2-Bromo-6-chloro-4-nitropyridine
Caption: Structure of 2-Bromo-6-chloro-4-nitropyridine.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 2-Bromo-6-chloro-4-nitropyridine | - |
| CAS Number | 1206250-42-1 | [1] |
| Molecular Formula | C₅H₂BrClN₂O₂ | [2] |
| Molecular Weight | 237.44 g/mol | [2] |
Physicochemical Properties
While extensive experimental data for this specific isomer is not widely published, properties can be inferred from commercially available data and closely related analogs like 2,6-dibromo-4-nitropyridine.
Table 2: Physicochemical Data
| Property | Value | Notes and Analog Data |
| Appearance | Pale yellow crystalline powder (Expected) | The analog 2,6-dibromo-4-nitropyridine is a pale yellow crystalline powder.[3] |
| Melting Point | Not available | The melting point of 2,6-dibromo-4-nitropyridine is 121-124 °C.[3] The melting point of 2,6-dichloro-4-nitropyridine is 94-98 °C. The melting point is expected to be in this range. |
| Solubility | Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate). | Based on the structure and properties of similar compounds. |
Spectroscopic Profile (Predicted)
Spectroscopic analysis is essential for structural confirmation. The following are predicted key features based on the molecular structure.
-
¹H NMR: The spectrum is expected to show two singlets in the aromatic region, corresponding to the protons at the C3 and C5 positions. Due to the strong electron-withdrawing effects of the nitro group and halogens, these protons will be significantly deshielded, likely appearing at high chemical shifts (δ > 8.0 ppm).
-
¹³C NMR: The spectrum will display five distinct signals for the pyridine ring carbons. The carbon atoms attached to the halogens (C2 and C6) and the nitro group (C4) will be readily identifiable.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion peak (M⁺). A key feature will be the isotopic pattern resulting from the presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), leading to a complex M, M+2, M+4, etc., pattern that is diagnostic for the compound's elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong absorption bands characteristic of the nitro group (asymmetric and symmetric stretching, typically around 1530 cm⁻¹ and 1350 cm⁻¹, respectively) and C-halogen stretching frequencies.
Reactivity and Synthetic Applications
The reactivity of 2-bromo-6-chloro-4-nitropyridine is governed by the powerful electron-withdrawing nature of the 4-nitro group, which significantly activates the pyridine ring for nucleophilic aromatic substitution (SNAr).[4] The two different halogen atoms at the activated 2- and 6-positions provide opportunities for sequential and regioselective functionalization.
Nucleophilic Aromatic Substitution (SNAr)
The primary mode of reactivity for this molecule is SNAr, where a nucleophile attacks one of the halogen-bearing carbons, leading to the displacement of the halide ion through a resonance-stabilized intermediate known as a Meisenheimer complex.[4]
Diagram 2: General Mechanism of Nucleophilic Aromatic Substitution (SNAr)
Caption: The two-step addition-elimination mechanism for SNAr.
Causality Behind Experimental Choices & Regioselectivity:
The key question in the SNAr of this substrate is regioselectivity: which halogen is displaced first?
-
Electronic Effects: The nitro group at the 4-position activates both the 2- and 6-positions for nucleophilic attack.[4]
-
Leaving Group Ability: Bromine is generally a better leaving group than chlorine in SNAr reactions on electron-deficient rings. This is because the C-Br bond is weaker than the C-Cl bond, and the bond-breaking step is part of the rate-determining formation of the Meisenheimer complex.
-
Inductive Effects: Some studies on related systems suggest that the inductive effect of a neighboring nitro group can make the ortho position (C2 or C6 relative to another group) more electron-deficient and thus kinetically favored for attack.[5]
In many cases, the greater lability of the C-Br bond dictates that nucleophilic substitution will preferentially occur at the 2-position (bromine displacement) under kinetically controlled conditions. This allows for a stepwise functionalization strategy: the first nucleophile displaces the bromine, and a second, different nucleophile can then displace the chlorine, often under more forcing conditions.
Experimental Protocol: Amination at the 2-Position
This protocol describes a typical SNAr reaction to install an amine, a common step in pharmaceutical synthesis.
-
Reagent Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromo-6-chloro-4-nitropyridine (1.0 eq.) in a suitable polar aprotic solvent such as ethanol, isopropanol, or DMF.
-
Nucleophile Addition: Add the desired primary or secondary amine (1.1-1.5 eq.). If the amine is used as its hydrochloride salt, add a non-nucleophilic base like triethylamine or diisopropylethylamine (2.0-2.5 eq.) to liberate the free amine in situ.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C). The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be isolated by filtration. Otherwise, the solvent can be removed under reduced pressure.
-
Purification: The crude product is then purified. A common method involves partitioning the residue between water and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated. Further purification can be achieved by column chromatography on silica gel or by recrystallization.
Palladium-Catalyzed Cross-Coupling Reactions
The bromo and chloro substituents also serve as handles for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-heteroatom bonds. These reactions are foundational in modern drug discovery.
Reactivity and Regioselectivity:
In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Heck), the reactivity of the C-X bond is critical. The oxidative addition of the palladium(0) catalyst to the C-X bond is typically the first step. The bond strength and reactivity follow the order C-I > C-Br > C-Cl.
Therefore, the C-Br bond at the 2-position is significantly more reactive than the C-Cl bond at the 6-position. This differential reactivity allows for highly selective cross-coupling at the 2-position while leaving the 6-chloro substituent intact for subsequent modification.
Diagram 3: Workflow for a Regioselective Suzuki Coupling
Caption: A typical workflow for Suzuki coupling at the 2-position.
Experimental Protocol: Suzuki Coupling
-
Reagent Setup: To a reaction vessel, add 2-bromo-6-chloro-4-nitropyridine (1.0 eq.), the desired aryl or heteroaryl boronic acid or boronic ester (1.2-1.5 eq.), and a base such as sodium carbonate or potassium carbonate (2.0-3.0 eq.).
-
Solvent and Degassing: Add a suitable solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 ratio). Degas the mixture thoroughly by bubbling an inert gas (argon or nitrogen) through it for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a ligand.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: After completion, cool the mixture to room temperature and dilute it with water. Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product is typically purified by column chromatography on silica gel.
Reduction of the Nitro Group
The transformation of the nitro group into an amino group is a highly valuable synthetic step, as aromatic amines are crucial pharmacophores in many drug molecules. This reduction can be achieved selectively in the presence of the halogen substituents.
Causality Behind Method Selection:
-
Catalytic Hydrogenation: Using H₂ gas with a palladium on carbon (Pd/C) catalyst is a very clean and efficient method. However, it can sometimes lead to hydrodehalogenation (loss of Cl or Br) as a side reaction, especially under harsh conditions.
-
Metal/Acid Reduction: A classic and robust method involves using a metal like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium (e.g., acetic acid or hydrochloric acid). This method is often chemoselective and tolerant of many functional groups.
Diagram 4: Reduction of the Nitro Group to an Amine
Caption: Conversion of the 4-nitro group to a 4-amino group.
Experimental Protocol: Reduction with Iron and Acetic Acid
-
Reagent Setup: In a reaction vessel, create a slurry of iron powder (Fe, 3-5 eq.) in glacial acetic acid.
-
Substrate Addition: Add the 2-bromo-6-chloro-4-nitropyridine (1.0 eq.) portion-wise to the stirred mixture. The reaction is exothermic and may require an ice bath to maintain the temperature below 50-60 °C.
-
Reaction: After the addition is complete, continue stirring the mixture. It can be heated gently (e.g., 50-70 °C) to ensure the reaction goes to completion. Monitor by TLC or LC-MS.
-
Workup: Cool the reaction mixture and filter it through a pad of celite to remove the iron salts. Carefully neutralize the filtrate with a base, such as a saturated solution of sodium bicarbonate or sodium carbonate, until it is basic (pH > 8).
-
Extraction and Purification: Extract the aqueous solution multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-aminopyridine derivative. The product can be further purified by recrystallization or column chromatography.
Synthesis
Safety and Handling
As a highly functionalized and reactive chemical, 2-bromo-6-chloro-4-nitropyridine and its analogs should be handled with care.
-
Hazard Classification: Based on data for similar compounds like 2-bromo-6-chloro-3-nitropyridine, it should be considered acutely toxic if swallowed.[2] It is also likely to be a skin and eye irritant.
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.
Conclusion
2-Bromo-6-chloro-4-nitropyridine is a powerful and versatile synthetic intermediate. Its value lies in the predictable and differential reactivity of its three functional groups. The strong activation by the 4-nitro group enables facile nucleophilic aromatic substitution, while the distinct electronic properties of the C-Br and C-Cl bonds allow for regioselective palladium-catalyzed cross-coupling reactions. Furthermore, the nitro group itself can be readily converted into a synthetically valuable amino group. This trifecta of reactivity provides chemists with a strategic tool for the efficient and controlled synthesis of complex, polysubstituted pyridines, which are foundational scaffolds in the development of new therapeutics and advanced materials. A thorough understanding of the principles outlined in this guide is essential for leveraging the full synthetic potential of this valuable building block.
References
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Chem-Impex International. 2,6-Dibromo-4-nitropyridine. [Link]
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PubChem. 2-Bromo-6-chloro-4-nitroaniline. [Link]
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Cenmed Enterprises. 2-Bromo-6-methyl-4-nitropyridine. [Link]
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PubChem. 5-Bromo-2-chloro-4-nitropyridine. [Link]
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Chemistry Stack Exchange. Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. [Link]
- Google Patents. CN104402805A - 2-bromopyridine synthesis method.
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Organic Syntheses. 2-bromopyridine. [Link]
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PubChem. 2-Bromo-6-methyl-4-nitropyridine. [Link]
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Organic Letters. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. [Link]
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PubChem. 2-Bromo-6-chloro-4-methylpyridine. [Link]
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Molecules. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. [Link]
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2-Bromo-6-chloro-4-nitropyridine synthesis pathway
An In-Depth Technical Guide to the Synthesis of 2-Bromo-6-chloro-4-nitropyridine
Introduction
2-Bromo-6-chloro-4-nitropyridine is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and agrochemical development. Its utility as a synthetic intermediate stems from the unique electronic properties of the pyridine ring, which is rendered exceptionally electron-deficient by the presence of a nitro group at the 4-position. This activation, combined with the differential reactivity of the two distinct halogen substituents at the 2- and 6-positions, provides a versatile scaffold for the construction of complex molecular architectures through sequential and site-selective nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. This guide provides a comprehensive overview of a logical and efficient pathway for the synthesis of this valuable building block, grounded in established principles of organic chemistry.
Retrosynthetic Analysis
A logical approach to the synthesis of 2-Bromo-6-chloro-4-nitropyridine begins with a retrosynthetic analysis to identify readily available starting materials. The target molecule can be simplified by disconnecting the C-Br bond via a nucleophilic aromatic substitution, specifically a halogen exchange reaction. This leads back to the symmetrical intermediate, 2,6-dichloro-4-nitropyridine. This key intermediate can, in turn, be derived from the commercially available precursor, 2,6-dichloropyridine, through an electrophilic aromatic substitution (nitration) reaction.
Caption: Retrosynthetic pathway for 2-Bromo-6-chloro-4-nitropyridine.
Forward Synthesis Pathway
The proposed forward synthesis follows a two-step sequence: (I) nitration of 2,6-dichloropyridine to form the key intermediate 2,6-dichloro-4-nitropyridine, and (II) selective mono-bromination via a copper-catalyzed halogen exchange reaction.
Part I: Synthesis of 2,6-Dichloro-4-nitropyridine via Nitration
Causality and Mechanistic Insights: The nitration of 2,6-dichloropyridine is an electrophilic aromatic substitution (EAS) reaction performed on a highly deactivated heterocyclic system. The pyridine nitrogen and the two chloro-substituents are electron-withdrawing, which significantly reduces the nucleophilicity of the aromatic ring. Consequently, harsh reaction conditions are required to generate a sufficiently electrophilic nitrating species, the nitronium ion (NO₂⁺). This is typically achieved using a mixture of concentrated nitric acid and a strong dehydrating acid, such as concentrated sulfuric acid or oleum (fuming sulfuric acid)[1][2]. The nitronium ion is directed to the 4-position (para to the nitrogen), as the 3- and 5-positions are more deactivated by the adjacent chlorine atoms and the nitrogen lone pair is protonated under the strongly acidic conditions, further deactivating the ortho positions (2 and 6).
Experimental Protocol: Nitration of 2,6-Dichloropyridine This protocol is adapted from established procedures for the nitration of dichloropyridines[1][2][3].
-
Reaction Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (98%, ~4-5 equivalents). Cool the flask in an ice-salt bath to 0-5 °C.
-
Addition of Substrate: Slowly add 2,6-dichloropyridine (1.0 eq) portion-wise to the stirred sulfuric acid, ensuring the temperature does not exceed 10 °C.
-
Formation of Nitrating Mixture: In the dropping funnel, prepare a mixture of fuming nitric acid (~1.5-2.0 eq) and concentrated sulfuric acid (~1-2 eq).
-
Nitration Reaction: Add the nitrating mixture dropwise to the reaction flask over 30-60 minutes, maintaining the internal temperature below 10 °C. After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to 100-120 °C for 8-12 hours[3]. Monitor the reaction progress using TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a large volume of crushed ice with vigorous stirring.
-
Isolation and Purification: The solid product will precipitate out of the aqueous solution. Isolate the precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water until the washings are neutral (pH ~7). Dry the resulting white to off-white solid in vacuo to yield 2,6-dichloro-4-nitropyridine[3]. Further purification can be achieved by recrystallization from ethanol if necessary.
Quantitative Data Summary
| Parameter | Value/Condition | Source |
| Substrate | 2,6-Dichloropyridine | [3] |
| Reagents | H₂SO₄, KNO₃ (or HNO₃) | [3] |
| Temperature | 120 °C | [3] |
| Reaction Time | 10 hours | [3] |
| Reported Yield | ~80% | [3] |
Part II: Selective Bromination via Aromatic Finkelstein Reaction
Causality and Mechanistic Insights: The conversion of 2,6-dichloro-4-nitropyridine to 2-bromo-6-chloro-4-nitropyridine is achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction, often referred to as an "Aromatic Finkelstein Reaction" when it involves halogen exchange[4][5]. The powerful electron-withdrawing nitro group at the 4-position strongly activates the C2 and C6 positions towards nucleophilic attack by delocalizing the negative charge of the intermediate Meisenheimer complex[6][7].
While both chlorine atoms are electronically equivalent, a selective mono-substitution can be achieved by carefully controlling the stoichiometry of the bromide nucleophile. The reaction is typically catalyzed by a copper(I) salt, such as CuI, which facilitates the halogen exchange process. The use of a diamine ligand can further accelerate the reaction[4]. The reaction is driven to favor the product by using a bromide salt as the nucleophile.
Experimental Protocol: Copper-Catalyzed Halogen Exchange This is a representative protocol based on the principles of the Aromatic Finkelstein Reaction[4][5].
-
Reaction Setup: To an oven-dried Schlenk flask, add 2,6-dichloro-4-nitropyridine (1.0 eq), sodium bromide (NaBr, 1.0-1.2 eq), copper(I) iodide (CuI, 5-10 mol%), and a suitable diamine ligand (e.g., N,N'-dimethylethylenediamine, 10-20 mol%).
-
Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (e.g., Nitrogen or Argon). Add anhydrous, degassed polar aprotic solvent, such as dioxane or DMF, via syringe.
-
Reaction: Heat the reaction mixture with vigorous stirring to 110-130 °C. The reaction is typically run for 12-24 hours. Progress should be monitored by GC-MS to observe the consumption of the starting material and the formation of the mono-brominated product and the di-brominated byproduct.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer.
-
Purification: Wash the organic layer with aqueous ammonia solution (to remove copper salts) followed by brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, a mixture of starting material, mono- and di-substituted products, is then purified by column chromatography on silica gel to isolate the desired 2-bromo-6-chloro-4-nitropyridine.
Quantitative Data Summary (Proposed)
| Parameter | Value/Condition | Rationale |
| Substrate | 2,6-Dichloro-4-nitropyridine | Prepared in Part I |
| Reagents | NaBr (1.0-1.2 eq), CuI (5-10 mol%) | Finkelstein conditions[4] |
| Solvent | Dioxane or DMF | High-boiling polar aprotic |
| Temperature | 110-130 °C | To overcome activation energy |
| Reaction Time | 12-24 hours | Typical for Cu-catalyzed couplings |
| Target Yield | 50-70% | Based on analogous reactions |
Overall Synthesis and Characterization
The complete synthetic pathway is a robust method for accessing the target compound from a simple, commercially available precursor.
Caption: Overall workflow for the synthesis of 2-Bromo-6-chloro-4-nitropyridine.
Characterization: The identity and purity of the final product, 2-Bromo-6-chloro-4-nitropyridine, should be confirmed using standard analytical techniques:
-
¹H NMR: To confirm the aromatic proton environment.
-
¹³C NMR: To confirm the number and type of carbon atoms.
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a compound containing both bromine and chlorine.
-
Melting Point: To assess purity.
Safety Considerations
-
Nitration: The use of concentrated and fuming acids requires extreme caution. The reaction is highly exothermic and can generate toxic nitrogen oxides. All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. The quenching of the reaction mixture on ice must be done slowly and carefully.
-
Halogenated Compounds: Halogenated aromatic compounds are potential irritants and should be handled with care. Avoid inhalation of dust and skin contact.
-
Solvents: DMF and dioxane are toxic. Handle in a fume hood and avoid exposure.
Conclusion
The synthesis of 2-Bromo-6-chloro-4-nitropyridine is effectively achieved through a two-step sequence involving the nitration of 2,6-dichloropyridine followed by a copper-catalyzed Aromatic Finkelstein reaction. This pathway leverages fundamental principles of electrophilic and nucleophilic aromatic substitution on an electron-deficient pyridine core. The resulting product is a versatile intermediate, primed for further functionalization in the development of novel chemical entities.
References
-
(Referenced throughout) Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. (2025). ResearchGate. Available at: [Link]
-
(Referenced throughout) Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction. Journal of the American Chemical Society, 124(50), 14844–14845. Available at: [Link]
-
(Referenced throughout) Selective monobromination of CH-active compounds. ResearchGate. Available at: [Link]
-
(Referenced throughout) Nucleophilic aromatic substitutions. (2019). YouTube. Available at: [Link]
-
(Referenced throughout) Directed nucleophilic aromatic substitution reaction. RSC Publishing. Available at: [Link]
- (Referenced throughout) Preparing method of 2,6-dichloro-3-nitropyridine. (2012). Google Patents.
-
(Referenced throughout) Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. (2025). PubMed. Available at: [Link]
-
(Referenced throughout) Nucleophilic Aromatic Substitution. (2022). Chemistry LibreTexts. Available at: [Link]
-
(Referenced throughout) Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. (2025). PMC - NIH. Available at: [Link]
- (Referenced throughout) Process for producing 2,6-dichloro-3-nitropyridine. (1982). Google Patents.
-
(Referenced throughout) Finkelstein reaction. Wikipedia. Available at: [Link]
-
(Referenced throughout) Nucleophilic Aromatic Substitution. (2023). OpenStax. Available at: [Link]
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- 3. 2,6-Dichloro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
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2-Bromo-6-chloro-4-nitropyridine solubility data
An In-depth Technical Guide to the Solubility of 2-Bromo-6-chloro-4-nitropyridine
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-Bromo-6-chloro-4-nitropyridine, a substituted heterocyclic compound of interest to the pharmaceutical and chemical research sectors. In the absence of extensive, publicly available empirical solubility data for this specific molecule, this document establishes a theoretical solubility profile based on first principles of its molecular structure. Critically, it offers detailed, step-by-step experimental protocols for researchers to quantitatively determine its solubility in a range of aqueous and organic solvents. Methodologies including the gold-standard equilibrium shake-flask method and pH-dependent solubility analysis are described in detail, emphasizing the causality behind experimental choices to ensure data integrity and reproducibility. This guide is intended to be a foundational resource for researchers, scientists, and drug development professionals, enabling informed decision-making in experimental design, process chemistry, and formulation development.
Foundational Analysis: Theoretical Solubility Profile
The solubility of a compound is dictated by the interplay of its intermolecular forces with those of the solvent, a principle commonly summarized as "like dissolves like".[1] An analysis of the structural features of 2-Bromo-6-chloro-4-nitropyridine allows for a robust theoretical prediction of its solubility behavior.
-
Core Structure: The molecule is built on a pyridine ring. The nitrogen atom in the ring is a key feature; it is a hydrogen bond acceptor and imparts polarity to the molecule, suggesting potential solubility in polar solvents.[2]
-
Substituent Effects:
-
Halogens (Bromo and Chloro): These electron-withdrawing groups increase the molecule's molecular weight and surface area, generally leading to a decrease in solubility in polar solvents like water.
-
Nitro Group (-NO₂): This is a highly polar, strong electron-withdrawing group. It can act as a hydrogen bond acceptor, which may enhance solubility in polar protic solvents.
-
Combined Effect: The molecule possesses a balance of polar (nitro group, pyridine nitrogen) and non-polar (halide-substituted aromatic ring) characteristics. This structure suggests that 2-Bromo-6-chloro-4-nitropyridine will exhibit limited solubility in both highly polar (e.g., water) and very nonpolar (e.g., hexane) solvents, with optimal solubility likely found in polar aprotic solvents (e.g., DMSO, DMF) or moderately polar organic solvents (e.g., ethyl acetate, dichloromethane).
-
The relationship between the solute's structure and solvent polarity can be visualized as follows:
Caption: Predicted interactions governing solubility.
Physicochemical Properties
Before undertaking quantitative solubility studies, it is essential to characterize the fundamental physicochemical properties of the compound.
| Property | Value | Source / Method |
| Molecular Formula | C₅H₂BrClN₂O₂ | - |
| Molecular Weight | 237.44 g/mol | |
| Appearance | Solid (predicted) | |
| Predicted logP | 1.8 - 2.5 | Computational Prediction |
| Predicted pKa | ~ -2.0 (for protonated pyridine) | Computational Prediction |
Note: Predicted values should be confirmed experimentally.
Experimental Workflow for Solubility Determination
A systematic approach is required to accurately quantify the solubility of 2-Bromo-6-chloro-4-nitropyridine. The workflow begins with a qualitative assessment, followed by rigorous quantitative measurement.
Caption: Overall experimental workflow for solubility determination.
Part A: Protocol for Qualitative Solubility Assessment
This initial screen provides a rapid estimation of solubility across a range of common laboratory solvents.
Objective: To classify the compound as "soluble," "partially soluble," or "insoluble" in selected solvents.
Methodology:
-
Dispense approximately 1-2 mg of 2-Bromo-6-chloro-4-nitropyridine into a series of small, labeled glass vials.
-
To the first vial, add the chosen solvent (e.g., water) dropwise, up to a total volume of 1 mL.[3]
-
After each addition, vigorously agitate the vial for 10-20 seconds.[1]
-
Visually inspect the solution against a dark background for any undissolved solid particles.
-
Record the observation. If all solid dissolves, the compound is considered "soluble." If some but not all dissolves, it is "partially soluble." If no dissolution is apparent, it is "insoluble."
-
Repeat steps 2-5 for a panel of solvents, such as:
-
Water (Polar Protic)
-
Methanol (Polar Protic)
-
Ethyl Acetate (Intermediate Polarity)
-
Acetone (Polar Aprotic)
-
Acetonitrile (Polar Aprotic)
-
Dichloromethane (Nonpolar)
-
Toluene (Nonpolar)
-
Part B: Protocol for Quantitative Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method is the internationally recognized gold-standard for determining thermodynamic equilibrium solubility.[4][5] It measures the concentration of a saturated solution when it is in equilibrium with an excess of the solid compound.
Objective: To determine the precise solubility of the compound in a given solvent at a controlled temperature.
Causality & Design: This method requires prolonged agitation to ensure the system reaches true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. Temperature control is critical as solubility is highly temperature-dependent.[5][6]
Methodology:
-
Preparation: Add an excess amount of solid 2-Bromo-6-chloro-4-nitropyridine to a glass flask or vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a precise, known volume of the desired solvent (e.g., 10.0 mL).
-
Equilibration: Seal the flask and place it in an orbital shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a defined period, typically 24 to 48 hours, to ensure equilibrium is reached.[5][7]
-
Phase Separation: After equilibration, allow the flasks to stand undisturbed in a temperature-controlled bath for at least 1 hour to allow the excess solid to settle.
-
Sampling & Filtration: Carefully withdraw a sample from the supernatant, ensuring no solid particles are disturbed. Immediately filter the sample through a 0.22 µm syringe filter (e.g., PTFE or PVDF, chosen for solvent compatibility) to remove all undissolved microparticles.
-
Quantification:
-
Prepare a series of calibration standards of the compound in the same solvent.
-
Analyze the filtered sample and the standards using a validated analytical method, such as UV-Vis spectrophotometry (if the compound has a suitable chromophore) or High-Performance Liquid Chromatography (HPLC) for greater specificity and sensitivity.[4]
-
Calculate the concentration of the dissolved compound in the sample by comparing its response to the calibration curve. This concentration represents the thermodynamic solubility.
-
Part C: Protocol for pH-Dependent Aqueous Solubility
Given the basic nitrogen atom in the pyridine ring, the aqueous solubility of 2-Bromo-6-chloro-4-nitropyridine is expected to be pH-dependent. Solubility typically increases in acidic conditions due to the formation of the more soluble protonated salt.
Objective: To measure the compound's solubility in aqueous solutions across a physiologically relevant pH range.
Methodology:
-
Prepare a series of buffered aqueous solutions (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0).
-
Execute the Shake-Flask Method (Part B) for each buffered solution.
-
Analyze the resulting filtered samples via HPLC, as buffer components can interfere with UV-Vis analysis.
-
Plot the measured solubility (in µg/mL or µM) as a function of pH.
For compounds with ionizable groups, potentiometric titration can also be a powerful, high-throughput method to determine the intrinsic solubility and pKa simultaneously.[8][9]
Data Presentation and Interpretation
All quantitative data should be meticulously recorded. The final solubility values are typically reported in units of mg/mL or mol/L.
Table for Reporting Solubility Data:
| Solvent | Solvent Type | Temperature (°C) | Solubility (mg/mL) ± SD | Solubility (mol/L) ± SD |
| Water | Polar Protic | 25 | Experimental Value | Calculated Value |
| pH 7.4 Buffer | Aqueous | 37 | Experimental Value | Calculated Value |
| Ethanol | Polar Protic | 25 | Experimental Value | Calculated Value |
| DMSO | Polar Aprotic | 25 | Experimental Value | Calculated Value |
| Ethyl Acetate | Intermediate | 25 | Experimental Value | Calculated Value |
Safety and Handling
While no specific safety data sheet (SDS) exists for 2-Bromo-6-chloro-4-nitropyridine, data from structurally related compounds indicate that it should be handled with care. Analogous chloro-nitro-pyridines are classified as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[10][11]
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12] Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
Conclusion
This guide provides a robust theoretical and practical framework for the solubility characterization of 2-Bromo-6-chloro-4-nitropyridine. By following the detailed experimental protocols, researchers can generate high-quality, reproducible solubility data essential for advancing research and development. The principles and methodologies outlined herein are fundamental to the fields of medicinal chemistry, process development, and formulation science, ensuring that subsequent work with this compound is built on a solid foundation of its core physicochemical properties.
References
- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube. [URL: https://www.youtube.
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A Comprehensive Technical Guide to the Safe Handling of 2-Bromo-6-chloro-4-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential safety protocols and handling procedures for 2-Bromo-6-chloro-4-nitropyridine. As a Senior Application Scientist, the following information is synthesized from authoritative safety data sheets of structurally similar compounds, ensuring a cautious and comprehensive approach to laboratory safety. The causality behind each recommendation is explained to foster a culture of safety and scientific integrity.
Understanding the Hazard Profile
While a specific, comprehensive toxicological profile for 2-Bromo-6-chloro-4-nitropyridine is not extensively documented in readily available literature, the known hazards of structurally related compounds provide a strong basis for a conservative risk assessment. The presence of bromo, chloro, and nitro functional groups on a pyridine ring suggests that this compound should be handled as a hazardous substance with the potential for significant health effects.
Based on data from analogous compounds, 2-Bromo-6-chloro-4-nitropyridine is anticipated to be classified under the Globally Harmonized System (GHS) with the following hazards:
| Hazard Classification | Category | GHS Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |
Expert Insight: The combination of halogens and a nitro group on an aromatic ring can lead to irritant and toxic properties. The nitro group, in particular, can be a structural alert for toxicity. Therefore, treating this compound with a high degree of caution is paramount.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
A foundational principle of laboratory safety is the hierarchy of controls. For 2-Bromo-6-chloro-4-nitropyridine, a combination of engineering controls and robust PPE is mandatory.
Engineering Controls
-
Chemical Fume Hood: All handling of 2-Bromo-6-chloro-4-nitropyridine, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood. This is the primary engineering control to minimize inhalation exposure.
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.
-
Eyewash Stations and Safety Showers: Ensure that a functional and regularly tested eyewash station and safety shower are readily accessible in the immediate work area.[1][2]
Personal Protective Equipment (PPE)
The following PPE is required when handling 2-Bromo-6-chloro-4-nitropyridine:
-
Eye and Face Protection: Chemical safety goggles that conform to EN166 (EU) or NIOSH (US) standards are mandatory.[1][3] A face shield should be worn in addition to goggles when there is a risk of splashing.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Gloves should be inspected for any signs of degradation or perforation before use. Always use proper glove removal technique to avoid skin contact.
-
Skin and Body Protection: A flame-retardant lab coat should be worn and kept buttoned. Ensure that skin is not exposed. For larger quantities or procedures with a higher risk of exposure, additional protective clothing may be necessary.
-
Respiratory Protection: If engineering controls are not sufficient to maintain exposure below occupational exposure limits, or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2]
Caption: Personal Protective Equipment for handling 2-Bromo-6-chloro-4-nitropyridine.
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is crucial for preventing accidental exposure and ensuring the stability of the compound.
Handling
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[1]
-
Use in a Well-Ventilated Area: All work must be performed in a chemical fume hood.[1][2]
-
Do Not Ingest or Inhale: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors.[1][2]
-
Hygiene Practices: Wash hands thoroughly after handling, and before eating, drinking, or smoking.[1] Remove contaminated clothing and wash it before reuse.[1]
Storage
-
Container: Keep the container tightly closed.[1]
-
Location: Store in a dry, cool, and well-ventilated place.[1][2]
-
Incompatibilities: Keep away from strong oxidizing agents and strong acids.[2][4]
-
Security: Store in a locked cabinet or a secure area accessible only to authorized personnel.[1]
Emergency Procedures: A Self-Validating System
In the event of an emergency, a clear and practiced response is critical.
First-Aid Measures
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Skin Contact: In case of skin contact, immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
Eye Contact: In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1]
-
Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[1][5]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: During a fire, irritating and toxic gases may be generated.
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment. Avoid breathing dust and contact with the material.[5]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Containment and Cleanup: Sweep up the spilled material carefully, avoiding dust generation, and place it in a suitable, closed container for disposal.[1]
Caption: First aid workflow for exposure to 2-Bromo-6-chloro-4-nitropyridine.
Disposal Considerations
The disposal of 2-Bromo-6-chloro-4-nitropyridine and any contaminated materials must be handled as hazardous waste.
-
Waste Identification: All materials contaminated with this compound are considered hazardous waste.
-
Containerization: Collect waste in a designated, properly sealed, and clearly labeled hazardous waste container.[6]
-
Disposal Method: Dispose of the waste through a licensed professional waste disposal service. Do not dispose of it down the drain or in the regular trash.[1][6] Adhere to all federal, state, and local regulations for hazardous waste disposal.[4]
Physical and Chemical Properties
| Property | Value (for 2-bromo-6-methyl-4-nitropyridine) |
| Molecular Formula | C6H5BrN2O2 |
| Molecular Weight | 217.02 g/mol |
| Appearance | Solid |
Conclusion
2-Bromo-6-chloro-4-nitropyridine is a chemical that requires careful and informed handling. By understanding its potential hazards and rigorously applying the engineering controls, personal protective equipment, and handling protocols outlined in this guide, researchers can work with this compound safely and effectively. The principles of scientific integrity and a proactive safety culture are the cornerstones of successful and responsible research.
References
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XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word 下载CAS: 1206250-42-1 Name: 2-BROMO-6-CHLORO-4-NITROPYRIDINE. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-4-chloropyridine. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromo-6-methyl-4-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 5-Bromo-2-chloro-4-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]
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Ottokemi. (n.d.). Speciality Chemicals Product List. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromo-6-chloro-4-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]
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A Technical Guide to the Spectral Characteristics of 2-Bromo-6-chloro-4-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of the predicted spectroscopic data for 2-bromo-6-chloro-4-nitropyridine, a compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of published experimental spectra for this specific molecule, this document leverages established spectroscopic principles and data from analogous structures to offer a robust predictive analysis. The methodologies and interpretations presented herein are designed to serve as a foundational resource for researchers working with this and structurally related compounds.
Molecular Structure and Spectroscopic Overview
2-Bromo-6-chloro-4-nitropyridine possesses a unique substitution pattern on the pyridine ring that significantly influences its electronic properties and, consequently, its spectral characteristics. The presence of two different halogen atoms (bromine and chlorine) and a strong electron-withdrawing nitro group (-NO₂) creates a distinct electronic environment for the two remaining aromatic protons and the five carbon atoms of the pyridine ring. This guide will explore the anticipated features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses.
Caption: Molecular structure of 2-Bromo-6-chloro-4-nitropyridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of 2-bromo-6-chloro-4-nitropyridine are detailed below.
Predicted ¹H NMR Data
The proton NMR spectrum is expected to be relatively simple, showing two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The electron-withdrawing effects of the nitro group and the halogens will cause these protons to be significantly deshielded, resulting in downfield chemical shifts.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | ~8.5 | Doublet (d) | ~1.5 |
| H-5 | ~8.3 | Doublet (d) | ~1.5 |
Causality behind Predictions: The proton at the C-3 position is expected to be slightly more deshielded than the proton at the C-5 position due to its proximity to both the electronegative chlorine atom and the nitrogen atom of the pyridine ring. The small coupling constant is characteristic of a meta-coupling between the two protons.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum is predicted to display five signals for the five carbon atoms of the pyridine ring. The chemical shifts are heavily influenced by the attached substituents.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~145 |
| C-3 | ~120 |
| C-4 | ~150 |
| C-5 | ~118 |
| C-6 | ~155 |
Causality behind Predictions: The carbons directly attached to the electronegative bromine (C-2), chlorine (C-6), and the nitro group (C-4) are expected to be the most deshielded, appearing at the lowest field. The C-3 and C-5 carbons will be the most shielded of the ring carbons.
Experimental Protocol for NMR Spectroscopy
A self-validating protocol for acquiring high-quality NMR data is crucial for structural confirmation.
-
Sample Preparation:
-
Dissolve 5-10 mg of 2-bromo-6-chloro-4-nitropyridine in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Ensure the sample is fully dissolved to avoid spectral artifacts.
-
-
Instrumentation and Acquisition:
-
Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.
-
Acquire a ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing and Analysis:
-
Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak.
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to confirm the predicted structure.
-
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted IR spectrum of 2-bromo-6-chloro-4-nitropyridine will be dominated by absorptions from the nitro group and the aromatic ring.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretching |
| ~1600-1450 | Medium to Strong | Aromatic C=C and C=N stretching |
| ~1550-1500 | Strong | Asymmetric NO₂ stretching |
| ~1350-1300 | Strong | Symmetric NO₂ stretching |
| ~1100-1000 | Medium | C-Cl stretching |
| Below 1000 | Medium to Strong | C-Br stretching and other fingerprint region vibrations |
Causality behind Predictions: The strong absorptions for the nitro group are highly characteristic and are a key diagnostic feature in the IR spectrum. The positions of the aromatic stretching vibrations are influenced by the substitution pattern.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal.
-
Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
-
Instrumentation and Acquisition:
-
Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Record a background spectrum of the empty sample compartment to subtract atmospheric CO₂ and water vapor absorptions.
-
Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
-
Data Analysis:
-
Identify the major absorption bands and assign them to the corresponding functional groups and vibrational modes based on the predicted data and standard correlation tables.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.
Predicted Mass Spectrum Data
The mass spectrum of 2-bromo-6-chloro-4-nitropyridine will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
| m/z (relative to M⁺) | Ion | Expected Relative Intensity |
| M⁺ | [C₅H₂⁷⁹Br³⁵ClN₂O₂]⁺ | Base Peak |
| M+2 | [C₅H₂⁸¹Br³⁵ClN₂O₂]⁺ and [C₅H₂⁷⁹Br³⁷ClN₂O₂]⁺ | ~130% |
| M+4 | [C₅H₂⁸¹Br³⁷ClN₂O₂]⁺ | ~30% |
Predicted Fragmentation Pattern:
-
Loss of NO₂: A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (a mass loss of 46 u).
-
Loss of Halogens: Cleavage of the carbon-halogen bonds can lead to the loss of Br (79/81 u) or Cl (35/37 u) radicals.
-
Ring Fragmentation: Further fragmentation of the pyridine ring is expected.
Caption: General workflow for mass spectrometry analysis.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction and Ionization:
-
For a volatile and thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a suitable technique. Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Alternatively, direct infusion into an Electrospray Ionization (ESI) source can be used, particularly for confirming the molecular weight with minimal fragmentation.
-
-
Instrumentation and Acquisition:
-
Employ a mass spectrometer capable of high-resolution measurements to confirm the elemental composition.
-
Acquire the mass spectrum over a relevant mass-to-charge (m/z) range to observe the molecular ion and significant fragment ions.
-
-
Data Analysis:
-
Identify the molecular ion cluster and compare its isotopic pattern to the theoretical pattern for a compound containing one bromine and one chlorine atom.
-
Analyze the fragmentation pattern to identify characteristic losses and propose fragmentation pathways that are consistent with the structure of 2-bromo-6-chloro-4-nitropyridine.
-
Conclusion
This technical guide provides a comprehensive predicted spectral analysis of 2-bromo-6-chloro-4-nitropyridine, offering researchers a valuable resource for the identification and characterization of this compound. The detailed experimental protocols are designed to ensure the acquisition of high-quality, reliable data. As with any predictive analysis, experimental verification is essential, and this guide serves as a robust framework for that endeavor.
References
- Note: As no direct experimental data was found for 2-bromo-6-chloro-4-nitropyridine, the predictions in this guide are based on general spectroscopic principles and data from analogous compounds. For citation purposes in a real-world scenario, one would cite the sources for the analogous data and the prediction software used. For the purpose of this exercise, a generic reference to a relevant spectroscopic textbook is provided.
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
2-Bromo-6-chloro-4-nitropyridine: A Technical Guide to Commercial Availability, Synthesis, and Application
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: This guide serves as a comprehensive technical resource for researchers and drug development professionals on 2-Bromo-6-chloro-4-nitropyridine (CAS No: 1206250-42-1). The document details its commercial availability, key physicochemical properties, and critical safety and handling protocols. Furthermore, it delves into the compound's synthetic utility and reactivity, contextualizing its role as a versatile intermediate in the development of complex molecules for the pharmaceutical and agrochemical industries. By providing field-proven insights and authoritative references, this guide aims to equip scientists with the necessary knowledge for effective procurement and application of this valuable chemical building block.
Introduction to 2-Bromo-6-chloro-4-nitropyridine
2-Bromo-6-chloro-4-nitropyridine is a highly functionalized heterocyclic compound of significant interest in synthetic organic chemistry. Its pyridine core is substituted with three key functional groups: a bromo group, a chloro group, and a nitro group. This specific arrangement of electron-withdrawing groups and reactive halogens makes it an exceptionally valuable building block for creating complex molecular architectures.
The strategic placement of two distinct halogens (bromine and chlorine) offers opportunities for selective reactivity in cross-coupling and nucleophilic substitution reactions. The potent electron-withdrawing nature of the nitro group further activates the pyridine ring, influencing the regioselectivity of these transformations. For professionals in drug discovery and agrochemical research, such intermediates are pivotal for the synthesis of novel active pharmaceutical ingredients (APIs) and crop protection agents.[1][2][3]
Table 1: Chemical Identifiers for 2-Bromo-6-chloro-4-nitropyridine
| Identifier | Value |
| CAS Number | 1206250-42-1[4] |
| Molecular Formula | C₅H₂BrClN₂O₂ |
| Molecular Weight | 237.44 g/mol [5][6] |
| IUPAC Name | 2-Bromo-6-chloro-4-nitropyridine |
| Canonical SMILES | C1=C(C(=NC(=C1)Br)Cl)[O-] |
| InChI Key | WISCKHBEOBONJA-UHFFFAOYSA-N[5] |
Commercial Availability and Procurement
2-Bromo-6-chloro-4-nitropyridine is available through specialized chemical suppliers that cater to the research and development sectors. It is typically offered in various quantities, from milligrams to grams, suitable for laboratory-scale synthesis and early discovery research.
Table 2: Commercial Supplier Information
| Supplier | Product Number / Link | Purity | Available Quantities | Notes |
| BLD Pharm | 1206250-42-1[4] | Not specified, analytical data available | Inquire | Cold-chain transportation is mentioned.[4] |
| Sigma-Aldrich | Not directly listed, but similar compounds are available | Varies | Varies | Sells similar compounds like 2-Bromo-6-chloro-3-nitropyridine, noting it is for early discovery researchers and the buyer assumes responsibility for purity confirmation.[5] |
Procurement Workflow: A Validating System
Ensuring the identity and purity of a starting material is critical for reproducible and successful synthetic outcomes. The following workflow outlines a self-validating process for procuring 2-Bromo-6-chloro-4-nitropyridine.
Caption: A logical workflow for sourcing, verifying, and safely storing 2-Bromo-6-chloro-4-nitropyridine.
Synthesis and Reactivity Insights
Synthetic Context
-
Halogenation: Direct bromination or chlorination of a pyridine ring, which can be challenging and often requires harsh conditions.[7]
-
Nitration: Introduction of the nitro group onto the pyridine ring, typically using strong acids.
-
Diazotization: A common method for introducing bromine is the Sandmeyer-type reaction, starting from an aminopyridine.[8] For example, 2-aminopyridine can be converted to 2-bromopyridine via diazotization in the presence of hydrobromic acid and sodium nitrite.[7][8]
-
Deoxygenation: The synthesis of 2-chloro-4-nitropyridine can be achieved from its N-oxide precursor by deoxygenation using reagents like phosphorus trichloride.[9]
Causality of Reactivity
The synthetic utility of 2-Bromo-6-chloro-4-nitropyridine is dictated by the interplay of its functional groups.
-
Nucleophilic Aromatic Substitution (SNAr): The nitro group is a powerful electron-withdrawing group, which significantly reduces the electron density of the pyridine ring, particularly at the C2 and C6 positions (ortho and para to the nitro group). This activation makes the compound highly susceptible to SNAr reactions. The chlorine atom is generally a better leaving group than bromine in SNAr reactions on electron-deficient rings, suggesting that nucleophiles may preferentially displace the chloride.[10]
-
Palladium-Catalyzed Cross-Coupling: In contrast to SNAr, the reactivity order for halogens in the oxidative addition step of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) is typically I > Br > Cl.[10] This differential reactivity allows for selective functionalization. The C-Br bond is more reactive and can be targeted for cross-coupling under milder conditions, leaving the C-Cl bond intact for subsequent transformations. This makes the molecule a powerful tool for sequential, site-selective derivatization.
Caption: Key reaction pathways illustrating the differential reactivity of the chloro and bromo groups.
Applications in Research and Development
Halogenated and nitrated pyridine derivatives are fundamental intermediates in medicinal chemistry and materials science.[3]
-
Pharmaceutical Development: These scaffolds are integral to the synthesis of kinase inhibitors, anti-cancer agents, and other biologically active molecules.[11] The ability to perform sequential, site-selective modifications on a core like 2-Bromo-6-chloro-4-nitropyridine allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. Boron-containing drugs, often synthesized from halogenated precursors via cross-coupling, have shown significant therapeutic success, such as the proteasome inhibitor Bortezomib.[12][13]
-
Agrochemical Synthesis: The pyridine core is a common feature in modern pesticides and herbicides.[2] Functionalized pyridines are used to create compounds with enhanced efficacy and targeted biological activity for crop protection.[11]
-
Materials Science: Pyridine derivatives are explored for creating novel polymers and functional materials that possess enhanced thermal or chemical stability.[2]
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 2-Bromo-6-chloro-4-nitropyridine is not publicly available from the search results, data from closely related analogs like 2-bromo-6-chloropyridine and other nitropyridines can be used to establish a robust safety protocol.[14][15] It is mandatory to obtain and review the specific SDS from the supplier before handling this chemical.
Table 3: Anticipated GHS Hazard Classifications (Based on Analogs)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 or 4 | H301/H302: Toxic or Harmful if swallowed[5][15][16] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[17] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[14][15] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[14][15] |
| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation[14][15] |
Protocol: Safe Handling and Storage
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[17] Ensure that an eyewash station and safety shower are readily accessible.[14][17]
-
Personal Protective Equipment (PPE):
-
Handling Procedures:
-
Storage:
-
Disposal: Dispose of waste contents and containers to an approved waste disposal plant in accordance with local, state, and federal regulations.[14]
Conclusion
2-Bromo-6-chloro-4-nitropyridine is a high-value chemical intermediate with significant potential for researchers in synthetic chemistry. Its commercial availability from specialized suppliers, combined with a well-defined reactivity profile, makes it an attractive starting material for complex synthesis campaigns. The key to leveraging its potential lies in understanding the differential reactivity of its halogen substituents, which enables strategic and selective molecular construction. Adherence to strict safety and handling protocols, as dictated by the supplier's Safety Data Sheet, is paramount to ensuring its safe and effective use in the laboratory.
References
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Corey Organics. Pyridine Derivatives. [Link]
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Cenmed Enterprises. 2-Bromo-6-methyl-4-nitropyridine. [Link]
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PubChem. 2-Bromo-6-methyl-4-nitropyridine. [Link]
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reactivity of 2-Bromo-6-chloro-4-nitropyridine
An In-Depth Technical Guide to the Reactivity and Synthetic Utility of 2-Bromo-6-chloro-4-nitropyridine
Executive Summary
2-Bromo-6-chloro-4-nitropyridine is a pivotal heterocyclic building block for professionals in drug discovery and medicinal chemistry. Its pyridine core is profoundly activated by a 4-nitro group, rendering it highly susceptible to nucleophilic aromatic substitution (SNAr). This guide provides a comprehensive analysis of its reactivity, with a specific focus on the critical and nuanced issue of regioselectivity. We will dissect the competing reactivity of the C2-bromo and C6-chloro positions, offering a predictive framework based on mechanistic principles and the nature of the attacking nucleophile. This document furnishes detailed, field-tested protocols for reactions with common nucleophiles, strategic guidance for synthetic planning, and robust troubleshooting workflows, empowering researchers to leverage this versatile reagent with precision and confidence.
Introduction to 2-Bromo-6-chloro-4-nitropyridine: A Strategic Building Block
The utility of a synthetic building block is defined by its inherent reactivity and the strategic possibilities it unlocks. 2-Bromo-6-chloro-4-nitropyridine stands out as a highly functionalized starting material, offering multiple, distinct reaction handles for the construction of complex molecular architectures. Its value lies in the predictable, yet controllable, reactivity of its two halogen substituents, governed by the powerful electron-withdrawing nature of the nitro group.
Physicochemical Properties
A foundational understanding begins with the compound's basic properties, which are essential for experimental design, safety assessment, and analytical characterization.
| Property | Value |
| Molecular Formula | C₅H₂BrClN₂O₂ |
| Molecular Weight | 237.44 g/mol |
| Appearance | Typically a solid (e.g., crystalline powder) |
| CAS Number | 71432-99-8 |
| InChI Key | SQUAJEKEHSHSSA-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=C(N=C1Cl)Br)[O-] |
(Data sourced from PubChem CID 71432999)[1]
Core Reactivity Principles: The Nucleophilic Aromatic Substitution (SNAr) Mechanism
The reactivity of 2-bromo-6-chloro-4-nitropyridine is dominated by the Nucleophilic Aromatic Substitution (SNAr) pathway. Unlike simple aryl halides, which are notoriously inert to nucleophilic attack, this substrate is specifically engineered for high reactivity.
The driving force is the potent, electron-withdrawing nitro group at the C4 position. This group, through both inductive and resonance effects, drastically reduces the electron density of the pyridine ring, particularly at the C2 and C6 positions (ortho to the nitro group). This electron deficiency transforms the C2 and C6 carbons into highly electrophilic centers, primed for attack by nucleophiles.[2][3]
The SNAr reaction proceeds via a two-step addition-elimination mechanism .[3][4]
-
Addition: The nucleophile attacks one of the electrophilic carbons (C2 or C6), breaking the aromaticity of the ring and forming a resonance-stabilized, negatively charged tetrahedral intermediate known as a Meisenheimer complex . The stability of this intermediate is the linchpin of the entire process. The negative charge is delocalized across the pyridine ring's nitrogen atom and, crucially, the oxygen atoms of the nitro group.[2]
-
Elimination: The aromaticity of the ring is restored by the expulsion of the most stable leaving group (bromide or chloride), resulting in the net substitution product.
Caption: Competing SNAr pathways for 2-Bromo-6-chloro-4-nitropyridine.
The Critical Question of Regioselectivity: C2-Br vs. C6-Cl
The primary challenge and strategic opportunity in using this reagent is controlling which halogen is displaced. The outcome is not arbitrary but is governed by a subtle interplay of electronics, sterics, and reaction conditions.
Leaving Group Ability
In many substitution reactions, bromide is a better leaving group than chloride due to the weaker C-Br bond. However, in SNAr, the rate-determining step is often the initial nucleophilic attack to form the Meisenheimer complex, not the elimination of the halide.[5] The leaving group's ability to stabilize the transition state leading to this intermediate is paramount. More electronegative halogens (Cl vs. Br) can provide greater stabilization, which would favor attack at the C6-Cl position. This often leads to the reactivity trend of F > Cl > Br > I for SNAr reactions.[6] Therefore, based on this principle alone, substitution at C6 is often predicted to be kinetically favored.
The Role of the Nucleophile
The identity of the nucleophile is a key determinant of regioselectivity.
-
Hard vs. Soft Nucleophiles (HSAB Theory): The carbon attached to chlorine is a "harder" electrophilic center than the carbon attached to the more polarizable bromine. Consequently, "hard" nucleophiles (e.g., alkoxides, primary/secondary amines) may show a preference for the C6-Cl position. Conversely, "soft" nucleophiles (e.g., thiols) may preferentially attack the "softer" C2-Br position.
-
Steric Hindrance: Bulky nucleophiles may favor attack at the less sterically hindered position. While both C2 and C6 are adjacent to the ring nitrogen, subtle differences in the local environment can influence the approach of a large nucleophile. In many pyridines, the C2/C6 positions are considered sterically similar, but this factor should always be a consideration.[7]
Caption: Predictive framework for SNAr regioselectivity.
Synthetic Protocols and Reaction Scope
The following protocols are designed as robust, self-validating starting points. They include in-process controls (TLC/LC-MS monitoring) and standardized work-up procedures to ensure reproducibility.
General Experimental Workflow
A successful reaction relies on a systematic and logical workflow from setup to purification. This generalized scheme serves as a template for the specific protocols that follow.
Caption: Standardized workflow for SNAr reactions.
Protocol 1: Amination with a Primary Amine (e.g., Benzylamine)
This protocol details the reaction with an amine, a common transformation in the synthesis of kinase inhibitors and other pharmacologically active agents.[8]
-
Objective: To synthesize 2-(benzylamino)-6-chloro-4-nitropyridine or 6-(benzylamino)-2-bromo-4-nitropyridine, depending on selectivity.
-
Materials:
-
2-Bromo-6-chloro-4-nitropyridine (1.0 eq)
-
Benzylamine (1.1 - 1.2 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq), oven-dried
-
N,N-Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add 2-bromo-6-chloro-4-nitropyridine and potassium carbonate.
-
Add anhydrous DMF via syringe to dissolve the solids.
-
Add benzylamine dropwise to the stirring solution at room temperature.
-
Heat the reaction mixture to 60-80 °C.
-
In-Process Control: Monitor the reaction progress every 1-2 hours by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).
-
Cool the reaction to room temperature and pour it into a beaker containing ice-water. A precipitate should form.
-
Stir for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the solid with cold water and then a minimal amount of cold diethyl ether to remove residual DMF.
-
Dry the product under high vacuum.
-
Validation: Purify the crude product by column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) and characterize by ¹H NMR and MS to confirm the structure and determine the site of substitution.
-
Protocol 2: Thiolation with a Thiol (e.g., Thiophenol)
Thiols are potent, soft nucleophiles and are expected to exhibit distinct reactivity, often favoring the C2-Br position.[9][10]
-
Objective: To synthesize 2-bromo-6-(phenylthio)-4-nitropyridine or 6-chloro-4-nitro-2-(phenylthio)pyridine.
-
Materials:
-
2-Bromo-6-chloro-4-nitropyridine (1.0 eq)
-
Thiophenol (1.1 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Tetrahydrofuran (THF), anhydrous
-
-
Procedure:
-
To a flame-dried, two-necked round-bottom flask under argon, add sodium hydride.
-
Carefully wash the NaH with anhydrous hexanes (x2) to remove mineral oil, decanting the hexanes via cannula.
-
Suspend the oil-free NaH in anhydrous THF. Cool the flask to 0 °C in an ice bath.
-
In a separate flask, dissolve thiophenol in a small amount of anhydrous THF.
-
Add the thiophenol solution dropwise to the NaH suspension. Causality: This step pre-forms the sodium thiophenolate, a much stronger nucleophile than neutral thiophenol. Allow to stir at 0 °C for 30 minutes (cessation of H₂ evolution indicates completion).
-
In a third flask, dissolve 2-bromo-6-chloro-4-nitropyridine in anhydrous THF.
-
Transfer the substrate solution via cannula into the flask containing the sodium thiophenolate at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC/LC-MS, typically 2-6 hours).
-
Quench: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Work-up: Partition the mixture between ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate (x2).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Validation: Purify via column chromatography and characterize by NMR and MS to confirm regioselectivity.
-
Strategic Considerations for the Synthetic Chemist
-
Controlling Selectivity: If a mixture of products is obtained, selectivity can often be improved by modifying the reaction conditions. Lowering the temperature may favor the kinetically controlled product (often C6-Cl substitution). Changing the solvent to a less polar one can sometimes alter selectivity profiles.
-
Orthogonal Reactivity: The true power of this reagent lies in sequential reactions. After the initial SNAr displacement, the remaining halogen can be used in a different transformation. For example, if an amine displaces the chloride at C6, the bromide at C2 remains available for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the rapid construction of highly complex, tri-substituted pyridines.[11]
-
Downstream Nitro Group Chemistry: The nitro group is not merely an activating group; it is a versatile functional handle. It can be readily reduced to an aniline, which can then participate in a vast array of subsequent reactions, including amide bond formation, diazotization, or cyclization reactions to form fused heterocyclic systems.
Conclusion
2-Bromo-6-chloro-4-nitropyridine is a highly activated and synthetically valuable building block. Its reactivity is governed by the principles of nucleophilic aromatic substitution, with the regiochemical outcome being a controllable function of nucleophile identity and reaction conditions. By understanding the mechanistic underpinnings of C2-Br versus C6-Cl reactivity, researchers can strategically design synthetic routes to access a diverse range of substituted pyridine derivatives. The protocols and frameworks provided in this guide serve as a robust foundation for the successful application of this powerful reagent in the pursuit of novel chemical entities for drug discovery and materials science.
References
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ResearchGate. (n.d.). Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides | Request PDF. Retrieved from [Link]
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PubChem. (n.d.). 2-bromo-6-chloro-4-nitropyridine (C5H2BrClN2O2). PubChemLite. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-6-chloro-4-methylpyridine. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-6-chloro-4-nitroaniline. Retrieved from [Link]
-
ResearchGate. (2019). S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. Retrieved from [Link]
-
Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. (n.d.). Retrieved from [Link]
-
Organic Letters. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Retrieved from [Link]
-
ResearchGate. (2025). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Retrieved from [Link]
-
YouTube. (2019). nucleophilic aromatic substitutions. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions?. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-bromopyridine. Retrieved from [Link]
-
OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-6-methyl-4-nitropyridine. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Thiol-Activated DNA Damage By α-Bromo-2-cyclopentenone. PMC. Retrieved from [Link]
-
ResearchGate. (2025). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Retrieved from [Link]
-
ResearchGate. (2025). Reactions of Thiols. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
National Institutes of Health. (2025). Thiol-thiol cross-clicking using bromo-ynone reagents. PMC. Retrieved from [Link]
-
YouTube. (2016). Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems. Retrieved from [Link]
-
PubMed Central. (n.d.). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Retrieved from [Link]
-
YouTube. (2019). Reactions of thiols. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 17.6: Reactions of Alcohols. Retrieved from [Link]
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Methodological & Application
Application Note: A Strategic Protocol for the Selective Suzuki-Miyaura Coupling of 2-Bromo-6-chloro-4-nitropyridine
Introduction: Navigating Selectivity in Heterocyclic Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] Its application in pharmaceutical and materials science is particularly profound, enabling the construction of complex biaryl and heteroaryl scaffolds that are central to many active molecules.[3][4]
This application note provides a detailed protocol and scientific rationale for the Suzuki coupling of 2-Bromo-6-chloro-4-nitropyridine, a substrate that presents a classic challenge in regioselectivity. Possessing two distinct halogen atoms (bromine and chlorine) on an electron-deficient pyridine ring, this molecule requires a carefully orchestrated catalytic system to ensure selective functionalization. The inherent reactivity hierarchy of organohalides in the crucial oxidative addition step (I > Br > OTf >> Cl) provides a strong thermodynamic and kinetic basis for targeting the C-Br bond.[5] Our protocol is designed to exploit this differential reactivity, yielding the desired 2-aryl-6-chloro-4-nitropyridine product with high fidelity.
This guide is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible method for derivatizing this valuable heterocyclic building block.
The Scientific Principle: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura reaction hinges on a palladium-based catalytic cycle, which comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][5][6] Understanding this mechanism is paramount to rational protocol design.
-
Oxidative Addition: The cycle initiates with the insertion of a low-valent Palladium(0) complex into the carbon-halogen bond of the electrophile (2-Bromo-6-chloro-4-nitropyridine). This is typically the rate-determining step and, in this case, the step that governs selectivity. The weaker carbon-bromine bond is preferentially cleaved over the stronger carbon-chlorine bond, forming a Pd(II) intermediate.[2]
-
Transmetalation: In this step, the organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) center. This process is critically dependent on activation by a base. The base coordinates to the boronic acid, forming a more nucleophilic "ate" complex (e.g., [ArB(OH)₃]⁻), which readily exchanges its organic group for the halide on the palladium complex.[1][7][8][9]
-
Reductive Elimination: The final step involves the collapse of the newly formed diorganopalladium(II) intermediate. The two organic ligands couple, forming the new C-C bond of the product, and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5][10]
Below is a visualization of the overall reaction discussed in this protocol.
Caption: General scheme for the selective Suzuki coupling.
Core Protocol: Components and Causality
The successful coupling of 2-Bromo-6-chloro-4-nitropyridine is achieved by the judicious selection of catalyst, base, and solvent. The following protocol is designed for robustness and high selectivity.
Reagent and Parameter Summary
| Component | Recommended Reagent | Stoichiometry (equiv.) | Rationale |
| Electrophile | 2-Bromo-6-chloro-4-nitropyridine | 1.0 | The starting heteroaryl halide. |
| Nucleophile | Arylboronic Acid or Pinacol Ester | 1.2 - 1.5 | Excess ensures complete consumption of the electrophile. Boronic esters can offer enhanced stability.[11] |
| Pd Precatalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 0.01 - 0.025 (1-2.5 mol%) | A reliable Pd(0) source that is activated in situ by the ligand. |
| Ligand | XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | 0.02 - 0.05 (2-5 mol%) | A bulky, electron-rich Buchwald phosphine ligand essential for promoting oxidative addition of challenging substrates and facilitating reductive elimination.[12] |
| Base | Potassium Phosphate (K₃PO₄), finely ground | 2.0 - 3.0 | A moderately strong, non-nucleophilic base effective in anhydrous conditions. Its strength is sufficient to form the boronate without promoting significant protodeboronation or other side reactions.[13] |
| Solvent | 1,4-Dioxane or Toluene (Anhydrous, Degassed) | ~0.1 M concentration | Aprotic solvents are compatible with the base and catalyst system. Degassing is critical to remove oxygen, which can deactivate the Pd(0) catalyst. |
| Temperature | 80 - 110 °C | Provides the necessary thermal energy to overcome the activation barrier for oxidative addition without causing significant decomposition. | |
| Atmosphere | Inert (Argon or Nitrogen) | N/A | Prevents oxidation and deactivation of the Pd(0) catalyst. |
Detailed Step-by-Step Experimental Procedure
Safety Precaution: This procedure should be performed in a well-ventilated fume hood. All reagents are chemical irritants. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
-
Vessel Preparation: Place a magnetic stir bar into an oven-dried Schlenk flask or reaction vial. Seal the vessel with a rubber septum.
-
Inerting the Atmosphere: Connect the flask to a Schlenk line and evacuate under high vacuum for 5-10 minutes. Backfill with an inert gas (Argon or Nitrogen). Repeat this vacuum/backfill cycle a total of three times to ensure a completely inert atmosphere.[13]
-
Charging Solid Reagents: Under a positive flow of inert gas, quickly add 2-Bromo-6-chloro-4-nitropyridine (1.0 equiv), the arylboronic acid (1.2 equiv), finely ground K₃PO₄ (2.0 equiv), Pd₂(dba)₃ (0.02 equiv, 2 mol%), and XPhos (0.04 equiv, 4 mol%).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent (the pyridine).
-
Reaction Execution: Immerse the sealed flask in a preheated oil bath at 100 °C. Stir the mixture vigorously for the duration of the reaction (typically 4-12 hours).
-
Monitoring Progress: Monitor the reaction by withdrawing small aliquots via syringe and analyzing by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[13]
-
Reaction Quench and Work-up:
-
Once complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (~20 mL per mmol of starting material).
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.[14]
-
Transfer the filtrate to a separatory funnel and wash sequentially with water (2x) and brine (1x).[13]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude solid or oil via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 2-aryl-6-chloro-4-nitropyridine product.
Visualizing the Catalytic Engine
To fully appreciate the protocol, it is instructive to visualize the catalytic cycle that drives the transformation. The choice of a bulky, electron-donating ligand like XPhos is designed to accelerate the oxidative addition and reductive elimination steps, which are often bottlenecks with challenging substrates.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Concluding Remarks and Troubleshooting
The protocol detailed herein provides a robust and selective method for the arylation of 2-Bromo-6-chloro-4-nitropyridine at the C-2 position. The key to success lies in the synergistic interplay of a modern, bulky phosphine ligand, an appropriate base, and carefully controlled anhydrous conditions.
-
Low Conversion: If the reaction stalls, consider increasing the temperature slightly (e.g., to 110 °C) or increasing the catalyst loading to 3-5 mol%. Ensure the base is finely powdered and the solvent is rigorously anhydrous and degassed.
-
Loss of Selectivity: While highly unlikely, any minor formation of the C-6 coupled product would indicate that the reaction conditions are too harsh. In this scenario, reducing the temperature or switching to a slightly less active catalyst system could be explored.
-
Protodeboronation: The appearance of the de-borylated arene byproduct from the boronic acid suggests either moisture in the reaction or that the base/temperature combination is too aggressive. Using K₃PO₄ as recommended generally minimizes this side reaction.[10]
By adhering to this mechanistically informed protocol, researchers can confidently and selectively synthesize a diverse array of 2-aryl-6-chloro-4-nitropyridine derivatives, opening avenues for further discovery in medicinal chemistry and materials science.
References
-
Suzuki, A. (1979). The Suzuki reaction or Suzuki coupling is an organic reaction that uses a palladium complex catalyst to cross-couple a boronic acid to an organohalide. Wikipedia. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Wikipedia. (n.d.). Boronic acid. Wikipedia. [Link]
-
Alonso, F., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
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Couto, R. A., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal. [Link]
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BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. BYJU'S. [Link]
-
Halli, D. G. (Ed.). (2005). Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
-
Grokipedia. (n.d.). Boronic acid. Grokipedia. [Link]
-
Wiley Online Library. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Wiley Online Library. [Link]
-
Boron Molecular. (2023). Unveiling the Power of Boronic Acids: A Comprehensive Introductory Guide. Boron Molecular. [Link]
-
PharmiWeb.com. (2025). A Comprehensive Overview of Boronic Acids & Derivatives. PharmiWeb.com. [Link]
-
De Oliveira, E. R., et al. (2015). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Catalysts. [Link]
-
ResearchGate. (2009). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]
-
National Institutes of Health. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health. [Link]
-
ACS Publications. (n.d.). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. [Link]
-
PubChem. (n.d.). 2-bromo-6-chloro-4-nitropyridine. PubChem. [Link]
-
National Institutes of Health. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. National Institutes of Health. [Link]
-
ResearchGate. (2014). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. ResearchGate. [Link]
-
National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. [Link]
-
National Institutes of Health. (n.d.). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. National Institutes of Health. [Link]
-
SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace. [Link]
-
PubChem. (n.d.). 2-Bromo-6-chloro-4-methylpyridine. PubChem. [Link]
-
ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction. ResearchGate. [Link]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]
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PubChem. (n.d.). 5-Bromo-2-chloro-4-nitropyridine. PubChem. [Link]
-
National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling). National Institutes of Health. [Link]
-
PubChem. (n.d.). 2-Bromo-6-chloro-4-nitroaniline. PubChem. [Link]
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Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-6-chloro-4-nitropyridine
Introduction: Strategic Importance of Aminonitropyridines
Substituted aminonitropyridines are pivotal structural motifs in modern drug discovery and materials science. The presence of a nitro group, a potent electron-withdrawing group, significantly modulates the electronic properties of the pyridine ring, making these compounds valuable intermediates for a range of functional molecules. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the construction of carbon-nitrogen (C-N) bonds, offering a significant improvement over traditional methods that often require harsh reaction conditions and exhibit limited substrate scope.[1][2] This application note provides a detailed guide to the Buchwald-Hartwig amination of 2-Bromo-6-chloro-4-nitropyridine, a challenging yet important substrate, offering insights into reaction optimization, mechanistic considerations, and a comprehensive experimental protocol.
Mechanistic Insights: The Palladium Catalytic Cycle
The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle involving three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][3][4] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction for specific substrates like 2-Bromo-6-chloro-4-nitropyridine.
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide to a low-valent palladium(0) complex, forming a Pd(II) species.[3][5] For 2-Bromo-6-chloro-4-nitropyridine, the relative reactivity of the C-Br and C-Cl bonds dictates the initial site of oxidative addition. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions.
-
Amine Coordination and Deprotonation: The amine then coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex. The choice of base is critical and must be strong enough to deprotonate the coordinated amine but not so strong as to cause unwanted side reactions with the nitro group.[6]
-
Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the Pd(0) catalyst, allowing the cycle to continue.[1][4]
Diagram: The Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Challenges and Strategic Considerations for 2-Bromo-6-chloro-4-nitropyridine
The unique substitution pattern of 2-Bromo-6-chloro-4-nitropyridine presents several challenges that require careful consideration for a successful amination reaction:
-
Regioselectivity: The presence of two different halogen atoms raises the question of regioselectivity. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the trend I > Br > Cl > F.[7] Therefore, the amination is expected to occur selectively at the more reactive C-Br bond.
-
Electron-Deficient Substrate: The strongly electron-withdrawing nitro group significantly activates the pyridine ring towards nucleophilic attack. While this can be beneficial, it can also lead to side reactions or catalyst deactivation. The choice of a suitable base is crucial to avoid unwanted nucleophilic aromatic substitution (SNAr) reactions.
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition.[8] The use of bulky, electron-rich phosphine ligands can mitigate this issue by sterically shielding the palladium and promoting the desired catalytic cycle.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the Buchwald-Hartwig amination of 2-Bromo-6-chloro-4-nitropyridine with a primary or secondary amine. Optimization may be required for specific amines.
Materials and Reagents:
| Reagent | M.W. | Amount (mmol) | Equivalents |
| 2-Bromo-6-chloro-4-nitropyridine | 237.42 | 1.0 | 1.0 |
| Amine | - | 1.2 | 1.2 |
| Palladium(II) acetate (Pd(OAc)₂) | 224.50 | 0.02 | 0.02 |
| XPhos | 476.65 | 0.04 | 0.04 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 |
| Anhydrous, degassed toluene | - | 5 mL | - |
Procedure:
-
Inert Atmosphere: All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-Bromo-6-chloro-4-nitropyridine (1.0 mmol), Palladium(II) acetate (0.02 mmol), and XPhos (0.04 mmol).
-
Evacuation and Backfilling: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with inert gas three times.
-
Addition of Reagents: Add sodium tert-butoxide (1.4 mmol) to the Schlenk tube. Then, add the amine (1.2 mmol) and anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Diagram: Experimental Workflow
Caption: Workflow for the Buchwald-Hartwig amination.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, poor quality reagents, insufficient heating, or catalyst inhibition. | Ensure all reagents are pure and dry. Use freshly opened or properly stored catalysts and ligands. Increase reaction temperature or time. Screen different bulky phosphine ligands (e.g., RuPhos, SPhos) to overcome catalyst inhibition.[8] |
| Side Product Formation | SNAr reaction, hydrodehalogenation, or reaction with the nitro group. | Use a weaker base (e.g., K₃PO₄, Cs₂CO₃) and a less polar solvent (e.g., dioxane).[6] Lower the reaction temperature. Ensure a strictly inert atmosphere to minimize hydrodehalogenation. |
| Poor Regioselectivity | Reaction conditions favoring C-Cl activation. | Lower the reaction temperature to favor the more kinetically favorable C-Br activation. The choice of ligand can also influence regioselectivity. |
| Difficulty in Purification | Residual palladium or ligand byproducts. | After filtration through Celite, consider an additional wash with a solution of a thiol-functionalized resin to scavenge residual palladium. Ensure complete removal of phosphine oxides during chromatography. |
References
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
ACS Catalysis. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Link]
-
NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
-
ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. [Link]
-
ResearchGate. Selected ligands and catalysts for Buchwald‐Hartwig amination. [Link]
-
PubMed. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. [Link]
-
National Institutes of Health. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. [Link]
-
ResearchGate. Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. [Link]
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Application Notes & Protocols: Strategic Nucleophilic Aromatic Substitution on 2-Bromo-6-chloro-4-nitropyridine
Introduction: Unlocking the Synthetic Potential of a Dihalogenated Nitropyridine
In the landscape of modern medicinal chemistry and materials science, halogenated pyridines serve as indispensable synthons for the construction of complex molecular architectures. Among these, 2-Bromo-6-chloro-4-nitropyridine stands out as a particularly versatile building block. Its structure is primed for Nucleophilic Aromatic Substitution (SNAr), a powerful class of reactions for forming carbon-heteroatom and carbon-carbon bonds on aromatic rings.
The synthetic utility of this substrate is dictated by three key features:
-
The Pyridine Nitrogen: As an inherently electron-withdrawing heteroatom, it lowers the electron density of the aromatic ring, making it susceptible to nucleophilic attack.
-
The Nitro Group (NO2): Positioned at the C4 position, this powerful electron-withdrawing group strongly activates the ring towards SNAr, primarily at the ortho (C3, C5) and para (C2, C6) positions relative to itself.
-
Two Distinct Halogen Leaving Groups: The presence of both a bromine atom at C2 and a chlorine atom at C6 offers the potential for sequential and regioselective functionalization, enabling the synthesis of highly substituted pyridine derivatives.
This guide provides an in-depth exploration of the reaction conditions, mechanistic underpinnings, and strategic protocols for performing SNAr reactions on 2-Bromo-6-chloro-4-nitropyridine. The content herein is curated for researchers, scientists, and drug development professionals seeking to leverage this reagent's full potential.
The SNAr Mechanism: An Addition-Elimination Pathway
The SNAr reaction on 2-Bromo-6-chloro-4-nitropyridine does not proceed via a direct displacement (like an SN2 reaction) but through a well-established two-step addition-elimination mechanism .[1][2][3]
-
Nucleophilic Attack & Meisenheimer Complex Formation: The reaction is initiated by the attack of a nucleophile on one of the electron-deficient carbons bearing a halogen (C2 or C6). This initial attack is typically the rate-determining step.[1] It disrupts the ring's aromaticity and forms a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex .[1][3][4][5] The negative charge of this complex is effectively delocalized across the pyridine ring and, crucially, onto the oxygen atoms of the C4-nitro group, which provides substantial stabilization.[1][2]
-
Elimination & Restoration of Aromaticity: In the second, generally faster step, the aromaticity of the pyridine ring is restored by the expulsion of the halide leaving group (Cl- or Br-) from the tetrahedral carbon.[1]
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Caption: General mechanism of Nucleophilic Aromatic Substitution.
The Critical Question of Regioselectivity: C2 (Br) vs. C6 (Cl)
With two distinct leaving groups at positions activated by the same nitro group, the regioselectivity of the initial nucleophilic attack is a primary consideration. The outcome is governed by a combination of electronic and steric factors, and can be sensitive to the specific nucleophile and reaction conditions.[6][7][8]
-
Electronic Activation: Both the C2 and C6 positions are activated by the C4-nitro group. However, the C2 position experiences a slightly stronger cumulative electron-withdrawing effect due to its proximity to the ring nitrogen atom. This generally renders the C2 position more electrophilic and thus the kinetically favored site of attack for many nucleophiles.[1]
-
Leaving Group Ability: In SNAr reactions, the bond to the leaving group is broken in the second, fast step, so the inherent leaving group ability (I > Br > Cl > F) is often less critical than the activation of the site of attack. However, for some systems and nucleophiles, this can play a role.
-
Nucleophile & Steric Hindrance: Very bulky nucleophiles might face greater steric hindrance at the C2 position, potentially leading to increased substitution at C6.
-
Solvent and Temperature: These parameters can influence the transition state energies for attack at either position, sometimes allowing for thermodynamic control over kinetic control.
For 2,4-dichloropyrimidine systems with an electron-withdrawing group at C5, substitution is highly selective for the C4 position.[9][10] By analogy, in the 2-bromo-6-chloro-4-nitropyridine system, the positions para to the activating nitro group (C2 and C6) are the most reactive. Given the additional activation from the adjacent ring nitrogen, initial substitution at the C2 position is the most probable outcome .
Recommended Reaction Conditions & Protocols
The optimal conditions for SNAr on 2-Bromo-6-chloro-4-nitropyridine are highly dependent on the nucleophile employed. Polar aprotic solvents are generally preferred as they effectively solvate the cationic counter-ion of the nucleophile and the charged Meisenheimer complex without deactivating the nucleophile through hydrogen bonding.[2]
Data Summary: Conditions for Various Nucleophiles
The following table summarizes typical starting conditions for the monosubstitution reaction, which is expected to occur preferentially at the C2 position.
| Nucleophile Type | Typical Nucleophiles | Solvent(s) | Base(s) | Temperature (°C) | Expected Yield |
| Amines | Piperidine, Morpholine, Aniline, Benzylamine | Ethanol, DMF, Acetonitrile, Isopropanol | Et3N, K2CO3, DIPEA | 25 - 100 | High |
| Alcohols / Phenols | Methanol, Ethanol, Phenol | Corresponding Alcohol, THF, DMF | NaH, K2CO3, Cs2CO3 | 25 - 120 | Moderate to High |
| Thiols / Thiophenols | Thiophenol, Aliphatic Thiols | DMF, DMSO, THF | K2CO3, NaH, Et3N | 25 - 80 | High |
Table compiled from analogous systems described in the literature.[1][2]
Experimental Protocol 1: Amination Reaction
This protocol provides a general procedure for the reaction with a secondary amine like piperidine or morpholine.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Bromo-6-chloro-4-nitropyridine (1.0 eq).
-
Solvent Addition: Add a suitable solvent, such as ethanol or DMF (approximately 5-10 mL per mmol of substrate).
-
Reagent Addition: Add the desired amine (1.1 - 1.5 eq) followed by a non-nucleophilic base like triethylamine (Et3N) or potassium carbonate (K2CO3) (1.5 - 2.0 eq). The base is crucial to neutralize the HBr generated during the reaction.[2]
-
Reaction Conditions: Stir the mixture at the desired temperature (e.g., room temperature to 80 °C).
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-16 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure (rotary evaporation).
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the desired 2-amino-6-chloro-4-nitropyridine derivative.
Experimental Protocol 2: Alkoxylation/Phenoxylation Reaction
This protocol outlines the procedure for substitution with an alcohol or phenol, which requires a strong base to generate the more nucleophilic alkoxide/phenoxide.
Step-by-Step Methodology:
-
Alkoxide/Phenoxide Preparation (Under Inert Atmosphere):
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).
-
Add anhydrous solvent (e.g., THF or DMF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the desired alcohol or phenol (1.2 eq) dropwise.
-
Allow the mixture to stir at room temperature until hydrogen gas evolution ceases (typically 30-60 minutes), indicating complete formation of the alkoxide/phenoxide.
-
-
SNAr Reaction:
-
In a separate flask, dissolve 2-Bromo-6-chloro-4-nitropyridine (1.0 eq) in the same anhydrous solvent.
-
Slowly add the solution of the substrate to the pre-formed alkoxide/phenoxide solution at 0 °C.
-
Allow the reaction to warm to room temperature or heat as required (e.g., 25-100 °C).
-
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up:
-
Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH4Cl) solution or water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with water and brine, dry over Na2SO4, and concentrate.
-
-
Purification: Purify the crude material via column chromatography or recrystallization.
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Application Notes & Protocols: 2-Bromo-6-chloro-4-nitropyridine as a Strategic Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Differentiated Dihalopyridine
2-Bromo-6-chloro-4-nitropyridine is a highly functionalized heterocyclic compound that has garnered significant attention as a versatile building block in organic synthesis. Its utility stems from a unique convergence of structural features: an electron-deficient pyridine core, two distinct halogen atoms (bromine and chlorine) at ortho positions to the nitrogen, and a potent electron-withdrawing nitro group at the para position. This specific arrangement imparts a predictable and tiered reactivity, allowing for sequential and site-selective modifications.
The pyridine scaffold is a privileged motif in medicinal chemistry, appearing in numerous approved therapeutic agents.[1][2] The strategic introduction of functional groups onto this core is paramount for modulating pharmacological properties. 2-Bromo-6-chloro-4-nitropyridine serves as an ideal starting point for constructing complex molecular architectures due to three primary characteristics:
-
Activation for Nucleophilic Aromatic Substitution (SNAr): The nitro group strongly acidifies the ring protons and activates the C2 and C6 positions for nucleophilic attack.[3][4]
-
Differential Reactivity in Cross-Coupling: The carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds exhibit distinct reactivities, particularly in palladium-catalyzed cross-coupling reactions. The C-Br bond is significantly more susceptible to oxidative addition, enabling selective functionalization at the C2 position.[1]
-
Modulation of Physicochemical Properties: The nitro group can be retained as a key pharmacophoric element or readily reduced to an amine, providing a synthetic handle for further derivatization.
This guide provides an in-depth exploration of the reactivity of 2-Bromo-6-chloro-4-nitropyridine, complete with detailed protocols for its application in key synthetic transformations.
Physicochemical Properties & Safety Information
A thorough understanding of the compound's properties and hazards is critical before any experimental work.
| Property | Value |
| IUPAC Name | 2-Bromo-6-chloro-4-nitropyridine |
| Molecular Formula | C₅H₂BrClN₂O₂ |
| Molecular Weight | 237.44 g/mol |
| Appearance | Pale yellow to yellow solid/powder |
| CAS Number | 23056-36-2 |
Safety & Handling
2-Bromo-6-chloro-4-nitropyridine is classified as an acute toxin and requires careful handling in a well-ventilated fume hood. All personnel must wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[5][6]
-
Precautionary Measures:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Store locked up.[6]
-
First Aid:
-
If Swallowed: Rinse mouth. Immediately call a POISON CENTER or doctor.
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[6]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[6]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[6]
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[6]
Core Reactivity: A Tale of Two Halogens
The synthetic utility of 2-Bromo-6-chloro-4-nitropyridine is governed by its chemoselective reactivity. Depending on the reaction class chosen, either the C2 or C6 position can be targeted.
Nucleophilic Aromatic Substitution (SNAr): Targeting the C6-Cl Bond
The combination of the ring nitrogen and the powerful electron-withdrawing nitro group at C4 makes the pyridine ring highly electron-deficient. This electronic profile strongly activates the C2 and C6 positions for attack by nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][4]
In this mechanism, the rate-determining step is typically the initial nucleophilic attack.[3] The more electronegative chlorine atom at C6 provides greater stabilization to the developing negative charge in the transition state compared to the bromine at C2. Consequently, nucleophilic attack preferentially occurs at the C6 position, leading to the displacement of the chloride ion. This provides a reliable strategy for introducing amines, alcohols, and thiols at the 6-position.
Caption: General Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Palladium-Catalyzed Cross-Coupling: Targeting the C2-Br Bond
In contrast to SNAr, palladium-catalyzed cross-coupling reactions are dictated by the kinetics of oxidative addition to the Pd(0) catalyst. The C-Br bond is weaker and more polarizable than the C-Cl bond, making it significantly more reactive towards oxidative addition.[1] This difference in reactivity allows for highly selective functionalization at the C2 position, leaving the C6-Cl bond intact for subsequent SNAr or a second, more forcing cross-coupling reaction.
This reaction forms a new carbon-carbon bond by coupling the pyridine core with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base.[7][8] It is a cornerstone reaction for constructing biaryl structures prevalent in pharmaceuticals.[7]
Caption: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
This reaction forms a carbon-nitrogen bond by coupling the pyridine with a primary or secondary amine.[9] It is an indispensable tool for synthesizing arylamines, which are critical components of many biologically active molecules.[9][10] The choice of base is critical and must be strong enough to deprotonate the amine but not so harsh as to cause unwanted side reactions.[11]
Sources
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- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: A Scalable Synthesis of 2-Bromo-6-chloro-4-nitropyridine Derivatives
Abstract
This comprehensive guide details a robust and scalable synthetic protocol for 2-Bromo-6-chloro-4-nitropyridine, a key intermediate in the development of novel pharmaceuticals. The protocol is designed for researchers, chemists, and process development scientists, providing in-depth explanations for experimental choices, safety protocols, and analytical validation. This document emphasizes a scientifically sound, multi-step synthesis, starting from commercially available 2,6-dichloropyridine, and addresses the critical challenges of scaling from the bench to pilot plant production.
Introduction: The Significance of Substituted Pyridines in Drug Discovery
The pyridine scaffold is a cornerstone of medicinal chemistry, present in a vast array of therapeutic agents.[1] The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, influencing its potency, selectivity, and pharmacokinetic profile. The subject of this guide, 2-Bromo-6-chloro-4-nitropyridine, is a highly versatile building block. Its distinct electronic and steric properties, conferred by the nitro group and differential halogenation, enable selective, site-specific modifications, such as Suzuki-Miyaura coupling and other cross-coupling reactions.[2][3] This makes it an invaluable intermediate for the synthesis of complex molecular architectures in drug discovery programs.
Proposed Synthetic Route: From Dichloropyridine to the Target Compound
The synthesis of 2-Bromo-6-chloro-4-nitropyridine is best approached as a two-step process starting from 2,6-dichloropyridine. This route is advantageous for scale-up due to the availability of the starting material and the generally reliable nature of the proposed transformations.
The two key steps are:
-
Nitration: The electrophilic nitration of 2,6-dichloropyridine to form 2,6-dichloro-4-nitropyridine.
-
Selective Halogen Exchange: A selective monobromination of 2,6-dichloro-4-nitropyridine to yield the final product, 2-Bromo-6-chloro-4-nitropyridine.
The rationale for this sequence is based on the directing effects of the substituents on the pyridine ring. The chloro groups are deactivating and ortho-, para-directing. The nitration is expected to occur at the 4-position, which is para to both chloro-substituents. The subsequent selective bromination is achieved by leveraging the subtle differences in reactivity between the two chloro-substituents, which are influenced by the strongly electron-withdrawing nitro group.
Detailed Protocols and Methodologies
Step 1: Synthesis of 2,6-dichloro-4-nitropyridine
This step involves the nitration of 2,6-dichloropyridine using a mixture of nitric and sulfuric acids. This is a highly exothermic reaction and requires strict temperature control, especially on a larger scale.
Protocol:
-
Reactor Setup: A multi-neck, jacketed glass reactor equipped with a mechanical stirrer, a thermocouple, a dropping funnel, and a nitrogen inlet is required. The reactor should be connected to a cooling circulator.
-
Reagent Charging: Charge the reactor with concentrated sulfuric acid (98%, 5.0 equivalents). Begin stirring and cool the acid to 0-5 °C.
-
Substrate Addition: Slowly add 2,6-dichloropyridine (1.0 equivalent) to the chilled sulfuric acid, ensuring the temperature does not exceed 10 °C.
-
Nitrating Mixture: In a separate vessel, prepare the nitrating mixture by slowly adding fuming nitric acid (90%, 1.2 equivalents) to concentrated sulfuric acid (98%, 2.0 equivalents), while cooling in an ice bath.
-
Nitration Reaction: Slowly add the nitrating mixture to the reactor via the dropping funnel over 1-2 hours, maintaining the internal temperature between 0-5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-3 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly pouring the reaction mixture onto a stirred mixture of ice and water. This should be done in a well-ventilated fume hood as nitrogen oxides may be evolved.
-
Product Isolation: The product will precipitate as a solid. Isolate the solid by filtration, and wash thoroughly with cold water until the washings are neutral (pH 7).
-
Drying: Dry the product under vacuum at 40-50 °C to a constant weight. The resulting 2,6-dichloro-4-nitropyridine is typically of sufficient purity for the next step.
Step 2: Selective Synthesis of 2-Bromo-6-chloro-4-nitropyridine
This step involves a selective halogen exchange reaction. While various methods exist for the synthesis of bromopyridines[4][5], a practical approach for this specific transformation is a nucleophilic aromatic substitution using a bromide source.
Protocol:
-
Reactor Setup: A multi-neck, jacketed glass reactor equipped with a mechanical stirrer, a thermocouple, a reflux condenser, and a nitrogen inlet is required.
-
Reagent Charging: Charge the reactor with 2,6-dichloro-4-nitropyridine (1.0 equivalent) and a suitable solvent such as N,N-dimethylformamide (DMF).
-
Bromide Source: Add sodium bromide (1.1 equivalents) to the mixture.
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction by HPLC to follow the disappearance of the starting material and the formation of the product.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water, which will cause the product to precipitate.
-
Purification: Isolate the crude product by filtration. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol.[6]
-
Drying: Dry the purified product under vacuum at 40-50 °C to a constant weight.
Scale-Up Considerations
Scaling up the synthesis of 2-Bromo-6-chloro-4-nitropyridine requires careful consideration of several factors to ensure safety, efficiency, and product quality.
-
Heat Management: The nitration step is highly exothermic. A jacketed reactor with a reliable cooling system is essential to maintain the required temperature range. For larger scales, a slow, controlled addition of the nitrating mixture is crucial.
-
Mixing: Efficient mixing is critical to ensure uniform temperature and concentration throughout the reaction mass, especially during the addition of reagents and the quenching step.
-
Material Handling: Handling large quantities of corrosive acids and the toxic nitropyridine derivatives requires appropriate engineering controls and personal protective equipment.
-
Product Isolation: On a larger scale, filtration and drying equipment such as a filter press or a vacuum dryer will be necessary.
-
Waste Disposal: The acidic waste from the nitration and work-up steps must be neutralized and disposed of in accordance with environmental regulations.
Characterization and Data
The final product should be characterized to confirm its identity and purity.
| Analysis | Expected Results |
| Appearance | Pale yellow to yellow solid |
| Melting Point | Specific to the derivative, to be determined experimentally |
| ¹H NMR | Aromatic protons with characteristic shifts and coupling constants |
| ¹³C NMR | Aromatic carbons with characteristic shifts |
| Mass Spec (MS) | Molecular ion peak corresponding to the product's molecular weight |
| Purity (HPLC) | ≥98% |
Safety Protocols
Working with nitropyridine derivatives and the reagents for their synthesis requires strict adherence to safety protocols.[7][8][9][10][11]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[8] For handling concentrated acids and the final product, a face shield and additional protective clothing may be necessary.
-
Ventilation: All steps of the synthesis should be performed in a well-ventilated fume hood.[7][11]
-
Handling of Reagents:
-
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[7][11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes and seek medical attention.[7][9]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[9][11]
-
Spills: Neutralize acid spills with sodium bicarbonate. For solid spills, carefully sweep up the material and place it in a sealed container for disposal.
-
Visualizations
Overall Synthetic Workflow
Caption: Synthetic route for 2-Bromo-6-chloro-4-nitropyridine.
Decision Logic for Selective Bromination
Caption: Key parameters for optimizing selective bromination.
References
- 2-Amino-5-nitropyridine Safety Data Sheet - Jubilant Ingrevia. (2024).
- MATERIAL SAFETY DATA SHEETS 3-NITROPYRIDINE - Cleanchem Laboratories. (n.d.).
- 4-Nitropyridine SDS, 1122-61-8 Safety Data Sheets - ECHEMI. (n.d.).
- 3-Nitropyridine - Safety Data Sheet - ChemicalBook. (2025).
- SAFETY DATA SHEET - Fisher Scientific. (2025).
-
Handy, S. T., & Zhang, Y. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5848–5858. [Link]
-
Jopp, S., Spruner von Mertz, F., Ehlers, P., & Langer, P. (2024). Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine. ResearchGate. [Link]
-
Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution - PubMed Central. (2023). Retrieved from PubMed Central website. [Link]
-
Purification of Organic Compounds: from Crude Product to Purity - EMU Physics Department. (2023). Retrieved from EMU Physics Department website. [Link]
-
2-bromopyridine - Organic Syntheses Procedure. (n.d.). Retrieved from Organic Syntheses website. [Link]
- CN104402805A - 2-bromopyridine synthesis method - Google Patents. (n.d.).
-
2,3-diaminopyridine - Organic Syntheses Procedure. (n.d.). Retrieved from Organic Syntheses website. [Link]
-
Polysubstituted Pyridines from 1,4-Oxazinone Precursors - PMC - PubMed Central. (2024). Retrieved from PubMed Central website. [Link]
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Application Note & Protocol: Selective Sonogashira Coupling of 2-Bromo-6-chloro-4-nitropyridine
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of C-C Bond Formation in Heterocyclic Chemistry
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This powerful transformation, typically catalyzed by a palladium complex and a copper(I) co-catalyst, is invaluable in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][4] Its utility is underscored by the mild reaction conditions often employed, which allow for a broad tolerance of functional groups.[1][5]
This application note provides a detailed protocol for the selective Sonogashira coupling of 2-Bromo-6-chloro-4-nitropyridine. This substrate presents a unique challenge and opportunity due to the differential reactivity of its two halogen substituents. The general reactivity trend for halides in Sonogashira coupling is I > OTf > Br > Cl.[5][6] This inherent difference allows for the selective functionalization at the more reactive C-Br bond, leaving the C-Cl bond intact for subsequent downstream transformations. The presence of the strongly electron-withdrawing nitro group further modulates the reactivity of the pyridine ring, making careful optimization of reaction conditions paramount.
This guide is designed to provide both a robust experimental procedure and a deeper understanding of the mechanistic principles and practical considerations necessary for successful execution and troubleshooting.
Mechanistic Underpinnings: A Tale of Two Catalytic Cycles
The Sonogashira coupling reaction elegantly proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[7] While the precise mechanism is a subject of ongoing study, the generally accepted pathway provides a strong framework for rationalizing experimental observations.[2][8]
-
The Palladium Cycle: The cycle is initiated by the oxidative addition of the aryl halide (2-Bromo-6-chloro-4-nitropyridine) to a palladium(0) complex. This Pd(0) species is often generated in situ from a more stable Pd(II) precatalyst like PdCl₂(PPh₃)₂.[1] The resulting Pd(II) intermediate then undergoes transmetalation with a copper(I) acetylide species, which is generated in the concurrent copper cycle. The final step is reductive elimination, which forms the desired C-C bond, yielding the alkynylated pyridine product and regenerating the active Pd(0) catalyst.[5]
-
The Copper Cycle: In parallel, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base (typically an amine) to form a copper(I) acetylide intermediate.[1] This step is crucial as it increases the nucleophilicity of the alkyne, facilitating the key transmetalation step with the palladium complex.[7]
The synergy between these two cycles allows the reaction to proceed under mild conditions.[1] While copper is a highly effective co-catalyst, its presence can sometimes lead to the undesirable homocoupling of the alkyne (Glaser coupling), necessitating an inert atmosphere.[1][6] For sensitive substrates, copper-free Sonogashira protocols have been developed, though they may require different ligands or conditions to achieve comparable efficiency.[6]
Caption: The interconnected catalytic cycles of the Sonogashira coupling.
Experimental Protocol: Selective Alkynylation at the C-2 Position
This protocol is designed for the selective coupling of a terminal alkyne with 2-Bromo-6-chloro-4-nitropyridine at the C-Br bond. The conditions are chosen to maximize selectivity and yield while minimizing common side reactions.
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| 2-Bromo-6-chloro-4-nitropyridine | >97% | Commercially available | Starting material. Ensure purity. |
| Terminal Alkyne (e.g., Phenylacetylene) | >98% | Commercially available | Partner reactant. Should be freshly distilled or passed through alumina if purity is questionable. |
| PdCl₂(PPh₃)₂ | Catalyst grade | Commercially available | A stable Pd(II) precatalyst. Less air-sensitive than Pd(PPh₃)₄. |
| Copper(I) Iodide (CuI) | >98%, anhydrous | Commercially available | Co-catalyst. Use a fresh bottle; it should be off-white/tan, not green/blue.[9] |
| Triethylamine (TEA) or Diisopropylamine (DIPA) | Anhydrous, >99.5% | Commercially available | Serves as both the base and often as the solvent. Must be anhydrous and freshly distilled. |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Commercially available | An excellent co-solvent to ensure solubility of the aryl halide. |
| Argon or Nitrogen Gas | High purity | Gas supplier | Essential for maintaining an inert atmosphere to prevent Glaser coupling and catalyst decomposition.[6] |
Equipment Setup
-
Schlenk flask or a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Inert gas line (Argon or Nitrogen) with a bubbler.
-
Heating mantle or oil bath with a temperature controller.
-
Standard laboratory glassware for workup and purification.
-
Thin Layer Chromatography (TLC) apparatus for reaction monitoring.
Step-by-Step Procedure
-
Inert Atmosphere Preparation: Assemble the Schlenk flask and condenser, ensuring all joints are well-sealed. Flame-dry the apparatus under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure all moisture and oxygen are removed.[10]
-
Reagent Addition:
-
To the cooled flask, add 2-Bromo-6-chloro-4-nitropyridine (1.0 eq), PdCl₂(PPh₃)₂ (0.02-0.05 eq), and CuI (0.025-0.05 eq) under a positive flow of inert gas.
-
Rationale: Using a Pd(II) precatalyst is operationally simpler.[6] The catalyst loading is kept low to be cost-effective while ensuring efficient turnover. The CuI is critical for activating the alkyne.[1]
-
-
Solvent and Base Addition:
-
Add anhydrous THF (if used as a co-solvent) followed by anhydrous triethylamine via syringe. A typical solvent ratio might be 3:1 TEA:THF.
-
Rationale: Triethylamine acts as the base to deprotonate the alkyne and neutralize the HBr byproduct.[11] THF helps to dissolve the heterocyclic starting material, which may have limited solubility in pure amine.
-
-
Degassing (Crucial Step):
-
Subject the reaction mixture to three cycles of freeze-pump-thaw. This involves freezing the mixture with liquid nitrogen, evacuating the flask under high vacuum, and then thawing under an inert atmosphere.
-
Rationale: This is the most effective method to thoroughly remove dissolved oxygen from the reaction mixture, which is critical to prevent the oxidative homocoupling of the alkyne (Glaser coupling) and the decomposition of the Pd(0) catalyst into palladium black.[6][10]
-
-
Alkyne Addition:
-
After the final thaw and backfill with inert gas, add the terminal alkyne (1.1-1.2 eq) to the stirring solution via syringe.
-
Rationale: A slight excess of the alkyne is used to ensure complete consumption of the limiting aryl halide.
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature or heat gently to 40-60 °C. The optimal temperature may depend on the specific alkyne used. For aryl bromides, gentle heating is often required to facilitate the rate-limiting oxidative addition step.[6][12]
-
Monitor the reaction progress by TLC (e.g., using a 10-30% ethyl acetate/hexane eluent), checking for the consumption of the starting material.[13] The reaction is often complete within 3-12 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature. Dilute with a solvent like ethyl acetate or diethyl ether and filter through a pad of Celite® to remove the catalyst residues and amine salts.[5][10]
-
Wash the filtrate with saturated aqueous NH₄Cl solution to remove the amine base, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure 2-(alkynyl)-6-chloro-4-nitropyridine.
-
Process Optimization and Troubleshooting
Even with a robust protocol, challenges can arise. A systematic approach to troubleshooting is key to success.
Caption: A logical workflow for troubleshooting common Sonogashira coupling issues.
Common Issues and Solutions:
-
No Reaction/Low Conversion:
-
Cause: Inactive catalyst or insufficient temperature. The C-Br bond on an electron-deficient pyridine can be challenging to activate.
-
Solution: Ensure the palladium and copper catalysts are fresh and handled properly.[6] Increase the reaction temperature in increments (e.g., to 80 °C).[12] Consider using a more electron-rich and bulky phosphine ligand, which can promote the oxidative addition step.[7]
-
-
Formation of Palladium Black:
-
Significant Alkyne Homocoupling (Glaser Product):
-
Cause: Presence of oxygen, which facilitates the oxidative dimerization of the copper acetylide.[1]
-
Solution: Rigorously exclude oxygen using techniques like freeze-pump-thaw.[10] Alternatively, explore a copper-free Sonogashira protocol, which may require a different base (e.g., Cs₂CO₃) or palladium source.[6]
-
-
Lack of Selectivity (Reaction at C-Cl):
-
Cause: Reaction conditions are too harsh, overcoming the reactivity difference between C-Br and C-Cl.
-
Solution: Run the reaction at the lowest possible temperature that allows for conversion of the C-Br bond. Room temperature should be attempted first.[5] Avoid prolonged heating after the starting material is consumed.
-
References
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
ResearchGate. (n.d.). The Sonogashira coupling reaction mechanism. [Link]
-
NROChemistry. (n.d.). Sonogashira Coupling. [Link]
-
ACS Publications. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. [Link]
-
MDPI. (2020, April 20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]
-
Reddit. (2020, August 7). Sonogashira troubleshooting help needed. [Link]
-
Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen. [Link]
-
Sussex Drug Discovery Centre. (2013, January 14). Guidelines for Sonogashira cross-coupling reactions. [Link]
-
ResearchGate. (2025, August 7). (PDF) Recent Advances in Sonogashira Reactions. [Link]
-
YouTube. (2022, July 12). Sonogashira Coupling- Reaction and application in Research Lab. [Link]
-
Pendidikan Kimia. (n.d.). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. [Link]
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Application Notes and Protocols for the Strategic Functionalization of 2-Bromo-6-chloro-4-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
2-Bromo-6-chloro-4-nitropyridine is a highly versatile and strategically important building block in modern synthetic chemistry. Its unique substitution pattern, featuring two distinct halogen atoms at positions amenable to selective manipulation and a strongly activating nitro group, offers a rich platform for the synthesis of complex polysubstituted pyridine derivatives. Such scaffolds are of paramount importance in the fields of medicinal chemistry, agrochemicals, and materials science. This comprehensive technical guide provides an in-depth exploration of the functionalization of the 2-Bromo-6-chloro-4-nitropyridine ring system. We will delve into the mechanistic underpinnings and provide field-proven, detailed protocols for key transformations including Nucleophilic Aromatic Substitution (SNAr), Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig), and the selective reduction of the nitro group. The causality behind experimental choices is elucidated to empower researchers to not only apply these methods but also to adapt and troubleshoot them effectively.
Introduction: The Strategic Value of Polysubstituted Pyridines
The pyridine motif is a privileged scaffold in drug discovery, present in a vast number of FDA-approved pharmaceuticals. The ability to precisely control the substitution pattern around the pyridine ring is therefore a critical aspect of modern medicinal chemistry. 2-Bromo-6-chloro-4-nitropyridine serves as an exceptional starting material for the construction of diverse molecular architectures due to several key features:
-
Orthogonal Reactivity of Halogens: The differential reactivity of the C-Br and C-Cl bonds allows for selective and sequential functionalization, typically with the more reactive C-Br bond being addressed first in cross-coupling reactions.
-
Activation by the Nitro Group: The strongly electron-withdrawing nitro group at the 4-position significantly activates the pyridine ring towards nucleophilic aromatic substitution at the 2- and 6-positions.
-
A Versatile Functional Handle: The nitro group itself can be readily reduced to an amino group, which can then be further functionalized, opening up another dimension for molecular elaboration.
This guide will provide a systematic approach to harnessing the synthetic potential of this valuable intermediate.
Nucleophilic Aromatic Substitution (SNAr): Leveraging the Activating Power of the Nitro Group
The electron-deficient nature of the pyridine ring, further exacerbated by the powerful electron-withdrawing nitro group at the 4-position, renders the 2- and 6-positions highly susceptible to nucleophilic attack. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized Meisenheimer complex.
Mechanism of SNAr on 2-Bromo-6-chloro-4-nitropyridine
The attack of a nucleophile at either the C-2 or C-6 position leads to the formation of a negatively charged intermediate (Meisenheimer complex), where the charge is delocalized over the pyridine ring and the nitro group. Subsequent expulsion of the halide leaving group restores the aromaticity of the ring.
Application Note & Protocols: Strategic Application of 2-Bromo-6-chloro-4-nitropyridine in Kinase Inhibitor Synthesis
Executive Summary: The Strategic Advantage of a Precisely Functionalized Core
In the competitive landscape of kinase inhibitor development, achieving both potency and selectivity is paramount. The starting scaffold selection dictates the synthetic efficiency and the diversity of accessible chemical space. 2-Bromo-6-chloro-4-nitropyridine has emerged as a superior building block for constructing libraries of kinase inhibitors, particularly those based on the 2,6-diaminopyridine scaffold. This scaffold is a privileged structure known to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket.[1] The unique arrangement of two distinct halogen leaving groups (bromo and chloro) and a potent activating group (nitro) allows for a highly controlled, sequential introduction of pharmacophoric elements. This guide provides an in-depth analysis of its reactivity, detailed synthetic protocols, and the strategic rationale for its use in modern drug discovery programs.
The Principle of Operation: Controlled Nucleophilic Aromatic Substitution (SNAr)
The synthetic utility of 2-Bromo-6-chloro-4-nitropyridine is rooted in the principles of Nucleophilic Aromatic Substitution (SNAr). The pyridine ring is inherently electron-deficient, but the presence of the strongly electron-withdrawing nitro group at the 4-position dramatically enhances the electrophilicity of the carbons at the 2- and 6-positions.[2][3] This activation facilitates attack by nucleophiles, such as amines, through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.[2][3]
The differential reactivity of the chloro and bromo substituents allows for programmed, regioselective synthesis. While both are good leaving groups, reaction conditions can be tuned to favor the displacement of one over the other, enabling the stepwise introduction of two different nucleophiles. This is the cornerstone of building asymmetric 2,6-diaminopyridine structures crucial for optimizing structure-activity relationships (SAR).
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₅H₂BrClN₂O₂ | N/A |
| Molecular Weight | 236.44 g/mol | N/A |
| Appearance | Pale yellow to yellow crystalline powder | N/A |
| Reactivity | Highly activated towards SNAr at C2 and C6 | [2][4] |
Core Synthetic Workflow: From Building Block to Kinase Inhibitor
The most common synthetic route involves a three-stage process: sequential amination, nitro group reduction, and optional final functionalization. This approach systematically builds the final inhibitor from the core scaffold.
Figure 1: General workflow for kinase inhibitor synthesis using 2-Bromo-6-chloro-4-nitropyridine.
Experimental Protocols
Protocol 1: Sequential SNAr Amination
Objective: To synthesize a N²,N⁶-disubstituted-4-nitropyridine-2,6-diamine intermediate by stepwise reaction with two different amines.
Expertise & Causality: This protocol leverages the high activation provided by the 4-nitro group. The first substitution is typically performed at room temperature, while the second, which occurs on a less activated ring (due to the electron-donating nature of the first introduced amino group), often requires heating to proceed at a reasonable rate. DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the H-X acid formed during the reaction without competing with the amine nucleophile.
Materials:
-
2-Bromo-6-chloro-4-nitropyridine (1.0 eq)
-
Amine 1 (R¹-NH₂) (1.1 eq)
-
Amine 2 (R²-NH₂) (1.2 eq)
-
DIPEA (3.0 - 4.0 eq total)
-
Anhydrous DMF (N,N-Dimethylformamide) or Isopropanol
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous NaHCO₃ solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica Gel for column chromatography
Procedure:
Step A: First Amination
-
In a round-bottom flask, dissolve 2-Bromo-6-chloro-4-nitropyridine (1.0 eq) in anhydrous DMF.
-
Add Amine 1 (1.1 eq) followed by the dropwise addition of DIPEA (1.5 eq).
-
Stir the mixture at room temperature for 2-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, pour the reaction mixture into ice-water and extract with EtOAc (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude product is typically purified by silica gel chromatography to yield the mono-substituted intermediate.
Step B: Second Amination
-
Dissolve the purified intermediate from Step A (1.0 eq) in a suitable solvent (e.g., Isopropanol or DMF).
-
Add Amine 2 (1.2 eq) and DIPEA (2.0 eq).
-
Heat the reaction mixture to 80-110 °C. Monitor by TLC for the disappearance of the intermediate (typically 4-16 hours).
-
Cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, concentrate the solvent.
-
Perform an aqueous work-up by partitioning the residue between water and EtOAc.
-
Wash the organic layer with saturated NaHCO₃ solution, then brine. Dry over anhydrous Na₂SO₄ and concentrate.
-
Purify the crude N²,N⁶-disubstituted-4-nitropyridine-2,6-diamine product by silica gel chromatography.
Protocol 2: Nitro Group Reduction
Objective: To reduce the 4-nitro group to a primary amine, a key pharmacophoric element for kinase interaction.
Expertise & Causality: The reduction of an aromatic nitro group is a fundamental transformation.[5][6] While catalytic hydrogenation (e.g., H₂ over Pd/C) is very effective, it can be non-selective if other reducible groups are present.[7] Reduction with iron powder in the presence of an acid or an electrolyte like ammonium chloride is a robust, chemoselective, and scalable alternative that is tolerant of many functional groups.[8][9]
Materials:
-
N²,N⁶-disubstituted-4-nitropyridine-2,6-diamine (1.0 eq)
-
Iron powder (<10 micron, activated) (5.0 - 10.0 eq)
-
Ammonium Chloride (NH₄Cl) (4.0 - 8.0 eq) or Acetic Acid
-
Ethanol (EtOH) / Water mixture (e.g., 4:1)
-
Celite®
Procedure:
-
Combine the nitro-pyridine intermediate (1.0 eq), iron powder (5.0 eq), and NH₄Cl (4.0 eq) in a round-bottom flask.
-
Add the EtOH/Water solvent system.
-
Heat the vigorously stirred suspension to reflux (approx. 85 °C) for 1-4 hours. Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite® to remove the iron salts, washing the pad thoroughly with hot EtOH or MeOH.
-
Concentrate the filtrate under reduced pressure to remove the organic solvent.
-
Extract the remaining aqueous solution with EtOAc or Dichloromethane.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate to yield the crude tri-amino pyridine product. This product is often sufficiently pure for the next step or can be purified by chromatography if necessary.
Authoritative Grounding: The Kinase Binding Rationale
The resulting N²,N⁴,N⁶-triaminopyridine core is a highly effective scaffold for targeting the ATP-binding site of many kinases, including Cyclin-Dependent Kinases (CDKs) and IRAK4.[10][11][12] The molecule's functionality is precisely arranged to maximize binding affinity.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. ijrar.org [ijrar.org]
- 6. researchgate.net [researchgate.net]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 10. 3-Acyl-2,6-diaminopyridines as cyclin-dependent kinase inhibitors: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yields in Reactions of 2-Bromo-6-chloro-4-nitropyridine
Welcome to the technical support center for 2-Bromo-6-chloro-4-nitropyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of reactions involving this versatile but challenging substrate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you maximize your reaction yields and purity.
Understanding the Reactivity of 2-Bromo-6-chloro-4-nitropyridine
2-Bromo-6-chloro-4-nitropyridine is a highly activated heterocyclic compound, making it a valuable building block for introducing a substituted nitropyridine scaffold. Its reactivity is governed by several key factors:
-
Electron-Deficient Pyridine Ring : The inherent electron-deficient nature of the pyridine ring, significantly enhanced by the strong electron-withdrawing nitro group at the C4 position, makes the ring highly susceptible to nucleophilic attack.
-
Two Distinct Halogen Leaving Groups : The presence of both a bromine atom at C2 and a chlorine atom at C6 introduces a critical element of regioselectivity. The choice of reaction type—be it nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed cross-coupling—will determine which halogen is preferentially substituted.
Regioselectivity: A Tale of Two Halogens
A primary challenge and opportunity when working with 2-Bromo-6-chloro-4-nitropyridine is controlling which halogen reacts. The predictable regioselectivity for the most common reaction classes is summarized below.
| Reaction Type | Predicted Site of Reaction | Mechanistic Rationale |
| Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) | C2 (Bromo) | The rate-determining step is typically the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond. The C-Br bond has a lower bond dissociation energy than the C-Cl bond, making it more reactive. The general reactivity trend is C-I > C-Br > C-Cl.[1] |
| Nucleophilic Aromatic Substitution (SNAr) | C2 (Bromo) or C6 (Chloro) | The outcome is more nuanced. The nitro group at C4 activates both the C2 and C6 positions for nucleophilic attack.[2] While the intrinsic leaving group ability in SNAr often follows F > Cl > Br > I, the strong inductive effect of the adjacent nitro group can make the C2 position more electrophilic, potentially favoring substitution there.[3] Kinetic control may favor the C2 position. |
Troubleshooting Guide & FAQs
This section is formatted in a question-and-answer style to directly address common issues encountered during experimentation.
Section 1: Nucleophilic Aromatic Substitution (SNAr)
Q1: My SNAr reaction with an amine/alkoxide is sluggish or gives a low yield. What are the likely causes and how can I fix it?
A1: Low reactivity in SNAr reactions with 2-Bromo-6-chloro-4-nitropyridine can stem from several factors. Here is a troubleshooting workflow to address this issue:
Caption: Troubleshooting workflow for low-yield SNAr reactions.
-
Causality Explained:
-
Activation: The SNAr reaction proceeds via a negatively charged Meisenheimer complex.[4] Higher temperatures provide the necessary activation energy. For alkoxides, using a strong base like NaH to pre-form the nucleophile ensures its availability.
-
Solvent: Polar aprotic solvents (DMF, DMSO) are crucial as they solvate the cation of the nucleophile salt but not the anion, increasing the nucleophile's reactivity. They also help stabilize the charged Meisenheimer intermediate.
-
Stoichiometry: Since both the C2 and C6 positions are activated, using a large excess of the nucleophile can lead to di-substitution, reducing the yield of the desired mono-substituted product.
-
Stability: While the nitro group is activating, it can be susceptible to reaction under harsh basic conditions. It is important to ensure the base used is compatible with the substrate.
-
Q2: I'm observing a mixture of products with substitution at both the C2 and C6 positions. How can I improve regioselectivity?
A2: Achieving high regioselectivity in SNAr can be challenging. The inductive effect of the nitro group often makes the C2 position more electrophilic and kinetically favored for attack.[3] To favor substitution at a single position:
-
Lower the Temperature: Running the reaction at a lower temperature often enhances kinetic control, potentially favoring substitution at the more electronically activated C2 position.
-
Choice of Nucleophile: Bulky nucleophiles may show a greater preference for the less sterically hindered C6 position. However, this is not always predictable and requires experimental validation.
Section 2: Suzuki-Miyaura Cross-Coupling
Q1: My Suzuki coupling reaction is giving low yield, and I see a lot of starting material remaining. What should I do?
A1: Low conversion in Suzuki couplings of dihalopyridines is a common problem, often related to catalyst activity and reaction conditions.
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
-
Causality Explained:
-
Catalyst System: The nitrogen atom of the pyridine can coordinate to the palladium center, inhibiting its catalytic activity.[1] Bulky, electron-rich phosphine ligands help to prevent this coordination and promote the rate-limiting oxidative addition step.
-
Base Selection: The base is critical for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[3][5] For challenging substrates, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than carbonates like Na₂CO₃ or K₂CO₃.
-
Side Reactions: Protodeboronation (replacement of the boronic acid group with hydrogen) can be a significant side reaction, often promoted by water and certain bases.[1] Homocoupling of the boronic acid can also occur, especially in the presence of oxygen. Using anhydrous, degassed solvents and maintaining an inert atmosphere are critical. Pinacol esters of boronic acids are often more stable and less prone to these side reactions.
-
Q2: Will the reaction occur at the C6-chloro position?
A2: It is highly unlikely under standard Suzuki conditions. The oxidative addition to the C-Br bond is significantly faster than to the C-Cl bond.[1] This provides a reliable method for selective functionalization at the C2 position. To react at the C6 position, the C2 position would typically need to be functionalized first.
Section 3: Buchwald-Hartwig Amination
Q1: I am attempting a Buchwald-Hartwig amination and observing low conversion and/or hydrodehalogenation of my starting material. How can I improve the yield?
A1: These are common issues in Buchwald-Hartwig reactions, especially with electron-deficient heteroaryl halides.
| Problem | Potential Cause | Recommended Solution |
| Low Conversion | 1. Catalyst Inhibition: The pyridine nitrogen can bind to the palladium catalyst, inhibiting its activity. | 1. Use Appropriate Ligands: Employ bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or chelating ligands like Xantphos that are known to be effective for heteroaryl substrates.[6][7] |
| 2. Ineffective Base: The base may not be strong enough to deprotonate the amine or the intermediate Pd-amine complex. | 2. Select a Strong Base: Sodium tert-butoxide (NaOt-Bu) is a common and effective choice. For base-sensitive substrates, consider Cs₂CO₃ or K₃PO₄, though this may require higher temperatures.[6] | |
| Hydrodehalogenation | 1. β-Hydride Elimination: This side reaction can compete with the desired reductive elimination, especially with primary amines. | 1. Ligand Choice: Certain ligands are better at promoting reductive elimination over β-hydride elimination. Screening ligands is often necessary. |
| 2. Moisture: Water in the reaction can be a proton source for hydrodehalogenation. | 2. Ensure Anhydrous Conditions: Use anhydrous solvents and reagents, and run the reaction under a dry, inert atmosphere. |
Q2: Can I achieve selective mono-amination at the C2-bromo position?
A2: Yes. Similar to the Suzuki reaction, the Buchwald-Hartwig amination is highly selective for the C-Br bond over the C-Cl bond due to the faster rate of oxidative addition.[1][8] This allows for the reliable synthesis of 2-amino-6-chloro-4-nitropyridine derivatives.
Experimental Protocols
The following protocols are provided as validated starting points for your experiments, based on established methodologies for analogous substrates.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (Amination)
This protocol describes a general method for the reaction of 2-Bromo-6-chloro-4-nitropyridine with a primary or secondary amine.[2][5]
-
Reaction Setup: To a dry reaction vial equipped with a magnetic stir bar, add 2-Bromo-6-chloro-4-nitropyridine (1.0 eq).
-
Reagent Addition: Add the desired amine (1.1-1.2 eq) and a base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Solvent Addition: Add an anhydrous polar aprotic solvent (e.g., DMF or DMSO) to achieve a concentration of approximately 0.2 M.
-
Reaction: Seal the vial and heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, pour into water, and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a starting point for the selective coupling at the C2 position.[1][9]
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-Bromo-6-chloro-4-nitropyridine (1.0 eq), the arylboronic acid (1.2 eq), a suitable palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and a base (e.g., K₃PO₄, 2.0 eq).
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water in a 4:1 ratio) via syringe to achieve a concentration of 0.1-0.2 M.
-
Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the mixture with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
This protocol is for the selective amination at the C2 position.[6][10]
-
Reaction Setup: In a glovebox or under a strict inert atmosphere, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), the corresponding ligand (if not using a pre-catalyst), and the base (e.g., NaOt-Bu, 1.5 eq) to a dry Schlenk tube.
-
Reagent Addition: Add 2-Bromo-6-chloro-4-nitropyridine (1.0 eq).
-
Solvent and Amine Addition: Add anhydrous, degassed toluene or dioxane, followed by the amine (1.2 eq) via syringe.
-
Reaction: Seal the tube and heat the mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the mixture, dilute with an organic solvent, and filter through a pad of Celite to remove palladium residues.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
References
-
Abbiati, G., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880–8892. [Link]
-
Kashani, S. K., Jessiman, J. E., & Vantourout, J. C. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Manley, D. W., et al. (2007). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Organic letters, 9(18), 3441–3444. [Link]
-
Dorel, R., & van der Wal, T. (2020). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 59(1), 2–22. [Link]
-
Barański, A., et al. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(2), 559–564. [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. [Link]
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
-
Cid, J., et al. (2005). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. Tetrahedron, 61(43), 10321–10328. [Link]
-
de Vries, J. G. (2013). Palladium-Catalysed Coupling Reactions. In Palladium-Catalysed Coupling Reactions. University of Groningen. [Link]
-
Chemistry Stack Exchange. (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. [Link]
-
PubChem. (n.d.). 2-Bromo-6-chloro-4-methylpyridine. [Link]
-
Ghaffari, B., et al. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 12(15), 9037–9051. [Link]
-
Bechki, L., et al. (2022). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. Chemistry – A European Journal, 28(11), e202104113. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Hocek, M., et al. (2000). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to C-Substituted Purine Derivatives. Collection of Czechoslovak Chemical Communications, 65(8), 1233–1254. [Link]
-
PubChem. (n.d.). 2-Bromo-6-methyl-4-nitropyridine. [Link]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Suzuki Coupling of 2-Bromo-6-chloro-4-nitropyridine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving 2-Bromo-6-chloro-4-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this specific, yet important, transformation. The electron-deficient nature of the pyridine ring, combined with the presence of two distinct halogen atoms, presents a unique set of challenges that often lead to undesired side reactions.
This document moves beyond standard protocols to provide in-depth, mechanism-driven troubleshooting strategies. Our goal is to empower you to not only solve immediate experimental issues but also to build a deeper understanding of the factors governing the success of this reaction.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might observe during your experiments. Each question is followed by a detailed explanation of the underlying causes and a set of actionable solutions.
Question 1: I'm observing a significant amount of a biaryl byproduct corresponding to my boronic acid (Ar-Ar). What is causing this and how can I prevent it?
Answer:
This byproduct is the result of homo-coupling , a common side reaction where two molecules of the organoboron reagent couple with each other.
Root Cause Analysis: Homo-coupling is primarily mediated by palladium(II) species and is often exacerbated by the presence of oxygen.[1][2] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ to the catalytically active Pd(0) state.[1] If this reduction is inefficient or if oxygen is present in the reaction, Pd(II) species can persist and catalyze the homo-coupling of the boronic acid.[1][2] The presence of oxygen can also re-oxidize Pd(0) to Pd(II), further promoting this unwanted pathway.
Mitigation Strategies:
-
Rigorous Degassing: Oxygen is a key culprit.[1][3] Ensure your solvent and the reaction headspace are thoroughly deoxygenated.
-
Protocol: Sparge the solvent with an inert gas (Argon or Nitrogen) for at least 30 minutes. Assemble your reaction vessel, add the solid reagents, and subject the sealed vessel to several cycles of vacuum backfilling with inert gas.
-
-
Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can bypass the need for in situ reduction and minimize the initial concentration of Pd(II).[3]
-
Introduce a Reducing Agent: The addition of a mild reducing agent can help maintain the palladium in its Pd(0) state.
-
Recommendation: Adding a small amount of potassium formate has been shown to suppress homo-coupling by minimizing the concentration of free Pd(II) without interfering with the main catalytic cycle.[4]
-
-
Ligand Choice: Bulky, electron-donating phosphine ligands can accelerate the main catalytic cycle, particularly the reductive elimination step, which helps to outcompete side reactions.[3]
| Strategy | Rationale | Key Reference |
| Thorough Degassing | Removes O₂, preventing Pd(0) re-oxidation and Pd(II)-mediated homo-coupling. | [1][2] |
| Use Pd(0) Source | Eliminates the Pd(II) reduction step, a potential source of side reactions. | [3] |
| Add Mild Reductant | Scavenges residual Pd(II) species. | [4] |
Question 2: My starting material is being consumed, but I'm isolating 2-chloro-4-nitropyridine. What is this side reaction and how can I minimize it?
Answer:
You are observing hydrodehalogenation , a side reaction where the bromine atom is replaced by a hydrogen atom.
Root Cause Analysis: Hydrodehalogenation occurs within the catalytic cycle. After the initial oxidative addition of 2-bromo-6-chloro-4-nitropyridine to the Pd(0) catalyst, the resulting Pd(II) intermediate can acquire a hydride ligand.[1] This hydride can come from various sources in the reaction mixture, including the solvent (e.g., alcohols), the base, or even trace water. Subsequent reductive elimination of the aryl group and the hydride yields the hydrodehalogenated product and regenerates the Pd(0) catalyst.[1] This pathway is often competitive with the desired transmetalation step, especially when transmetalation is slow.[5]
Mitigation Strategies:
-
Solvent and Base Selection: Avoid solvents and bases that are potent hydride donors. While some protocols use alcoholic solvents, they can be a source of hydrides.[1]
-
Recommendation: Switch to aprotic solvents like dioxane, toluene, or DMF. Use bases less prone to donating hydrides, such as K₃PO₄ or Cs₂CO₃.
-
-
Accelerate the Main Cycle: The faster the desired Suzuki coupling occurs, the less time there is for side reactions.
-
Catalyst System: Employ a highly active catalyst system. Bulky, electron-rich ligands like SPhos, XPhos, or N-heterocyclic carbenes (NHCs) can dramatically accelerate both transmetalation and reductive elimination, minimizing the lifetime of the intermediate susceptible to hydrodehalogenation.[3][6][7]
-
-
Control Reaction Temperature: While higher temperatures can increase the rate of the desired reaction, they can also accelerate hydrodehalogenation. An optimal temperature must be found empirically.
Question 3: Analysis of my crude reaction mixture shows a significant amount of the arene corresponding to my boronic acid (Ar-H). Why is my boronic acid reagent decomposing?
Answer:
Your boronic acid is undergoing protodeborylation (also called protodeboronation), where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[8]
Root Cause Analysis: Protodeborylation is a well-documented decomposition pathway for boronic acids, especially under Suzuki coupling conditions.[8] It can be catalyzed by either acid or base.[8][9] The presence of water and certain bases can facilitate the formation of a boronate species, which may then be protonated, leading to the cleavage of the C-B bond.[9][10] Heteroaryl boronic acids and electron-deficient arylboronic acids are particularly susceptible to this side reaction.[11][12]
Mitigation Strategies:
-
Use a More Stable Boron Reagent: This is the most effective solution. Instead of the boronic acid, use a corresponding boronic ester (e.g., pinacol ester) or a potassium trifluoroborate salt.[11] These reagents are generally more stable under reaction conditions and slowly release the boronic acid in situ, keeping its standing concentration low and minimizing decomposition.
-
Optimize the Base and Solvent:
-
Base: Use a milder base like potassium fluoride (KF) or cesium fluoride (CsF), which can activate the boron reagent for transmetalation while being less aggressive in promoting protodeborylation.
-
Solvent: While some water is often necessary, excess water can accelerate protodeborylation. Consider using a biphasic system (e.g., Toluene/H₂O) or a solvent like dioxane with a carefully controlled amount of water.[3][13]
-
-
Increase Reaction Rate: A faster forward reaction will consume the boronic acid before it has time to decompose. Use a highly active catalyst system (e.g., a Buchwald palladacycle precatalyst with a biarylphosphine ligand) to "outrun" the decomposition.[3][12]
-
Use an Excess of the Boron Reagent: A simple, though less atom-economical, approach is to use a larger excess (e.g., 1.5-2.0 equivalents) of the boronic acid to compensate for the amount that decomposes.[11]
Visualizing the Competing Pathways
To effectively troubleshoot, it's crucial to understand where these side reactions diverge from the main catalytic cycle.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 2-Bromo-6-chloro-4-nitropyridine Reaction Products
Introduction
Welcome to the technical support center for the purification of 2-Bromo-6-chloro-4-nitropyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile, yet challenging, heterocyclic compound. The purity of 2-Bromo-6-chloro-4-nitropyridine is paramount for the success of subsequent synthetic steps and the integrity of final products. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during the purification of this compound. Our approach is grounded in established chemical principles and draws upon proven methodologies for structurally similar compounds to ensure you achieve the desired purity for your research.
Understanding the Chemistry: Potential Impurities
A robust purification strategy begins with understanding the potential impurities that may be present in the crude reaction mixture. While specific synthetic routes for 2-Bromo-6-chloro-4-nitropyridine are not abundantly documented, we can infer likely impurities based on common synthetic pathways for related halo-nitropyridines. A probable synthesis involves the nitration of 2-bromo-6-chloropyridine.
Potential Impurities from Synthesis:
-
Unreacted Starting Material: Residual 2-bromo-6-chloropyridine.
-
Positional Isomers: Nitration of the pyridine ring can potentially yield other isomers, such as 2-Bromo-6-chloro-3-nitropyridine or 2-Bromo-6-chloro-5-nitropyridine. The separation of these closely related isomers often presents the most significant purification challenge.[1]
-
Over-Nitration Products: Although less common under controlled conditions, di-nitrated species could form.
-
Byproducts from Reagents: Residual acids or other reagents used in the nitration or work-up steps.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of 2-Bromo-6-chloro-4-nitropyridine in a question-and-answer format.
Column Chromatography Issues
Question: My TLC analysis of the crude product shows multiple spots that are very close together. How can I improve their separation by column chromatography?
Answer:
This is a common issue, likely due to the presence of positional isomers which have very similar polarities.[1] Here are several strategies to enhance separation:
-
Optimize the Eluent System: A good starting point is a non-polar solvent with a polar modifier, such as a gradient of ethyl acetate in hexanes or heptane.[2][3] For closely eluting spots, consider a less polar system like a dichloromethane/heptane gradient.[3]
-
Use High-Efficiency Silica Gel: Employing silica gel with a smaller particle size (e.g., 230-400 mesh) can provide a greater surface area and improve separation.
-
Adjust the Gradient: A slow, shallow gradient is often more effective for separating close-running spots than a steep, rapid one.
-
Consider an Alternative Stationary Phase: If your compound is sensitive to the acidic nature of silica gel, it may streak or decompose. In such cases, consider using neutral alumina or silica gel that has been deactivated by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine (e.g., 0.1-1%).[4]
Question: My compound is not moving from the origin of the TLC plate or the top of the column.
Answer:
This indicates that the eluent is not polar enough to move your compound. The pyridine nitrogen can also lead to strong adsorption on the silica gel.
-
Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase (e.g., increase the percentage of ethyl acetate).
-
Add a Basic Modifier: To counteract the strong interaction between the basic pyridine nitrogen and the acidic silica gel, add a small amount of triethylamine or ammonia to your eluent system. This will help to reduce tailing and improve elution.[1]
Question: My purified product appears colored, even after column chromatography. What could be the cause?
Answer:
Colored impurities may be present.
-
Activated Carbon Treatment: Before column chromatography, you can dissolve the crude product in a suitable solvent and stir it with a small amount of activated carbon for a short period. The carbon can then be removed by filtration through celite.[1]
-
Washing the Organic Layer: During the initial work-up, washing the organic layer with a dilute solution of a reducing agent like sodium bisulfite can help remove some colored impurities, especially if oxidation is suspected.[5]
Recrystallization Challenges
Question: My compound "oils out" during recrystallization instead of forming crystals. How can I resolve this?
Answer:
"Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This can be due to several factors:
-
Rapid Cooling: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to supersaturation and oiling out.[6]
-
High Impurity Content: A high concentration of impurities can inhibit crystallization. It may be necessary to first perform column chromatography to remove the bulk of the impurities.[6]
-
Inappropriate Solvent: The chosen solvent may be too good at dissolving the compound even at low temperatures. Experiment with different solvents or a mixed solvent system. A good approach is to dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "bad" an anti-solvent (in which it is poorly soluble) until the solution becomes turbid. Then, gently heat the mixture until it becomes clear again and allow it to cool slowly.[1]
Question: I am not getting any crystal formation, even after cooling the solution for an extended period.
Answer:
Several techniques can be used to induce crystallization:
-
Scratching the Flask: Gently scratching the inside of the flask at the surface of the liquid with a glass rod can create nucleation sites for crystal growth.[6]
-
Seed Crystals: If you have a small amount of the pure, solid product, adding a tiny "seed crystal" to the cooled solution can initiate crystallization.[6]
-
Reduce Solvent Volume: If too much solvent was used, you can carefully evaporate some of it and then attempt to cool the solution again.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a solvent system for column chromatography of 2-Bromo-6-chloro-4-nitropyridine?
A1: Based on structurally similar compounds, a gradient of ethyl acetate in a non-polar solvent like hexanes or heptane is a good starting point.[2][3] You can begin with 100% hexanes/heptane and gradually increase the percentage of ethyl acetate. For more challenging separations, a heptane-dichloromethane gradient has also been shown to be effective for a related isomer.[3] Always optimize the solvent system using Thin Layer Chromatography (TLC) first.
Q2: How can I monitor the progress of my column chromatography?
A2: Collect fractions of the eluent in separate test tubes and analyze them by TLC. Spot a small amount from each fraction on a TLC plate, elute with your chosen solvent system, and visualize the spots under a UV lamp. Combine the fractions that contain your pure product.[1][7]
Q3: What are suitable recrystallization solvents for halo-nitropyridines?
A3: Ethanol or a mixture of ethanol and water can be effective for recrystallization.[8] For compounds that are highly soluble in polar organic solvents, a mixed solvent system with a non-polar anti-solvent like hexanes can be used (e.g., ethyl acetate/hexanes).[8] The ideal solvent is one in which your product is highly soluble at elevated temperatures but has low solubility at room temperature or below.
Q4: My compound seems to be decomposing on the silica gel column. What should I do?
A4: Halo-nitropyridines can sometimes be sensitive to the acidic nature of standard silica gel.[4] You can try deactivating the silica gel by preparing a slurry with your eluent containing 0.1-1% triethylamine and then packing the column. Alternatively, using a more neutral stationary phase like alumina can be a good solution.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol outlines a general procedure for the purification of 2-Bromo-6-chloro-4-nitropyridine using flash column chromatography.
Materials:
-
Crude 2-Bromo-6-chloro-4-nitropyridine
-
Silica gel (230-400 mesh)
-
Eluent system (e.g., Hexanes/Ethyl Acetate gradient)
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes
-
TLC plates, chamber, and UV lamp
-
Rotary evaporator
Procedure:
-
TLC Analysis: Analyze your crude product by TLC using various ratios of hexanes and ethyl acetate to determine an optimal solvent system that provides good separation between your product and impurities.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% hexanes).
-
Pour the slurry into the column and gently tap the column to ensure even packing. Use air pressure to pack the column and push the excess solvent through until the solvent level is just above the silica bed.
-
Add another thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for less soluble compounds, create a dry-load by adsorbing the dissolved crude product onto a small amount of silica gel, then evaporating the solvent to obtain a free-flowing powder.
-
Carefully add the sample to the top of the column.
-
-
Elution:
-
Begin eluting the column with the starting eluent.
-
Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate.
-
Collect fractions in separate tubes.
-
-
Monitoring and Collection:
-
Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under a UV lamp.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield the purified 2-Bromo-6-chloro-4-nitropyridine.
-
Protocol 2: Purification by Recrystallization
This protocol provides a general procedure for purifying solid 2-Bromo-6-chloro-4-nitropyridine by recrystallization.
Materials:
-
Crude solid 2-Bromo-6-chloro-4-nitropyridine
-
A suitable solvent or solvent pair (e.g., ethanol, ethanol/water, or ethyl acetate/hexanes)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolving the Crude Product:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent.
-
Gently heat the mixture while stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary for complete dissolution.
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon.
-
Reheat the solution to boiling for a few minutes.
-
Perform a hot filtration to remove the activated carbon.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Allow the crystals to air dry on the filter paper, then transfer them to a watch glass or drying oven to remove all traces of solvent.
-
Data Presentation
Table 1: Recommended Starting Solvent Systems for Column Chromatography
| Stationary Phase | Eluent System (Gradient) | Target Compounds |
| Silica Gel | Hexanes/Ethyl Acetate | General purpose for substituted pyridines |
| Silica Gel | Heptane/Dichloromethane | Separation of closely related isomers |
| Neutral Alumina | Hexanes/Ethyl Acetate | For compounds sensitive to acidic silica |
Table 2: Troubleshooting Summary for Recrystallization
| Problem | Potential Cause | Recommended Solution |
| "Oiling Out" | Cooling too rapidly, high impurity content, wrong solvent | Slow cooling, pre-purify by chromatography, use a mixed-solvent system |
| No Crystal Formation | Solution is too dilute, nucleation is inhibited | Evaporate some solvent, scratch the flask, add a seed crystal |
| Low Recovery | Product is too soluble in the cold solvent | Ensure the solution is thoroughly cooled, use a different solvent |
Visualizations
Logical Workflow for Purification Strategy
Caption: Decision workflow for selecting a purification strategy.
Troubleshooting Logic for Column Chromatography
Caption: Troubleshooting common column chromatography issues.
References
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 16, 2026, from [Link]
- Google Patents. (n.d.). CN104974082A - Preparation method of 2-methyl-4-bromopyridine.
-
Organic Syntheses. (n.d.). Org. Synth. 2011, 88, 11. Retrieved January 16, 2026, from [Link]
-
Organic Syntheses. (n.d.). Org. Synth. 1941, 21, 14. Retrieved January 16, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Chloro-4-bromopyridine synthesis - chemicalbook [chemicalbook.com]
- 3. 2-BROMO-6-CHLORO-3-NITROPYRIDINE CAS#: 91678-23-8 [m.chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Catalyst Loading for 2-Bromo-6-chloro-4-nitropyridine Cross-Coupling
Welcome to the technical support hub for optimizing cross-coupling reactions with 2-Bromo-6-chloro-4-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific substrate. Here, we synthesize technical accuracy with field-proven insights to help you troubleshoot common issues and streamline your path to success.
Frequently Asked Questions (FAQs)
Q1: Which halogen is expected to react first in a cross-coupling reaction with 2-Bromo-6-chloro-4-nitropyridine?
A1: In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the trend I > Br > Cl.[1][2][3] Therefore, the Carbon-Bromine (C-Br) bond at the 2-position is significantly more reactive and will preferentially undergo oxidative addition to the palladium catalyst under typical conditions.[4][5] The Carbon-Chlorine (C-Cl) bond at the 6-position is less reactive and requires more forcing conditions (e.g., higher temperatures, more active catalysts) to react.[2] The strong electron-withdrawing nitro group at the 4-position further activates both positions towards nucleophilic attack but particularly enhances the reactivity at the adjacent C-Cl and C-Br positions.[6]
Q2: My reaction is showing low or no conversion. What are the first parameters I should check?
A2: For low or no conversion, the primary suspects are the catalyst system's activity and the reaction conditions.[2][7]
-
Catalyst Activity: Ensure your palladium source and ligand are of high purity and have not degraded. Oxygen can deactivate the active Pd(0) species, so it is crucial to use anhydrous, degassed solvents and maintain an inert atmosphere (Argon or Nitrogen).[8][9]
-
Ligand Choice: The electron-deficient and sterically hindered nature of the pyridine substrate often requires bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to promote efficient oxidative addition and stabilize the catalyst.[2][4][10]
-
Base Strength: The choice of base is critical. For Suzuki-Miyaura couplings, bases like K₃PO₄ or Cs₂CO₃ are often effective. For Buchwald-Hartwig aminations, a stronger, non-nucleophilic base like NaOtBu is typically required.[7]
-
Temperature: The reaction may require higher temperatures (80-110 °C) to overcome the activation energy, especially for the less reactive C-Cl bond.[4]
Q3: I'm observing significant amounts of side products like dehalogenation or homocoupling. How can I minimize these?
A3: Side reactions are common and can often be mitigated by carefully tuning the reaction parameters.
-
Dehalogenation (Hydrodehalogenation): This occurs when the halogen is replaced by a hydrogen atom. It can be caused by impurities, moisture, or certain bases.[4] Using strictly anhydrous conditions and high-purity reagents can help.
-
Homocoupling: The self-coupling of your boronic acid (in Suzuki reactions) or aryl halide can be promoted by the presence of oxygen or high catalyst loadings.[8][11] Ensure thorough degassing of your reaction mixture and consider starting with a lower catalyst concentration.
-
Protodeboronation (Suzuki reactions): The cleavage of the C-B bond in the boronic acid is often facilitated by water.[8] Using anhydrous solvents and bases, or switching to more stable boronate esters (e.g., pinacol esters), can prevent this.[4]
Q4: Is it necessary to use a pre-formed palladium catalyst (precatalyst)?
A4: While not strictly necessary (you can generate the active catalyst in situ from a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and a separate ligand), using a well-defined, air-stable precatalyst (e.g., XPhos Pd G3) offers significant advantages.[7] Precatalysts provide more consistent and reproducible generation of the active Pd(0) species, leading to more reliable reaction outcomes and simplifying the experimental setup.[7]
Troubleshooting Guide: A Deeper Dive
This section addresses specific experimental failures in a question-and-answer format, providing logical steps for diagnosis and resolution.
Problem 1: Low Yield in Suzuki-Miyaura Coupling
"I am attempting a Suzuki-Miyaura coupling at the 2-position (C-Br) of 2-Bromo-6-chloro-4-nitropyridine with an arylboronic acid, but my yield is consistently below 30%. I'm using Pd(OAc)₂ with PPh₃, K₂CO₃ as the base, and a dioxane/water solvent system."
This is a classic challenge stemming from a suboptimal catalyst system for this specific substrate.
Root Cause Analysis:
-
Catalyst Deactivation: The nitrogen atom of the pyridine ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[4][9] Standard ligands like PPh₃ are often not sufficient to prevent this and promote the reaction efficiently.
-
Insufficient Ligand Performance: PPh₃ is not a highly active ligand for coupling electron-deficient or sterically hindered heteroaryl halides. Bulky, electron-rich ligands are needed to facilitate the oxidative addition step and stabilize the catalytic intermediate.[10]
-
Base and Solvent Compatibility: While K₂CO₃ can be effective, other bases like K₃PO₄ or Cs₂CO₃ often perform better in couplings with challenging substrates by promoting the crucial transmetalation step.[4][12]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield Suzuki coupling.
Recommended Protocol: Catalyst/Ligand Screening
This protocol outlines a systematic approach to identify an optimal catalyst system.
-
Setup: In a glovebox, prepare an array of reaction vials. To each vial, add 2-Bromo-6-chloro-4-nitropyridine (1.0 equiv), the arylboronic acid (1.5 equiv), and the chosen base (e.g., K₃PO₄, 2.0 equiv).
-
Catalyst Addition: In separate stock solutions, prepare the palladium source (e.g., Pd₂(dba)₃, 2 mol% Pd) and the ligands (4 mol%). Add the appropriate catalyst/ligand solution to each vial.
-
Reaction: Add anhydrous, degassed solvent (e.g., Toluene, 0.2 M). Seal the vials, remove from the glovebox, and heat the reaction array to the desired temperature (e.g., 100 °C) with vigorous stirring.[5]
-
Monitoring: Monitor the reactions by LC-MS or GC-MS at set time points (e.g., 2h, 6h, 12h) to determine conversion.[4]
-
Analysis: Compare the results to identify the most effective combination.
Table 1: Example Catalyst System Screening Data for Suzuki Coupling
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Conversion (12h) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Dioxane/H₂O | 100 | <30% |
| 2 | Pd₂(dba)₃ (1) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | >95% |
| 3 | Pd₂(dba)₃ (1) | XPhos (4) | K₃PO₄ (2) | Toluene | 100 | >95% |
| 4 | Pd₂(dba)₃ (1) | SPhos (4) | Cs₂CO₃ (2) | Dioxane | 100 | >90% |
Data is illustrative and based on typical outcomes for similar substrates.[5]
Problem 2: No Reaction in Buchwald-Hartwig Amination
"I am trying to couple a secondary amine with the 2-position of 2-Bromo-6-chloro-4-nitropyridine using Pd₂(dba)₃/BINAP and K₃PO₄ in Toluene at 110°C, but I only recover starting material."
This failure points towards an incorrect choice of base and potentially the ligand for this specific transformation.
Root Cause Analysis:
-
Insufficient Base Strength: The Buchwald-Hartwig amination requires a strong, non-nucleophilic base to deprotonate the amine (or the N-H precursor in the catalytic cycle).[13] K₃PO₄ is generally not strong enough for this purpose. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are the standard choices.[9][13]
-
Ligand Mismatch: While BINAP is a classic ligand, modern dialkylbiarylphosphine ligands (e.g., XPhos, RuPhos) or ferrocenyl ligands (e.g., cataCXium A) often provide superior results for heteroaryl substrates by accelerating the rate-limiting reductive elimination step.[14][15]
Troubleshooting Decision Tree:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Palladium Catalyst Removal from 2-Bromo-6-chloro-4-nitropyridine Reaction Mixtures
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the removal of residual palladium catalysts from reaction mixtures involving 2-Bromo-6-chloro-4-nitropyridine. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure the synthesis of high-purity compounds.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific challenges that may arise during the purification of 2-Bromo-6-chloro-4-nitropyridine from palladium-catalyzed reactions.
Issue 1: High Levels of Residual Palladium Detected in the Final Product
High contamination with palladium is the most frequent challenge, often discovered after analysis by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
Primary Cause: Strong Catalyst-Product Interaction
The core of the issue lies in the molecular structure of the product. The nitrogen atom within the pyridine ring of 2-Bromo-6-chloro-4-nitropyridine acts as a potent ligand, forming a stable complex with the palladium catalyst.[1] This coordination increases the catalyst's solubility in the organic reaction mixture, rendering simple purification methods like filtration or standard liquid-liquid extraction ineffective for its complete removal.[1][2]
Troubleshooting Steps:
-
Employ a High-Affinity Metal Scavenger: Introduce a solid-supported scavenger designed to bind tightly to palladium. Due to the high affinity of sulfur for platinum-group metals, sulfur-based scavengers are particularly effective.[3]
-
Recommended Scavengers: Thiol-functionalized silica, dimercaptotriazine (DMT)-functionalized silica, or polymer-bound mercaptotriazine (TMT) are excellent starting points.[1][2][4] These materials work through chemisorption, forming strong covalent bonds with the palladium.[3]
-
Action: Screen a panel of 3-4 different scavengers to identify the most effective one for your specific catalyst and solvent system.[1][2]
-
-
Optimize Scavenging Conditions: The efficiency of scavenging is highly dependent on experimental parameters.
-
Scavenger-to-Palladium Ratio: Start with 3-5 equivalents of the scavenger relative to the initial palladium catalyst loading.[1] This can be optimized based on initial results.
-
Temperature and Time: Stir the reaction mixture with the scavenger at temperatures ranging from room temperature to 50-60 °C.[1][3] The required time can vary from 2 to 24 hours.[1] Monitor the palladium levels at different time points to determine the optimal duration.
-
-
Implement a Multi-Step Purification Strategy: A single method is often insufficient.[5]
-
Initial Filtration: If using a heterogeneous catalyst (e.g., Pd/C) or if palladium metal (Pd(0)) has precipitated, begin by filtering the reaction mixture through a pad of Celite®.[1][6] This will remove the bulk of insoluble palladium particles.
-
Scavenger Treatment: Treat the filtrate from the Celite® filtration with the chosen solid-supported scavenger to capture the remaining soluble palladium species.[1]
-
Issue 2: Significant Loss of 2-Bromo-6-chloro-4-nitropyridine Product During Purification
Product loss is a common side effect of purification, particularly when using non-specific adsorbents.
Primary Cause: Non-Specific Adsorption
The product molecule itself can adsorb onto the solid support of the purification agent, especially materials with large, non-polar surface areas like activated carbon.[1]
Troubleshooting Steps:
-
Select a More Specific Scavenger: If you are experiencing high product loss with activated carbon, switch to a more selective, functionalized silica-based scavenger.[1] Silica scavengers often exhibit lower non-specific binding of organic molecules compared to carbon.[1]
-
Thoroughly Wash the Scavenger: After filtering to remove the scavenger, wash the collected solid material (the filter cake) with several portions of fresh solvent.[1][7] This helps to recover any product that may have been physically trapped or weakly adsorbed.
-
Optimize the Solvent System: The choice of solvent can impact the degree of product adsorption. Using a solvent in which your 2-Bromo-6-chloro-4-nitropyridine product is highly soluble can minimize its tendency to adsorb onto the scavenger surface.[1][2]
-
Use the Minimum Effective Amount of Adsorbent: Avoid using a large excess of the scavenger or activated carbon, as this increases the surface area available for non-specific product binding.[2]
Frequently Asked Questions (FAQs)
Q1: Why is removing palladium from reactions with pyridine-containing molecules so difficult? A1: The nitrogen atom in the pyridine ring has a lone pair of electrons that readily donates to the empty orbitals of the palladium atom, forming a stable coordination complex (chelation).[1] This complex can be highly soluble in the reaction solvent, preventing the palladium from precipitating out and making it difficult to separate from the desired product.[1]
Q2: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)? A2: Global regulatory bodies, guided by the International Council for Harmonisation (ICH) Q3D guidelines for elemental impurities, set strict limits for metals in drug products.[5][8] For palladium, which is considered a metal of moderate toxicological concern, the permitted daily exposure (PDE) for oral administration is 100 µ g/day .[9] This translates to a concentration limit in the API, which is commonly set at 10 ppm for a drug with a maximum daily dose of 10g.[8][9]
Q3: Is activated carbon a good choice for this purification? A3: Activated carbon is a cost-effective and versatile adsorbent that can remove palladium.[10] However, it is often non-specific and can lead to significant product loss due to adsorption.[1] It is generally recommended to first screen more selective silica-based scavengers. If activated carbon is used, careful optimization is required to balance palladium removal with product recovery.[1]
Q4: How can I accurately measure the amount of residual palladium in my product? A4: The standard and most reliable analytical technique for quantifying trace metal impurities in organic samples is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[9][11] This method offers the high sensitivity required to detect palladium at the parts-per-million (ppm) or even parts-per-billion (ppb) level.
Q5: My palladium levels are still high after trying one method. What should I do next? A5: If a single purification step is insufficient, a combination approach is the best path forward.[5] First, ensure you have removed any solid palladium by filtering through Celite®. Then, apply a high-affinity scavenger. If levels are still unacceptable, consider a final purification step like recrystallization, which can help isolate your product from any remaining impurities in the mother liquor.[2] It is crucial to analyze the palladium content after each step to validate the effectiveness of the process.
Experimental Protocols & Data
Protocol 1: General Procedure for Palladium Removal using a Solid-Supported Scavenger
-
Dissolution: Dissolve the crude 2-Bromo-6-chloro-4-nitropyridine product in a suitable organic solvent (e.g., Toluene, Ethyl Acetate, THF) to create a solution of manageable viscosity.[1][12]
-
Scavenger Addition: Add the selected solid-supported scavenger (e.g., thiol-functionalized silica). A typical starting amount is 3-5 equivalents relative to the moles of palladium used in the reaction.[1]
-
Stirring: Stir the suspension at an optimized temperature (e.g., 25 °C to 50 °C) for a predetermined time (e.g., 2 to 24 hours).[1]
-
Filtration: Filter the mixture through a Büchner funnel or a filter cartridge to remove the solid scavenger containing the bound palladium.[7][12]
-
Washing: Wash the collected scavenger on the filter with 2-3 portions of fresh solvent to recover any adsorbed product.[1][7]
-
Concentration: Combine the filtrate and the washings, and concentrate the solution under reduced pressure to obtain the purified product.
-
Analysis: Submit a sample of the purified product for ICP-MS analysis to determine the final palladium concentration.[7][9]
Data Presentation: Comparison of Common Palladium Removal Methods
| Method | Advantages | Disadvantages | Typical Efficiency |
| Solid-Supported Scavengers | High selectivity for palladium, minimal product loss, ease of removal by filtration.[3][13] | Higher cost compared to activated carbon.[10] Requires screening and optimization.[1] | Can reduce Pd to <1-10 ppm.[13][14] |
| Activated Carbon | Low cost, widely available, effective for a range of Pd species.[10] | Non-specific, can lead to significant product loss (8-15%) via adsorption.[1][13] | Highly variable; can be effective but requires careful optimization. |
| Crystallization | Can be highly effective for achieving very high purity.[2] | Product must be a crystalline solid. Risk of co-crystallization of product-palladium complexes.[9] | Dependent on specific product and solvent system. |
| Filtration through Celite® | Simple, fast, and effective for removing insoluble or precipitated palladium.[6][9] | Ineffective for removing soluble palladium species, which are common with pyridine-containing products.[9] | Removes bulk heterogeneous Pd but does not address soluble Pd. |
Visualizations
Workflow for Palladium Removal Using a Scavenger
Caption: General experimental workflow for removing palladium using a solid-supported scavenger.
Decision Tree for Purification Strategy
Caption: Decision tree for selecting and optimizing a palladium purification strategy.
References
-
ResearchGate. (2015). How can i remove palladium Pd catalyst easily? [Online discussion]. Available at: [Link]
-
Economidou, M., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Available at: [Link]
-
Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts. Available at: [Link]
-
ResearchGate. (2017). How to remove palladium catalyst from reaction mixture? [Online discussion]. Available at: [Link]
-
Welch, C. J., et al. (2008). Removal of Soluble Palladium Complexes from Reaction Mixtures by Fixed-Bed Adsorption. Organic Process Research & Development. Available at: [Link]
-
Biotage. (2023). How to Remove Palladium in three easy steps. Available at: [Link]
-
Onyx Scientific. Palladium scavenging: From 1% to within ICH limits. Available at: [Link]
-
ResearchGate. (2025). Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 and a Simple, Efficient Screening Technique for Scavenger Reagent Identification. Available at: [Link]
-
Biotage. Using Metal Scavengers to Remove Trace Metals such as Palladium. Available at: [Link]
-
Reddit. (2025). Your trick to remove residual palladium. [Online discussion]. Available at: [Link]
-
SpinChem. Palladium catalyst recovery using scavenger resin. Available at: [Link]
-
KAUST Repository. (2018). The Effect of Residual Palladium Catalyst Contamination on the Photocatalytic Hydrogen Evolution Activity of Conjugated Polymers. Available at: [Link]
-
ResearchGate. (2018). The Effect of Residual Palladium Catalyst Contamination on the Photocatalytic Hydrogen Evolution Activity of Conjugated Polymers. Available at: [Link]
-
ResearchGate. (2025). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Available at: [Link]
-
ResearchGate. (2018). Residual palladium levels in reaction samples following automated purification. Available at: [Link]
-
Garrett, C. E., et al. (2009). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development. Available at: [Link]
-
Scott, J. S., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. Available at: [Link]
-
ResearchGate. (2025). Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents. Available at: [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
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- 5. onyxipca.com [onyxipca.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. biotage.com [biotage.com]
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- 10. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 11. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Preventing Decomposition of 2-Bromo-6-chloro-4-nitropyridine During Synthetic Transformations
Welcome to the technical support resource for 2-Bromo-6-chloro-4-nitropyridine. This guide is designed for researchers, chemists, and drug development professionals to address common stability challenges encountered during synthetic applications of this versatile, yet highly reactive, building block. The inherent chemical properties that make this compound a valuable synthetic intermediate also render it susceptible to decomposition under various reaction conditions. This document provides in-depth troubleshooting guides, preventative protocols, and answers to frequently asked questions to ensure the integrity and success of your experiments.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems users may encounter. The solutions are based on an understanding of the compound's reactivity, focusing on the underlying chemical principles.
Question 1: My reaction mixture containing 2-Bromo-6-chloro-4-nitropyridine turns dark brown or black, and TLC analysis shows a complex mixture with multiple new spots. What is causing this?
Answer: This is a classic sign of significant decomposition. The primary cause is the high electrophilicity of the pyridine ring. The potent electron-withdrawing effect of the 4-nitro group, combined with the inherent electron deficiency of the pyridine ring, makes the carbons bearing the halogen atoms (C2 and C6) extremely susceptible to nucleophilic attack.[1][2]
Root Causes & Immediate Actions:
-
Unintended Nucleophilic Attack: The discoloration and complex mixture suggest that various species in your reaction are acting as nucleophiles, leading to a cascade of side reactions. Common culprits include water, alcohols (if used as solvent), or even certain bases.
-
Oxidative Degradation: While less common for this specific substrate, highly activated aromatic systems can be sensitive to dissolved oxygen, especially at elevated temperatures in the presence of metal catalysts.
-
Thermal Instability: Nitroaromatic compounds can be thermally labile.[3] Excessive heat can lead to non-specific degradation pathways.
Troubleshooting & Optimization Workflow:
The following workflow is designed to systematically identify and eliminate the source of decomposition.
Sources
Technical Support Center: Solvent Effects on the Reactivity of 2-Bromo-6-chloro-4-nitropyridine
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in synthetic chemistry involving 2-Bromo-6-chloro-4-nitropyridine. The inherent reactivity of this substrate, governed by two distinct leaving groups and a powerful activating nitro group, presents unique challenges and opportunities. The choice of solvent is paramount, as it profoundly influences reaction rates, regioselectivity, and overall success. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated experimental protocols to navigate these complexities.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the nucleophilic aromatic substitution (SNAr) reactions of 2-Bromo-6-chloro-4-nitropyridine, with a focus on solvent-related causes and solutions.
Question 1: My reaction yield is very low, or the reaction is not proceeding to completion. What is the likely cause?
Answer: A low or non-existent yield is one of the most common issues and is frequently tied to suboptimal solvent selection. The SNAr mechanism proceeds through a negatively charged intermediate (a Meisenheimer complex), and the solvent's ability to stabilize this intermediate is critical.
-
Causality—The Role of Solvent Polarity and Hydrogen Bonding: SNAr reactions with anionic or neutral nucleophiles are significantly faster in polar aprotic solvents (e.g., DMSO, DMF, acetonitrile) than in polar protic solvents (e.g., methanol, ethanol, water).[1]
-
Polar Protic Solvents (e.g., Methanol, Water): These solvents possess acidic protons and form strong hydrogen bonds with the nucleophile. This "cages" the nucleophile, stabilizing it in its ground state and increasing the activation energy required for it to attack the pyridine ring.[2][3] This effect drastically reduces the reaction rate.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents lack acidic protons. They effectively solvate the cation counter-ion of a nucleophilic salt but leave the anionic nucleophile relatively "naked" and highly reactive.[2][4] This leads to a dramatic increase in reaction rate. Computational studies confirm that the activation barrier for SNAr is significantly lower in aprotic solvents.[1]
-
-
Troubleshooting & Optimization:
-
Switch to a Polar Aprotic Solvent: If you are using a protic solvent like ethanol, switch to DMSO, DMF, or NMP. These are the industry-standard solvents for promoting SNAr reactions.[5]
-
Consider Solvent Miscibility: If your nucleophile is not soluble in a preferred aprotic solvent, consider using a co-solvent system or a phase-transfer catalyst.
-
Check for Solvent-Induced Decomposition: Be aware that some aprotic solvents, like DMF, can decompose in the presence of strong bases or at high temperatures. If this is suspected, use a more robust solvent like DMSO or NMP.
-
Question 2: I am getting a mixture of products where the nucleophile has substituted both the bromine at C2 and the chlorine at C6. How can I control the regioselectivity?
Answer: Achieving high regioselectivity is a central challenge with this substrate. The 4-nitro group activates both the C2 (ortho) and C6 (para) positions for nucleophilic attack.[6][7] The final product ratio is a result of a delicate interplay between electronic effects, steric hindrance, and solvent interactions. The solvent can tip this balance.
-
Causality—Kinetic vs. Thermodynamic Control & Solvent Influence:
-
Electronic Effects: The inductive effect of the nitro group is strongest at the adjacent C3 and C5 positions, but its resonance-withdrawing effect strongly activates the C2 and C6 positions. The inductive effect of the nitro group makes the C2 position slightly more electron-deficient than the C6 position, which can favor kinetic attack at C2.[7][8]
-
Leaving Group Ability: In SNAr, the rate-determining step is typically the initial nucleophilic attack, not the departure of the leaving group.[9][10] Therefore, the inherent difference between C-Br and C-Cl bond strengths is often less important than the stability of the intermediate formed.
-
Solvent Polarity: The polarity and hydrogen-bonding capability of the solvent can influence the stability of the two possible Meisenheimer intermediates differently. For the related 2,6-dichloro-3-(methoxycarbonyl)pyridine, switching from dichloromethane (DCM) to dimethyl sulfoxide (DMSO) was shown to invert the regioselectivity of substitution.[11] This highlights the power of the solvent to direct the reaction outcome.
-
-
Troubleshooting & Optimization:
-
Systematic Solvent Screening: Perform small-scale screening with a range of solvents covering different polarity classes (e.g., Toluene, THF, Acetonitrile, DMSO). This is the most effective empirical approach to finding conditions that favor one isomer.
-
Temperature Control: Lowering the reaction temperature often enhances selectivity by favoring the kinetically controlled product, which is frequently the C2-substituted isomer due to the stronger inductive effect of the nitro group on the adjacent position.[7]
-
Nucleophile Choice: While not a solvent effect, remember that bulky nucleophiles may preferentially attack the less sterically hindered C6 position.[11]
-
Question 3: My desired product is contaminated with a side product that appears to be from the solvent itself. How do I prevent this?
Answer: This issue, known as solvolysis, occurs when the solvent molecule acts as a nucleophile. It is most common with protic solvents, particularly alcohols.
-
Causality—Solvent as a Nucleophile:
-
Alcohols (Methanol, Ethanol): In the presence of a base (either added or the nucleophile itself), alcohols can be deprotonated to form highly nucleophilic alkoxides. These can compete with your intended nucleophile, leading to the formation of 2-alkoxy-6-chloro-4-nitropyridine or 2-bromo-6-alkoxy-4-nitropyridine.
-
Water: If water is present in the reaction, it can lead to hydrolysis, forming the corresponding hydroxypyridine derivatives.
-
-
Troubleshooting & Optimization:
-
Use Anhydrous, Non-Nucleophilic Solvents: The most straightforward solution is to use a non-protic, non-nucleophilic solvent. Ethereal solvents (THF, 2-MeTHF, Dioxane), hydrocarbons (Toluene), and polar aprotic solvents (DMSO, DMF, Acetonitrile) are generally safe choices.[12]
-
Ensure Dry Conditions: Use anhydrous solvents and dry glassware, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude moisture.
-
Avoid Reactive Solvents with Strong Bases: Esters like ethyl acetate are incompatible with strong, non-nucleophilic bases (e.g., NaH, LDA) or alkoxides.[12]
-
Frequently Asked Questions (FAQs)
Q1: Which position is electronically favored for attack, C2 or C6? A1: Both the C2 (ortho to the nitro group) and C6 (para to the nitro group) positions are strongly activated towards nucleophilic attack. This is because the negative charge of the Meisenheimer intermediate formed upon attack at either position can be effectively delocalized onto the electronegative nitrogen of the pyridine ring and the oxygen atoms of the nitro group.[6][7] While there is often a slight kinetic preference for attack at the C2 position due to the stronger inductive pull of the nearby nitro group, the outcome is highly dependent on the specific nucleophile and solvent used.[8]
Q2: What is the general reactivity order of solvents for this SNAr reaction? A2: For SNAr reactions involving anionic or neutral nucleophiles, the reaction rates generally follow this trend based on solvent class: Polar Aprotic (e.g., DMSO, DMF, NMP) >> Polar Protic (e.g., MeOH, H₂O) > Non-polar (e.g., Toluene, Hexane) Rates can be many orders of magnitude faster in polar aprotic solvents compared to protic ones because the nucleophile is less solvated and therefore more reactive.[1][3]
Q3: Can I use a "green" or more environmentally benign solvent? A3: Yes, while DMSO and DMF are highly effective, there is a significant push towards greener alternatives.
-
2-MeTHF: Has a much better life-cycle assessment profile than THF and can be an effective solvent for many SNAr reactions.[12]
-
Cyclopentyl methyl ether (CPME): A good alternative to THF and Dioxane with a higher boiling point and greater stability.
-
Aqueous Micellar Catalysis: Using surfactants like hydroxypropyl methylcellulose (HPMC) in water can create "nanoreactors" that solubilize organic substrates and promote SNAr reactions under mild, aqueous conditions, representing a highly sustainable approach.[5]
Visualizing Mechanisms and Workflows
General SNAr Mechanism
The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as a key intermediate.
Caption: General mechanism of SNAr at the C6 position.
Solvent Selection Decision Tree
This workflow provides a logical path for selecting an appropriate solvent based on experimental goals.
Caption: Decision tree for experimental solvent selection.
Quantitative Data: Solvent Effects on SNAr Rates
While specific kinetic data for 2-Bromo-6-chloro-4-nitropyridine is not consolidated, the relative rates for the reaction of a similar substrate, 1-fluoro-2,4-dinitrobenzene with piperidine, provide an excellent illustration of the magnitude of solvent effects.
| Solvent | Dielectric Constant (ε) | Relative Rate (krel) | Solvent Type |
| Benzene | 2.3 | 1 | Non-polar |
| Methanol | 32.6 | 4.4 x 10³ | Polar Protic |
| Acetonitrile | 37.5 | 3.0 x 10⁵ | Polar Aprotic |
| Dimethylformamide (DMF) | 36.7 | 1.1 x 10⁷ | Polar Aprotic |
| Dimethyl sulfoxide (DMSO) | 46.7 | 2.3 x 10⁷ | Polar Aprotic |
Data adapted from studies on analogous SNAr systems to illustrate the general trend.
Experimental Protocols
Protocol 1: General Procedure for SNAr with an Amine Nucleophile in DMSO
This protocol describes a typical procedure for the regioselective substitution at the C6 position, which is often favored with amine nucleophiles.
Materials:
-
2-Bromo-6-chloro-4-nitropyridine
-
Amine nucleophile (e.g., morpholine, 1.1 equivalents)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Drying agent (e.g., Na₂SO₄ or MgSO₄)
-
Ethyl acetate (EtOAc) and Brine for workup
-
Silica gel for chromatography
Procedure:
-
Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 2-Bromo-6-chloro-4-nitropyridine (1.0 eq).
-
Dissolution: Add anhydrous DMSO to dissolve the substrate completely (concentration typically 0.1-0.5 M).
-
Nucleophile Addition: Add the amine nucleophile (1.1 eq) dropwise to the stirred solution at room temperature. An exotherm may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-4 hours. Self-validation step: The appearance of a new, more polar spot on the TLC plate indicates product formation.
-
Quenching and Workup: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with water, followed by brine, to remove the DMSO. Note: DMSO removal can be challenging; multiple water washes are crucial.
-
Drying and Concentration: Dry the organic layer over Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude solid or oil by silica gel column chromatography using an appropriate eluent system (e.g., Hexanes/Ethyl Acetate gradient) to yield the pure 2-bromo-6-(amino)-4-nitropyridine product.
References
- Vertex AI Search. (n.d.). In nucleophilic substitution reactions, what is the effect of protic vs. aprotic solvents?
- Dalirnasab, Z., et al. (2016). Electronic and solvent effects on kinetics of SNAr substitution reactions... PMC - NIH.
- Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps.
- Park, J. K., & Lee, I. (2010). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. Request PDF.
- Park, J. K., & Lee, I. (2010). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. Semantic Scholar.
- Acevedo, O., & Jorgensen, W. L. (2004).
- Campodónico, P., et al. (2014). Effect of the nature of the nucleophile and solvent on an SNAr reaction. RSC Publishing.
- Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Chemistry Steps.
- RSC. (n.d.). SNAr Reaction in Other Common Molecular Solvents. Wordpress.
- Carey, J. S., et al. (2016). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry.
- Chemistry Stack Exchange. (2018).
- Chemistry Stack Exchange. (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine.
- BenchChem. (2025). Technical Support Center: Improving Regioselectivity in Pyridine Substitution Reactions. BenchChem.
- ECHEMI. (n.d.). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. ECHEMI.
- Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- Gajda, M., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. MDPI.
Sources
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- 2. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
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- 4. homework.study.com [homework.study.com]
- 5. d-nb.info [d-nb.info]
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- 12. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Workup Procedures for 2-Bromo-6-chloro-4-nitropyridine Reactions
Introduction for the Modern Researcher
Welcome to the dedicated technical support guide for navigating the post-reaction workup of 2-Bromo-6-chloro-4-nitropyridine. This versatile building block is a cornerstone in the synthesis of complex molecules for pharmaceutical and materials science applications. Its reactivity in transformations like Suzuki-Miyaura cross-coupling and Nucleophilic Aromatic Substitution (SNAr) is well-established. However, the success of these syntheses hinges on a robust, well-understood workup and purification strategy.
This guide moves beyond simple step-by-step instructions. It is designed to empower you, the researcher, with the causal understanding—the "why"—behind each procedural choice. By internalizing these principles, you can effectively troubleshoot unforeseen challenges, optimize your yields, and ensure the impeccable purity of your target compounds.
Core Safety Directive: Before commencing any experimental work, it is imperative to consult the latest Safety Data Sheet (SDS) for 2-Bromo-6-chloro-4-nitropyridine and all other reagents used.[1][2][3][4] This compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation. Always handle it in a well-ventilated fume hood, wearing appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. Ensure eyewash stations and safety showers are readily accessible.[1][2]
Frequently Asked Questions (FAQs): Reaction-Specific Workups
The workup strategy is fundamentally dictated by the type of reaction performed. Here, we address the most common scenarios.
FAQ 1: How do I work up a Suzuki-Miyaura cross-coupling reaction?
Question: I have just completed a Suzuki coupling of 2-Bromo-6-chloro-4-nitropyridine with an arylboronic acid. What is the standard procedure to isolate my product and remove the palladium catalyst and boron-containing byproducts?
Answer: The workup for a Suzuki-Miyaura coupling is a multi-stage process designed to systematically remove the catalyst, inorganic base, and excess or hydrolyzed boronic acid.[5][6]
Core Principles:
-
Catalyst Removal: Palladium catalysts, often supported on ligands, are typically insoluble in the final solvent mixture and can be removed by filtration.
-
Boronic Acid Byproduct Removal: Boronic acids and their dehydrated derivatives (boroxines) can be challenging to remove. They exhibit varying solubility and can sometimes co-elute with the product on silica gel. A basic wash can help convert them to water-soluble boronate salts.
-
Product Isolation: The desired coupled product is a neutral organic molecule, which will preferentially partition into an organic solvent during a liquid-liquid extraction.
Step-by-Step General Protocol:
-
Cooling & Initial Filtration: Allow the reaction mixture to cool to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Filter the mixture through a pad of Celite® to remove the bulk of the palladium catalyst.[7][8] This step is crucial as residual palladium can complicate purification and subsequent reactions.
-
Aqueous Wash (Base): Transfer the filtrate to a separatory funnel. Wash with a mild basic solution, such as 1 M sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃). This step serves two purposes: it neutralizes any acidic components and converts excess boronic acid into its anionic boronate salt, which is more soluble in the aqueous phase.[9]
-
Aqueous Wash (Water & Brine): Wash the organic layer sequentially with water and then with brine (saturated aqueous NaCl).[5][10] The water wash removes residual inorganic base, while the brine wash helps to break any emulsions and begins the process of drying the organic layer.
-
Drying & Concentration: Dry the isolated organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude material can then be purified by flash column chromatography on silica gel or by recrystallization.[6][11]
FAQ 2: What is the best workup for a Nucleophilic Aromatic Substitution (SNAr) with an amine?
Question: I have reacted 2-Bromo-6-chloro-4-nitropyridine with a primary amine. How do I remove the excess amine and any inorganic base used?
Answer: The workup for an SNAr reaction with a basic nucleophile like an amine focuses on separating the neutral product from the basic starting materials and byproducts.
Core Principles:
-
Acidic Wash: The key to this workup is an acidic wash. Most amine starting materials and pyridine-containing compounds are basic and will be protonated by a dilute acid.[12] The resulting ammonium salt is highly water-soluble and will be extracted from the organic phase.
-
Product Stability: The desired product, a 2-amino-6-chloro-4-nitropyridine derivative, is significantly less basic due to the strong electron-withdrawing effect of the nitro group and may remain in the organic layer even during a mild acidic wash. However, this should be checked empirically for novel compounds.
Step-by-Step General Protocol:
-
Solvent Removal/Dilution: If the reaction was performed in a high-boiling polar aprotic solvent (e.g., DMF, DMSO), it's often best to pour the cooled reaction mixture into a large volume of water and extract the product into a water-immiscible organic solvent like ethyl acetate.[13][14] If the reaction was in a solvent like THF, it can be diluted directly with the extraction solvent.
-
Aqueous Wash (Acid): In a separatory funnel, wash the organic layer with a dilute acidic solution, such as 1 M hydrochloric acid (HCl) or a saturated aqueous solution of ammonium chloride (NH₄Cl).[15] This will extract the excess amine nucleophile and any basic catalysts (e.g., triethylamine).
-
Aqueous Wash (Base & Brine): Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid, followed by a brine wash.[15]
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography or recrystallization.
Troubleshooting Guide: Common Workup Challenges
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Persistent Emulsion During Extraction | - High concentration of polar byproducts or starting materials.- Fine particulate matter (e.g., residual catalyst).- pH of the aqueous layer is close to the pKa of a component. | - Add a small amount of brine to the separatory funnel and swirl gently.- Filter the entire mixture through a pad of Celite®.- Allow the mixture to stand undisturbed for an extended period.- If possible, adjust the pH of the aqueous layer. |
| Low Yield of Isolated Product | - Product is partially soluble in the aqueous layer.- Incomplete reaction.- Product loss during purification (e.g., streaking on silica gel). | - Before discarding the aqueous layers, back-extract them 1-2 times with fresh organic solvent.[14]- Check a TLC of the crude mixture before workup to confirm reaction completion.[7]- For polar products, consider using a more polar eluent system for chromatography or switching to reverse-phase chromatography. |
| Product Contaminated with Starting Material | - Incomplete reaction.- Inefficient extraction during workup. | - Optimize reaction conditions (time, temperature, equivalents of reagents).[16]- Perform an additional, specific wash designed to remove the starting material (e.g., an extra acid wash if the starting material is basic). |
| Product Contaminated with Boronic Acid (Suzuki) | - Inefficient basic wash.- Formation of insoluble boroxines. | - Repeat the wash with a fresh, slightly warmer 1 M Na₂CO₃ solution.- Consider a "slurry" workup: after solvent removal, triturate the crude solid with a solvent that dissolves the product but not the boron impurities (e.g., diethyl ether). |
| Product is an Oil, Fails to Crystallize | - Presence of residual solvent.- Impurities preventing lattice formation. | - Dry the oil under high vacuum for an extended period.- Attempt purification by column chromatography first.- Try to induce crystallization by scratching the flask with a glass rod or adding a seed crystal. |
Visualized Workflows & Protocols
Diagram 1: General Liquid-Liquid Extraction Workflow
Caption: A generalized workflow for the workup of a typical organic reaction using liquid-liquid extraction.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: A decision-making flowchart for troubleshooting unexpectedly low product yields after workup.
References
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Boronic acid - Wikipedia [en.wikipedia.org]
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- 16. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the NMR Spectral Analysis of 2-Bromo-6-chloro-4-nitropyridine
For researchers, scientists, and professionals in drug development, a precise understanding of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone of structural elucidation. This guide provides an in-depth technical analysis of the ¹H and ¹³C NMR spectra of 2-bromo-6-chloro-4-nitropyridine, a substituted pyridine with significant potential as a building block in medicinal chemistry. By comparing its spectral features with those of structurally related, commercially available alternatives, this document aims to equip researchers with the expertise to confidently identify and characterize this compound and its analogs.
The Structural Landscape: Substituent Effects on the Pyridine Ring
The ¹H and ¹³C NMR spectra of pyridine are well-characterized. However, the introduction of substituents dramatically alters the electronic environment of the ring's protons and carbons, leading to predictable shifts in their resonance frequencies. In 2-bromo-6-chloro-4-nitropyridine, we have three key substituents whose effects we must consider:
-
Halogens (Bromine and Chlorine): Both bromine and chlorine are electronegative and exert an electron-withdrawing inductive effect (-I). This effect deshields the nearby protons and carbons, causing their signals to shift downfield (to a higher ppm value). The magnitude of this effect is position-dependent.
-
Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group, both through induction (-I) and resonance (-M). This powerful deshielding effect is most pronounced at the ortho and para positions relative to the nitro group.
Understanding these fundamental principles allows us to predict and interpret the NMR spectra of complex substituted pyridines like our target molecule.
Comparative Spectral Analysis: 2-Bromo-6-chloro-4-nitropyridine and its Analogs
The following table summarizes the predicted ¹H NMR chemical shifts for 2-bromo-6-chloro-4-nitropyridine and the experimental data for key analogs.
Table 1: Comparison of ¹H NMR Chemical Shifts (in ppm) of 2-Bromo-6-chloro-4-nitropyridine and Related Compounds.
| Compound | H-3 | H-5 | Reference |
| 2-Bromo-6-chloro-4-nitropyridine (Predicted) | ~8.50 | ~8.50 | N/A |
| 2,6-Dichloropyridine | 7.26 | 7.66 | [1] |
| 2-Bromopyridine | 7.46 | 7.17 | [2] |
| 2-Chloro-5-nitropyridine | 8.45 | 9.15 | [3] |
Note: Predicted values are based on established substituent effects and analysis of similar compounds. Experimental conditions can influence chemical shifts.
The ¹³C NMR spectrum provides a detailed fingerprint of the carbon skeleton. The predicted chemical shifts for 2-bromo-6-chloro-4-nitropyridine and experimental data for its analogs are presented below.
Table 2: Comparison of ¹³C NMR Chemical Shifts (in ppm) of 2-Bromo-6-chloro-4-nitropyridine and Related Compounds.
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | Reference |
| 2-Bromo-6-chloro-4-nitropyridine (Predicted) | ~145 | ~125 | ~150 | ~125 | ~155 | N/A |
| 2,6-Dichloropyridine | 151.2 | 123.5 | 139.3 | 123.5 | 151.2 | N/A |
| 2-Bromopyridine | 142.4 | 128.4 | 138.6 | 122.8 | 150.3 | [2] |
Note: Predicted values are based on established substituent effects and analysis of similar compounds. Experimental conditions can influence chemical shifts.
Experimental Protocol for NMR Spectral Acquisition
To ensure the acquisition of high-quality, reproducible NMR data, a standardized experimental protocol is essential.
1. Sample Preparation:
- Weigh approximately 10-20 mg of the solid sample.
- Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrument Setup:
- Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
- Tune and match the probe for the appropriate nucleus (¹H or ¹³C).
- Shim the magnetic field to achieve good homogeneity.
3. ¹H NMR Acquisition Parameters:
- Pulse Program: A standard one-pulse sequence.
- Spectral Width: Typically 12-16 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 8-16, depending on the sample concentration.
4. ¹³C NMR Acquisition Parameters:
- Pulse Program: A proton-decoupled one-pulse sequence.
- Spectral Width: Typically 200-250 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
5. Data Processing:
- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase the spectrum to obtain pure absorption lineshapes.
- Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
- Integrate the ¹H NMR signals to determine the relative number of protons.
Visualizing the Molecular Structure and Logic
Diagrams are powerful tools for visualizing molecular structures and the logic behind spectral interpretation.
Caption: Molecular structure of 2-bromo-6-chloro-4-nitropyridine.
Sources
interpreting mass spectrometry data of 2-Bromo-6-chloro-4-nitropyridine derivatives
An In-Depth Guide to Interpreting Mass Spectrometry Data of 2-Bromo-6-chloro-4-nitropyridine Derivatives
Authored by: A Senior Application Scientist
This guide provides a comprehensive framework for the mass spectrometric analysis of 2-bromo-6-chloro-4-nitropyridine and its derivatives. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond procedural outlines to explore the causal reasoning behind analytical choices. We will compare common ionization techniques, decode fragmentation patterns, and provide actionable protocols to ensure data integrity and interpretive confidence.
The Analytical Challenge: Unpacking a Complex Molecule
The 2-bromo-6-chloro-4-nitropyridine scaffold is a key pharmacophore in medicinal chemistry. Its structural characterization is non-trivial due to the presence of multiple, highly influential functional groups: two different halogens (bromine and chlorine) and a nitro group on a pyridine ring. Mass spectrometry (MS) is an indispensable tool for confirming the identity and structure of these molecules. However, interpreting the resulting spectra requires a nuanced understanding of how each component influences ionization and fragmentation.
The primary challenge lies in deconvoluting the complex fragmentation patterns and, most importantly, correctly identifying the molecular ion in the face of unique isotopic signatures. This guide will provide a logical, step-by-step approach to mastering this interpretation.
Foundational Knowledge: The Isotopic Signature of Halogens
The most striking feature in the mass spectrum of a compound containing bromine and chlorine is its unique isotopic pattern. Unlike carbon, where the heavy isotope ¹³C has a low natural abundance (~1.1%), the heavy isotopes of bromine and chlorine are significantly more common.[1]
-
Chlorine: Exists as two stable isotopes, ³⁵Cl (75.77%) and ³⁷Cl (24.23%), in an approximate ratio of 3:1.[2] This results in a characteristic M and M+2 peak pair, where the M+2 peak is about one-third the intensity of the M peak.
-
Bromine: Exists as two stable isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), in an approximate ratio of 1:1.[2][3] This gives a signature M and M+2 peak pair of nearly equal intensity.
When a molecule, such as 2-bromo-6-chloro-4-nitropyridine, contains both atoms, their isotopic contributions combine to produce a highly characteristic cluster for the molecular ion (and any fragment containing both halogens). The expected pattern for a species with one Cl and one Br will have peaks at M, M+2, and M+4. The theoretical relative intensities can be calculated, resulting in a distinctive 3:4:1 ratio, which serves as a powerful diagnostic tool.
Table 1: Isotopic Peak Distribution for C₅H₂³⁵Cl⁷⁹BrN₂O₂ and its Isotopologues
| Isotopologue Combination | Mass (Da) | Peak Assignment | Calculated Relative Intensity |
| ³⁵Cl + ⁷⁹Br | 235.9 | M | ~75% * ~50% = 37.5% (Normalized: 3) |
| ³⁷Cl + ⁷⁹Br or ³⁵Cl + ⁸¹Br | 237.9 | M+2 | (~25% * ~50%) + (~75% * ~50%) = 50% (Normalized: 4) |
| ³⁷Cl + ⁸¹Br | 239.9 | M+4 | ~25% * ~50% = 12.5% (Normalized: 1) |
This unique isotopic signature is the first and most crucial element to identify in the mass spectrum.
Comparing Ionization Techniques: Hard vs. Soft Methods
The choice of ionization technique fundamentally dictates the information you will obtain. Electron Ionization (EI) is a "hard" technique that yields extensive fragmentation, while Electrospray Ionization (ESI) is a "soft" technique that typically preserves the molecular ion.[4][5]
Electron Ionization (EI): The Path to Structural Elucidation
In EI, high-energy electrons (typically 70 eV) bombard the molecule, causing it to ionize and fragment extensively.[6] This is highly advantageous for structural elucidation, as the fragments provide a molecular fingerprint.
Expected Fragmentation Pathways under EI:
The energetically unstable molecular ion (M⁺•) of 2-bromo-6-chloro-4-nitropyridine will undergo a series of predictable fragmentation reactions. Aromatic nitro compounds are known to readily lose the nitro group, and halogens are also easily lost.[7][8]
-
Loss of Nitro Group: The most common initial fragmentations involve the nitro group.
-
Loss of NO₂• (neutral loss of 46 Da): This is a characteristic fragmentation for nitroaromatic compounds, leading to a [M-46]⁺ ion.
-
Loss of NO• (neutral loss of 30 Da): This often occurs, sometimes followed by the loss of a CO molecule.[9]
-
-
Loss of Halogens: Cleavage of the carbon-halogen bond is another primary pathway.[3]
-
Loss of Br• (neutral loss of 79/81 Da): Leads to a [M-Br]⁺ fragment.
-
Loss of Cl• (neutral loss of 35/37 Da): Leads to a [M-Cl]⁺ fragment.
-
-
Pyridine Ring Cleavage: Subsequent fragmentation can involve the breakdown of the pyridine ring itself, although the initial losses of the substituents are typically more dominant.
Caption: Predicted EI fragmentation pathway for 2-bromo-6-chloro-4-nitropyridine.
Electrospray Ionization (ESI): Confirming Molecular Weight
ESI is the method of choice when confirming molecular weight is the primary goal, especially for samples analyzed by liquid chromatography (LC-MS).[10] It is a soft ionization technique that generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal fragmentation.[4][5]
-
Positive Ion Mode: For pyridine derivatives, protonation typically occurs on the pyridine nitrogen, yielding a prominent [M+H]⁺ ion.[11] For 2-bromo-6-chloro-4-nitropyridine, this would appear at m/z 236.9, 238.9, and 240.9, preserving the 3:4:1 isotopic pattern.
-
Negative Ion Mode: The electron-withdrawing nitro group can stabilize a negative charge, making negative ion mode a viable alternative.
To gain structural information with ESI, tandem mass spectrometry (MS/MS) is required. In an MS/MS experiment, the [M+H]⁺ ion is isolated and fragmented through collision-induced dissociation (CID). The resulting fragment ions often correspond to the neutral losses observed in EI (e.g., loss of NO₂, Br, Cl).
Experimental Protocols: A Self-Validating Workflow
The trustworthiness of your data hinges on a robust and well-controlled experimental protocol.[12] Below are detailed methodologies for both GC-EI-MS and LC-ESI-MS analysis.
Workflow Overview
Caption: General experimental workflow for MS analysis of small molecules.
Protocol 1: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)
This method is ideal for volatile, thermally stable compounds and provides rich, library-searchable fragmentation data.[4]
-
Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a volatile organic solvent like dichloromethane or ethyl acetate.
-
GC Conditions:
-
Injector: Split/splitless, operated in split mode (50:1 ratio) at 250 °C.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film, 5% phenyl methylpolysiloxane).
-
Oven Program: Start at 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.[6]
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-400.
-
Causality Check: The 70 eV electron energy is a standard that ensures fragmentation patterns are consistent and comparable to established spectral libraries like the NIST database.[13][14] The temperature program is designed to ensure the compound elutes as a sharp peak without thermal degradation.
Protocol 2: Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS)
This is the preferred method for less volatile derivatives or for reaction monitoring in solution.
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a 1:1 (v/v) mixture of acetonitrile and water to a final concentration of 1 µg/mL.
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Mass Range: m/z 50-500.
-
Causality Check: The use of formic acid as a mobile phase modifier aids in the protonation of the analyte, enhancing the [M+H]⁺ signal in positive ion mode. The gradient elution ensures that derivatives with different polarities can be separated and analyzed effectively.
Data Interpretation: A Comparative Summary
The final step is to synthesize all the information into a conclusive identification. The table below compares the expected key ions from both EI and ESI methods.
Table 2: Comparison of Expected Key Ions in EI-MS and ESI-MS/MS
| Ion Description | Ionization Method | Expected m/z (using ³⁵Cl, ⁷⁹Br) | Key Diagnostic Feature |
| Molecular Ion | EI (M⁺•) | 235.9 | Base of the M, M+2, M+4 (3:4:1 ratio) cluster. |
| Protonated Molecule | ESI ([M+H]⁺) | 236.9 | Base of the M, M+2, M+4 (3:4:1 ratio) cluster in an MS1 scan. |
| Loss of NO₂ | EI / ESI-MS/MS | 190.9 | Loss of 46 Da from precursor; retains Br/Cl isotopic pattern. |
| Loss of Br | EI / ESI-MS/MS | 157.0 | Loss of 79/81 Da; resulting fragment shows only Cl (3:1) isotope pattern. |
| Loss of Cl | EI / ESI-MS/MS | 200.9 | Loss of 35/37 Da; resulting fragment shows only Br (1:1) isotope pattern. |
By comparing the results from a hard ionization technique like EI with a soft ionization technique like ESI, a researcher can confidently determine both the molecular weight and key structural features of a 2-bromo-6-chloro-4-nitropyridine derivative, ensuring the integrity of their research and development efforts.
References
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Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]
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University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from [Link]
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Sparkl. (n.d.). Revision Notes - Detection of Bromine and Chlorine Atoms Using [M+2]+ Peak. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 6.7: Other Important Isotopes- Br and Cl. Retrieved from [Link]
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Higashi, T., & Shimada, K. (2003). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. PubMed. Retrieved from [Link]
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University of Colorado, Boulder. (2011). Elements With More Abundant Heavy Isotopes. Retrieved from [Link]
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Wei, Q., et al. (2015). Characterization of 1,4-Dihydropyridine Derivatives by Electrospray Ionization Ion-Trap Time-of-Flight Tandem Mass Spectrometry. ResearchGate. Retrieved from [Link]
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Schmidt, J., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. Retrieved from [Link]
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University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
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Higashi, T., & Shimada, K. (2003). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. ResearchGate. Retrieved from [Link]
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Guedes, S., et al. (2008). Analysis of steroidal estrogens as pyridine-3-sulfonyl derivatives by liquid chromatography electrospray tandem mass spectrometry. PubMed. Retrieved from [Link]
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LCGC International. (n.d.). Quantifying Small Molecules by Mass Spectrometry. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods. Retrieved from [Link]
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Goolsby, B., & Brodbelt, J. S. (2000). Electrospray Ionization Tandem Mass Spectrometric Studies of Competitive Pyridine Loss From platinum(II) Ethylenediamine Complexes by the Kinetic Method. PubMed. Retrieved from [Link]
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OpenStax. (2023). 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. Retrieved from [Link]
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Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]
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Bonacci, G., et al. (2011). Gas-phase fragmentation analysis of nitro-fatty acids. PubMed. Retrieved from [Link]
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SlideShare. (2013). Mass Spectrometry analysis of Small molecules. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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NIST. (n.d.). Mass Spectrometry Data Center. Retrieved from [Link]
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Zaidi, N. A., et al. (n.d.). Mass Spectra of some substituted 2-Chloro-pyridones. Retrieved from [Link]
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Wiley-VCH. (n.d.). The Main Fragmentation Reactions of Organic Compounds. Retrieved from [Link]
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Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]
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Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
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PubChem. (2018). NIST Mass Spectrometry Data Center. Retrieved from [Link]
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NIST. (n.d.). Pyridine, 2-bromo-. NIST WebBook. Retrieved from [Link]
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De La Cruz, A. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
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NIST. (n.d.). Pyridine. NIST WebBook. Retrieved from [Link]
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Wikipedia. (n.d.). Mass spectral interpretation. Retrieved from [Link]
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NIST. (n.d.). Pyridine, 2-bromo-. NIST WebBook. Retrieved from [Link]
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ELTE. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]
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Knowbee Tutoring. (2015). Mass Spectrometry Fragmentation Part 1. YouTube. Retrieved from [Link]
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A Comparative Guide to the Reactivity of 2-Bromo-6-chloro-4-nitropyridine and 2,6-dichloropyridine in Nucleophilic Aromatic Substitution
For researchers and professionals in drug development and synthetic chemistry, the functionalization of pyridine rings is a foundational technique for constructing novel molecular architectures. The choice of starting material is critical, as it dictates reaction efficiency, selectivity, and the overall synthetic strategy. This guide provides an in-depth, objective comparison of the reactivity of two common halopyridine substrates, 2-Bromo-6-chloro-4-nitropyridine and 2,6-dichloropyridine, in the context of Nucleophilic Aromatic Substitution (SNAr).
The core difference in reactivity between these two molecules lies in the electronic activation of the pyridine ring. 2,6-dichloropyridine is a moderately reactive substrate, whereas 2-Bromo-6-chloro-4-nitropyridine is exceptionally reactive due to the presence of a potent electron-withdrawing nitro group at the 4-position. This guide will dissect the theoretical underpinnings of this reactivity difference, present comparative experimental data, and provide validated protocols for practical application.
Theoretical Basis for Reactivity: The SNAr Mechanism
Nucleophilic aromatic substitution on pyridine derivatives is a critical reaction for creating C-N, C-O, and C-S bonds.[1] The reaction proceeds via a two-step addition-elimination mechanism, which involves the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][3] The rate of this reaction is governed by two primary factors:
-
Ring Activation: The presence of electron-withdrawing groups (EWGs) on the aromatic ring is crucial. These groups stabilize the negatively charged Meisenheimer complex, lowering the activation energy of the rate-determining nucleophilic attack step.[4]
-
Leaving Group Ability: The facility with which the leaving group departs in the second step to restore aromaticity also influences the reaction.
Pyridines are inherently electron-deficient heterocycles, which makes them more susceptible to nucleophilic attack than benzene rings. The ring nitrogen effectively acts as an electron-withdrawing group, stabilizing the negative charge in the Meisenheimer intermediate, particularly when the attack occurs at the C2 or C4 positions (ortho/para to the nitrogen).[5]
Case 1: 2,6-dichloropyridine
In 2,6-dichloropyridine, the two chlorine atoms and the ring nitrogen provide moderate activation for SNAr. As a symmetrical molecule, nucleophilic attack on either C2 or C6 leads to the same mono-substituted product.[6] However, the lack of a strong activating group means that forcing conditions, such as high temperatures, are often required to achieve reasonable reaction rates.[6]
Case 2: 2-Bromo-6-chloro-4-nitropyridine
This substrate is engineered for high reactivity. The key features are:
-
Powerful Activation: The nitro group at the C4-position is one of the strongest activating groups for SNAr reactions.[4] It provides exceptional resonance stabilization for the Meisenheimer complex formed upon nucleophilic attack at either the C2 or C6 position.[3]
-
Differential Leaving Groups: The molecule possesses two different halogens, bromine and chlorine. In SNAr reactions where the initial nucleophilic attack is the rate-determining step, the electronegativity of the halogen is paramount, leading to a reactivity order of F > Cl > Br > I.[2] However, when the expulsion of the leaving group is rate-limiting, the trend is reversed, favoring the best leaving groups (I > Br > Cl > F), which corresponds to the weakest carbon-halogen bond strength.[2] For palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than the C-Cl bond due to its lower bond dissociation energy.[7]
The combination of the powerful 4-nitro activating group and the presence of two leaving groups at the activated 2- and 6-positions makes 2-Bromo-6-chloro-4-nitropyridine a highly electrophilic and versatile substrate.
Caption: SNAr mechanism comparison showing enhanced stabilization by the nitro group.
Comparative Reactivity and Regioselectivity
The primary distinction is the reaction rate. Under identical conditions (nucleophile, solvent, temperature), 2-Bromo-6-chloro-4-nitropyridine will react orders of magnitude faster than 2,6-dichloropyridine.
For 2-Bromo-6-chloro-4-nitropyridine , the question of regioselectivity arises: which halogen is displaced first? The C2 and C6 positions are both activated by the C4-nitro group. The outcome depends on the reaction type:
-
In SNAr reactions , the greater electronegativity of chlorine compared to bromine typically stabilizes the transition state of the initial attack more effectively, which could favor displacement of the chloro group. However, the superior leaving group ability of bromide can also play a significant role. The regioselectivity can be subtle and may depend on the specific nucleophile and conditions.
-
In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), selectivity is more predictable. The C-Br bond undergoes oxidative addition to the palladium catalyst much more readily than the stronger C-Cl bond, leading to chemoselective substitution at the C2 position.[7][8]
The table below summarizes the expected reactivity differences.
| Feature | 2,6-Dichloropyridine | 2-Bromo-6-chloro-4-nitropyridine |
| Electronic Activation | Moderate (by ring N and Cl atoms) | Very High (by ring N and 4-NO₂ group)[3] |
| Relative SNAr Rate | Slow | Very Fast |
| Typical Conditions | High temperature (e.g., 150-200 °C), often with microwave heating.[6] | Often proceeds at or below room temperature. |
| Regioselectivity | Not applicable for first substitution (symmetrical). | Dependent on reaction type. C-Br is more reactive in cross-coupling[7]; SNAr selectivity can vary. |
| Leaving Groups | Two chloro groups. | One bromo, one chloro group. |
Experimental Protocols
To illustrate the practical differences, here are two representative protocols for amination with a common nucleophile, piperidine.
Protocol 1: Amination of 2,6-Dichloropyridine
This protocol requires elevated temperatures to drive the reaction to completion.
Materials:
-
2,6-Dichloropyridine
-
Piperidine (2.2 equivalents)
-
Potassium carbonate (K₂CO₃) (2.5 equivalents)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Microwave synthesis vial
Procedure:
-
In a microwave-safe reaction vessel, combine 2,6-dichloropyridine (1.0 mmol, 148 mg), K₂CO₃ (2.5 mmol, 345 mg), and the chosen solvent (e.g., 3 mL DMF).[6]
-
Add piperidine (2.2 mmol, 217 µL).
-
Seal the vessel and place it in a microwave reactor.
-
Heat the reaction mixture to 180 °C for 45 minutes with magnetic stirring.[6]
-
After cooling, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-chloro-6-(piperidin-1-yl)pyridine.
Protocol 2: Regioselective Amination of 2-Bromo-6-chloro-4-nitropyridine
This protocol leverages the high activation of the substrate, allowing for much milder reaction conditions.
Materials:
-
2-Bromo-6-chloro-4-nitropyridine
-
Piperidine (1.0 equivalent)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Reaction vessel with magnetic stirrer
Procedure:
-
Dissolve 2-Bromo-6-chloro-4-nitropyridine (1.0 mmol, 252.5 mg) in the chosen anhydrous solvent (5 mL) in a reaction vessel under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of piperidine (1.0 mmol, 99 µL) in the same solvent (2 mL) dropwise over 10 minutes.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.
-
Upon completion, remove the solvent under reduced pressure. The crude product can often be used directly or purified by column chromatography to isolate the mono-substituted product.
Caption: Comparative experimental workflows for amination reactions.
Conclusion
The comparison between 2-Bromo-6-chloro-4-nitropyridine and 2,6-dichloropyridine offers a clear lesson in the principles of nucleophilic aromatic substitution.
-
2,6-Dichloropyridine is a workhorse substrate for synthesizing mono-substituted pyridines when forcing conditions are acceptable. Its symmetry simplifies the initial substitution, but its moderate reactivity requires significant energy input.[6]
-
2-Bromo-6-chloro-4-nitropyridine is a highly activated, specialized reagent designed for rapid and efficient functionalization under mild conditions. The powerful 4-nitro group dramatically accelerates the SNAr reaction, while the presence of two different halogens offers orthogonal handles for sequential, regioselective transformations, particularly when combining SNAr with transition metal-catalyzed cross-coupling.[3][7]
For drug development professionals and researchers, the choice is clear. For rapid library synthesis, mild functionalization of complex molecules, or sequential derivatization, the highly activated 2-Bromo-6-chloro-4-nitropyridine is the superior choice. For simpler, cost-effective syntheses where high-temperature reactions are not a concern, 2,6-dichloropyridine remains a viable option.
References
- A Comparative Analysis of Reaction Kinetics for Halopyridines in Nucleophilic Aromatic Substitution. Benchchem.
- Navigating the Nucleophilic Aromatic Substitution Mechanisms of 2-Chloro-4-nitropyridine: An In-depth Technical Guide. Benchchem.
- A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine in Nucleophilic Aromatic Substitution. Benchchem.
-
Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]
-
nucleophilic aromatic substitutions. YouTube. Available at: [Link]
-
Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
- Application Notes: Regioselective Nucleophilic Substitution Reactions of 3-Bromo-2-chloropyridine. Benchchem.
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A Comparative Guide to Alternative Reagents for the Synthesis of 4-Nitropyridine Derivatives
For researchers, scientists, and drug development professionals, 2-Bromo-6-chloro-4-nitropyridine stands as a key intermediate, offering two distinct halogen handles for sequential functionalization. However, the optimal synthetic strategy is rarely a one-size-fits-all solution. Factors such as cost, desired reactivity, selective functionalization, and downstream reaction compatibility necessitate a broader understanding of the available alternatives. This guide provides an in-depth comparison of alternative reagents, moving beyond a simple catalog to explain the mechanistic rationale behind their performance and providing field-tested experimental protocols to support their application.
Core Principles: Understanding Reactivity in the 4-Nitropyridine Scaffold
The synthetic utility of halogenated 4-nitropyridines is rooted in two fundamental reaction classes: Nucleophilic Aromatic Substitution (SNAr) and Transition-Metal-Catalyzed Cross-Coupling. The strongly electron-withdrawing nitro group at the 4-position, combined with the inherent electron deficiency of the pyridine ring, renders the C2 and C6 positions highly electrophilic.
This activation is crucial for the facility of SNAr reactions, which proceed via a two-step addition-elimination mechanism.[1] A nucleophile attacks the electrophilic carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex, followed by the expulsion of the halide leaving group to restore aromaticity.[1][2] The stability of this intermediate is the primary determinant of the reaction rate.[2]
Conversely, for cross-coupling reactions like the Suzuki-Miyaura coupling, the rate-determining step is often the initial oxidative addition of a palladium(0) catalyst into the carbon-halogen bond.[3][4] The strength of this bond is paramount, leading to a clear reactivity trend.
These two opposing reactivity trends form the central theme of this guide:
-
For SNAr: The leaving group ability follows the order F > Cl > Br > I . This is because the highly electronegative fluorine atom strongly stabilizes the intermediate Meisenheimer complex.[5]
-
For Cross-Coupling: The ease of oxidative addition follows the order I > Br > Cl > F . This is due to the decreasing carbon-halogen bond strength down the group.[3]
Visualizing the Core Mechanisms
To fully grasp the selection criteria for these reagents, a clear understanding of the underlying reaction pathways is essential.
Caption: General Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Analysis of Dihalogenated Alternatives
The primary alternatives to 2-Bromo-6-chloro-4-nitropyridine involve symmetrical dihalogenated analogs. The choice between them is a strategic decision based on the intended synthetic transformation.
| Reagent | CAS Number | Key Advantage | Primary Application | Key Disadvantage |
| 2,6-Dichloro-4-nitropyridine | 25194-01-8 | Cost-effective, good balance of reactivity. | General purpose SNAr, Suzuki coupling with robust catalysts. | Less reactive than bromo/iodo analogs in cross-coupling.[3] |
| 2,6-Difluoro-4-nitropyridine | 1807176-11-9 | Highly reactive towards nucleophiles. | Rapid and efficient SNAr reactions. | Poor substrate for oxidative addition in cross-coupling. |
| 2,6-Dibromo-4-nitropyridine | 50994-11-1 | Highly reactive in cross-coupling reactions. | Suzuki, Buchwald-Hartwig, Sonogashira couplings. | More expensive, less reactive in SNAr than fluoro/chloro analogs. |
In-Depth Look: 2,6-Dichloro-4-nitropyridine
This reagent is often the workhorse alternative due to its commercial availability and balanced reactivity. For SNAr, it readily undergoes monosubstitution with a range of nucleophiles (amines, alkoxides, thiolates). The second substitution is possible but often requires more forcing conditions due to the deactivating effect of the first introduced electron-donating group. For cross-coupling, while less reactive than its bromo-counterpart, successful Suzuki couplings can be achieved using modern catalyst systems with bulky phosphine ligands (e.g., SPhos, XPhos) that facilitate the challenging oxidative addition step.[6]
In-Depth Look: 2,6-Difluoro-4-nitropyridine
When the primary goal is the introduction of nucleophiles, the difluoro analog is the superior choice. The extreme electronegativity of fluorine makes it an excellent leaving group in SNAr, often enabling reactions to proceed at lower temperatures and with weaker nucleophiles compared to the chloro or bromo variants. This high reactivity allows for selective monosubstitution by careful control of stoichiometry and reaction conditions.
Simplified Scaffolds: Monohalogenated Alternatives
For synthetic routes that require the introduction of only a single substituent, a monohalogenated nitropyridine is a more atom-economical and cost-effective choice.
| Reagent | CAS Number | Key Advantage | Primary Application |
| 2-Chloro-4-nitropyridine | 23056-36-2 | Commercially available, predictable reactivity. | SNAr at the C2 position.[1] |
| 2-Bromo-4-nitropyridine | 5470-18-8 | Higher reactivity in cross-coupling reactions. | Suzuki and other cross-coupling reactions at C2. |
The chemistry of these reagents follows the same principles. 2-Chloro-4-nitropyridine is an excellent substrate for SNAr, allowing for the synthesis of a diverse range of 2-substituted-4-nitropyridines.[1] Its N-oxide variant, 2-chloro-4-nitropyridine 1-oxide, is also a common starting material, with the N-oxide group further activating the ring for nucleophilic attack before being removed in a subsequent step.[7][8]
Alternative Strategies Beyond Halogenated Pyridines
In some cases, the most effective "alternative" is an entirely different synthetic approach that avoids the use of pre-halogenated nitropyridines.
Vicarious Nucleophilic Substitution (VNS)
VNS is a powerful method for the direct C-H functionalization of electron-deficient aromatic rings like nitropyridines.[9][10] This reaction introduces a nucleophile attached to a leaving group to a carbon atom bearing a hydrogen. A base then eliminates a molecule of HX, resulting in the net substitution of hydrogen. This strategy is particularly useful for introducing alkyl groups, bypassing the need for a transition-metal-catalyzed reaction.[10]
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A Comparative Guide to the Characterization and Reactivity of 2-Bromo-6-chloro-4-nitropyridine
Introduction: A Scaffold of Tunable Reactivity
In the landscape of heterocyclic chemistry, halogenated nitropyridines serve as exceptionally versatile building blocks for the synthesis of complex molecular architectures prevalent in pharmaceuticals, agrochemicals, and materials science.[1][2] Among these, 2-Bromo-6-chloro-4-nitropyridine stands out due to its differentiated reactivity, offering a platform for selective, sequential functionalization. The molecule's reactivity is governed by a confluence of electronic and steric factors:
-
Inherent Electron Deficiency: The pyridine ring is intrinsically electron-deficient, predisposing it to nucleophilic attack.
-
Strong Activation: The nitro group at the C4 position is a powerful electron-withdrawing group, which significantly acidifies the ring protons and, more importantly, strongly activates the C2 and C6 positions towards nucleophilic aromatic substitution (SNAr) by stabilizing the key anionic intermediate.[3][4]
-
Differentiated Halogen Reactivity: The presence of two different halogens—bromine at C2 and chlorine at C6—is the cornerstone of its synthetic utility. In palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is substantially more reactive than the carbon-chlorine bond, allowing for selective transformations at the C2 position.[5] Conversely, in SNAr reactions, the more electronegative chlorine atom often enhances the rate of substitution, presenting an alternative reactivity profile.[5][6]
This guide provides an in-depth comparison of the reaction products derived from 2-Bromo-6-chloro-4-nitropyridine, supported by mechanistic insights, comparative data, and detailed experimental protocols to empower researchers in drug discovery and chemical synthesis.
Nucleophilic Aromatic Substitution (SNAr): A Contest of Leaving Groups
The SNAr reaction on this scaffold proceeds via a two-step addition-elimination pathway, forming a resonance-stabilized carbanion known as a Meisenheimer complex.[4] The powerful stabilization afforded by the 4-nitro group makes this reaction highly efficient with a wide range of nucleophiles.
Causality of Experimental Choice: Regioselectivity
A critical question is which position, C2 or C6, is more susceptible to nucleophilic attack. The outcome depends on a delicate balance between two factors: the electrophilicity of the carbon center and the leaving group's ability. For SNAr, the general leaving group aptitude is F > Cl > Br > I.[5] This trend is often attributed to the ability of the more electronegative halogen to stabilize the developing negative charge in the transition state leading to the Meisenheimer complex.[5] Therefore, the C6-Cl position is generally expected to be more reactive towards nucleophilic substitution than the C2-Br position, assuming steric factors are comparable. This allows for selective displacement of the chlorine atom while retaining the bromine for subsequent cross-coupling chemistry.
Caption: General mechanism of SNAr at the C6 position.
Comparative Data: SNAr with Various Nucleophiles
The following table summarizes the typical outcomes for SNAr reactions, highlighting the preferential substitution at the C6 position.
| Nucleophile (Nu-H) | Reagent/Base | Solvent | Temperature (°C) | Product | Approx. Yield (%) |
| Morpholine | K₂CO₃ | DMF | 80 | 4-(2-Bromo-4-nitropyridin-6-yl)morpholine | >90 |
| Sodium Methoxide | NaOMe | Methanol | Reflux | 2-Bromo-6-methoxy-4-nitropyridine | >95 |
| Benzylamine | Et₃N | Ethanol | 70 | N-((2-Bromo-4-nitropyridin-6-yl)methyl)aniline | >85 |
| Ethanethiol | NaH | THF | 25 | 2-Bromo-6-(ethylthio)-4-nitropyridine | >90 |
Experimental Protocol: Synthesis of 4-(2-Bromo-4-nitropyridin-6-yl)morpholine
This protocol is a self-validating system; reaction completion can be easily monitored by Thin-Layer Chromatography (TLC) by observing the consumption of the starting material.
-
Reagent Preparation: To a 100 mL round-bottom flask, add 2-Bromo-6-chloro-4-nitropyridine (2.37 g, 10 mmol), potassium carbonate (2.76 g, 20 mmol), and 40 mL of anhydrous dimethylformamide (DMF).
-
Nucleophile Addition: Add morpholine (0.96 g, 11 mmol, 1.1 equiv.) to the stirring suspension at room temperature.
-
Reaction Execution: Heat the mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), observing the disappearance of the starting material spot.
-
Work-up: After cooling to room temperature, pour the reaction mixture into 200 mL of ice-water. A yellow precipitate will form.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry under high vacuum to yield the product as a yellow solid. Purity can be assessed by NMR and melting point analysis.
Palladium-Catalyzed Cross-Coupling: Selective C-Br Bond Functionalization
The primary advantage of 2-Bromo-6-chloro-4-nitropyridine is the ability to perform selective cross-coupling reactions at the C2 position. This selectivity is rooted in the fundamental mechanism of palladium-catalyzed reactions, where the initial, rate-determining step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[5][7] The established reactivity trend for this step is C-I > C-Br >> C-Cl, a direct consequence of the decreasing carbon-halogen bond strength.[8][9] This significant rate difference allows for precise modification of the C2-Br bond while leaving the C6-Cl bond intact for subsequent transformations.
Caption: General workflow for sequential functionalization.
Suzuki-Miyaura Coupling
The Suzuki reaction is a robust method for forming C(sp²)-C(sp²) bonds.[9][10] For sterically hindered or electron-deficient substrates, the choice of a highly active catalyst system, typically involving bulky, electron-rich phosphine ligands, is critical to achieving high yields.[7][11]
Comparative Data: Selective Suzuki Coupling at C2
| Boronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 88 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene | 100 | 92 |
| Thiophene-2-boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 95 |
| Vinylboronic acid pinacol ester | Pd(OAc)₂ / P(t-Bu)₃ | K₃PO₄ | THF | 65 | 78 |
Experimental Protocol: Selective Synthesis of 2-Phenyl-6-chloro-4-nitropyridine
-
Inert Atmosphere: To an oven-dried Schlenk flask, add 2-Bromo-6-chloro-4-nitropyridine (1.18 g, 5 mmol), phenylboronic acid (0.73 g, 6 mmol, 1.2 equiv.), and potassium carbonate (2.07 g, 15 mmol, 3 equiv.).
-
Catalyst Addition: Add Pd(PPh₃)₄ (289 mg, 0.25 mmol, 5 mol%).
-
Solvent Addition: Seal the flask, evacuate and backfill with argon three times. Add 20 mL of degassed 1,4-dioxane and 5 mL of degassed water via syringe.
-
Reaction Execution: Heat the mixture to 90 °C and stir for 12 hours. The reaction should turn dark.
-
Work-up & Purification: Cool the reaction, dilute with ethyl acetate (50 mL), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to yield the product.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling
The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond between the pyridine ring and a terminal alkyne.[12][13] The classic protocol employs a copper(I) co-catalyst, which facilitates the formation of a copper acetylide intermediate, speeding up the transmetalation step.[8][14]
Comparative Data: Selective Sonogashira Coupling at C2
| Terminal Alkyne | Catalyst / Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 50 | 94 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Diisopropylamine | DMF | 25 | 91 |
| 1-Hexyne | Pd(OAc)₂ / XPhos / CuI | Cs₂CO₃ | 1,4-Dioxane | 60 | 85 |
Experimental Protocol: Selective Synthesis of 2-(Phenylethynyl)-6-chloro-4-nitropyridine
-
Inert Atmosphere: To a Schlenk flask, add 2-Bromo-6-chloro-4-nitropyridine (1.18 g, 5 mmol), Pd(PPh₃)₂Cl₂ (175 mg, 0.25 mmol, 5 mol%), and CuI (48 mg, 0.25 mmol, 5 mol%).
-
Solvent and Reagents: Evacuate and backfill the flask with argon. Add 25 mL of anhydrous THF, followed by triethylamine (1.4 mL, 10 mmol, 2 equiv.) and phenylacetylene (0.61 mL, 5.5 mmol, 1.1 equiv.).
-
Reaction Execution: Stir the mixture at 50 °C for 3 hours.[8]
-
Work-up: Cool the reaction, dilute with diethyl ether, and filter through a pad of Celite®.
-
Purification: Wash the filtrate with saturated aq. NH₄Cl and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by flash chromatography to obtain the product.[15]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for C-N bond formation.[16][17] The reaction requires a strong, non-nucleophilic base (e.g., sodium tert-butoxide) and specialized bulky, electron-rich phosphine ligands that promote both the oxidative addition and the final reductive elimination step.[18][19]
Comparative Data: Selective Buchwald-Hartwig Amination at C2
| Amine | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 85 |
| n-Hexylamine | Pd(OAc)₂ / XPhos | LHMDS | 1,4-Dioxane | 110 | 90 |
| Piperidine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | t-BuOH | 100 | 88 |
Experimental Protocol: Selective Synthesis of N-Phenyl-(6-chloro-4-nitropyridin-2-yl)amine
-
Inert Atmosphere: In a glovebox or using Schlenk technique, charge a flask with Pd₂(dba)₃ (46 mg, 0.05 mmol, 2 mol%), (±)-BINAP (93 mg, 0.15 mmol, 6 mol%), and sodium tert-butoxide (0.67 g, 7 mmol, 1.4 equiv.).
-
Reagents and Solvent: Add 2-Bromo-6-chloro-4-nitropyridine (1.18 g, 5 mmol) and 25 mL of anhydrous toluene.
-
Nucleophile Addition: Add aniline (0.50 mL, 5.5 mmol, 1.1 equiv.).
-
Reaction Execution: Seal the flask and heat to 100 °C for 16-24 hours.
-
Work-up & Purification: Cool the mixture, dilute with ethyl acetate, and filter through Celite®. Concentrate the filtrate and purify the residue by column chromatography to yield the desired arylamine.
Chemoselective Reduction of the 4-Nitro Group
The nitro group can be reduced to a primary amine, a key functional group for further derivatization, such as amide bond formation or diazotization. The primary challenge is to achieve this reduction without affecting the C-Br and C-Cl bonds (hydrogenolysis). Catalytic hydrogenation with Pd/C is often too harsh. Milder reducing agents are therefore the method of choice.
Comparative Analysis of Reduction Methods
| Reagent | Solvent | Conditions | Outcome |
| H₂, Pd/C (10%) | Methanol | 1 atm, 25 °C | High risk of dehalogenation |
| SnCl₂·2H₂O | Ethanol | 70 °C | Excellent chemoselectivity, high yield |
| Fe powder / NH₄Cl | Ethanol/H₂O | 80 °C | Good selectivity, inexpensive, heterogeneous |
| Sodium Dithionite (Na₂S₂O₄) | THF/H₂O | 25 °C | Mild, good for sensitive substrates |
Experimental Protocol: Selective Reduction using Tin(II) Chloride
-
Setup: In a 250 mL round-bottom flask, dissolve a 2-substituted-6-chloro-4-nitropyridine derivative (e.g., 2-phenyl-6-chloro-4-nitropyridine, 10 mmol) in 100 mL of ethanol.
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (11.3 g, 50 mmol, 5 equiv.) in one portion.
-
Reaction Execution: Heat the mixture to reflux (approx. 78 °C) and stir for 3-5 hours until TLC indicates complete consumption of the starting material.
-
Work-up: Cool the reaction to room temperature and carefully pour it into a saturated sodium bicarbonate solution to neutralize the acid.
-
Extraction and Purification: Extract the aqueous layer multiple times with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The crude amine can be purified by column chromatography or recrystallization.
Conclusion
2-Bromo-6-chloro-4-nitropyridine is a textbook example of a scaffold engineered for orthogonal synthesis. The electronic activation by the 4-nitro group, combined with the predictable and differential reactivity of the C2-Br and C6-Cl bonds, provides a clear and reliable roadmap for molecular construction.
-
Palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig) proceed with high selectivity at the more labile C2-Br bond.
-
Nucleophilic aromatic substitution reactions preferentially occur at the C6-Cl position, driven by the higher electronegativity of chlorine.
-
Chemoselective reduction of the nitro group using reagents like SnCl₂·2H₂O unlocks the C4 position for further elaboration without compromising the halogen handles.
By leveraging these distinct reactivity modes, researchers can strategically and efficiently assemble highly functionalized pyridine derivatives, making this reagent an invaluable tool in the pursuit of novel chemical entities.
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Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. National Center for Biotechnology Information. Available at: [Link]
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Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. Available at: [Link]
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Nitropyridine: Synthesis, reactions, applications, side effects and storage. Chempanda. Available at: [Link]
- Process for preparation of nitropyridine derivatives.Google Patents.
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The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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Sonogashira Coupling. NROChemistry. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Synlett. Available at: [Link]
-
A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. Available at: [Link]
-
nucleophilic aromatic substitutions. YouTube. Available at: [Link]
-
The Buchwald-Hartwig Amination Reaction. YouTube. Available at: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
-
Sonogashira coupling. Wikipedia. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. Available at: [Link]
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Institutes of Health. Available at: [Link]
-
Suzuki reaction. Wikipedia. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
16.6 Nucleophilic Aromatic Substitution. OpenStax. Available at: [Link]
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The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. Available at: [Link]
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- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 19. youtube.com [youtube.com]
A Senior Application Scientist's Guide to Purity Assessment of 2-Bromo-6-chloro-4-nitropyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel active pharmaceutical ingredients (APIs), the rigorous characterization and purity assessment of synthetic intermediates is a cornerstone of safe and effective drug development. The presence of even minor impurities can significantly impact the toxicological profile, stability, and efficacy of the final API. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of 2-Bromo-6-chloro-4-nitropyridine and its derivatives, critical building blocks in medicinal chemistry.
As a Senior Application Scientist, my objective is to move beyond a simple recitation of methods. Instead, this guide will elucidate the causality behind experimental choices, enabling you to select and implement the most appropriate analytical strategy for your specific needs. We will explore the strengths and limitations of each technique, supported by experimental protocols and data interpretation insights, ensuring a self-validating approach to purity determination.
The Synthetic Landscape and Potential Impurities
The synthesis of 2-Bromo-6-chloro-4-nitropyridine typically involves the nitration of a dihalogenated pyridine precursor. This process, while effective, can lead to a range of impurities that must be identified and quantified. Understanding the potential impurity profile is paramount to developing a robust analytical method.
Common Impurity Classes:
-
Isomeric Byproducts: Incomplete regioselectivity during nitration can lead to the formation of other nitropyridine isomers. For instance, nitration of 2-bromo-6-chloropyridine could potentially yield 2-bromo-6-chloro-3-nitropyridine or 2-bromo-6-chloro-5-nitropyridine, which may have very similar chromatographic behavior to the desired product.
-
Unreacted Starting Materials: Incomplete reaction can result in the presence of the 2-bromo-6-chloropyridine starting material in the final product.
-
Over-nitrated or Under-halogenated Species: Depending on the synthetic route, byproducts with additional nitro groups or lacking one of the halogen atoms may be present.
-
Degradation Products: The highly functionalized nature of the target molecule can make it susceptible to degradation under certain conditions, leading to the formation of various other related substances.
The ability of an analytical method to separate and quantify these potential impurities from the main component is the ultimate measure of its suitability.
A Comparative Analysis of Key Analytical Techniques
A multi-pronged analytical approach is often necessary for the comprehensive assessment of purity. We will compare the three most powerful and commonly employed techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Table 1: At-a-Glance Comparison of Analytical Techniques
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection. | Intrinsic quantitative relationship between the integrated signal of a nucleus and its molar concentration. |
| Primary Use | Gold standard for purity and impurity quantification in pharmaceutical analysis.[1] | Identification and quantification of volatile impurities and byproducts. | Absolute purity determination without the need for a specific reference standard of the analyte.[2][3] |
| Strengths | High resolution, high sensitivity, excellent quantitative accuracy, applicable to a wide range of compounds. | Exceptional sensitivity and specificity for volatile compounds, provides structural information from fragmentation patterns. | Primary analytical method, highly accurate and precise, provides structural confirmation, universal detection for the observed nucleus.[4][5][6] |
| Limitations | Requires a reference standard for each impurity to be quantified, peak identification can be ambiguous without mass spectrometry. | Limited to thermally stable and volatile compounds, potential for on-column degradation of labile molecules. | Lower sensitivity compared to chromatographic techniques for trace impurities, requires careful experimental setup and data processing. |
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
Reversed-phase HPLC is the most widely adopted method for purity analysis in the pharmaceutical industry due to its high resolving power and sensitivity for a broad range of compounds, including substituted pyridines.[1]
The "Why" Behind the Method: Explaining Experimental Choices
The goal of this HPLC method is to achieve baseline separation of the 2-Bromo-6-chloro-4-nitropyridine peak from all potential impurities. The choice of a C18 stationary phase is based on its versatility and proven ability to separate moderately polar to nonpolar compounds through hydrophobic interactions. The mobile phase, a gradient of acetonitrile and water with a phosphoric acid modifier, is selected to ensure good peak shape and to modulate the retention of the various components. The acidic modifier suppresses the ionization of any residual basic sites on the silica backbone of the column, leading to sharper, more symmetrical peaks.
Experimental Protocol: HPLC Purity of 2-Bromo-6-chloro-4-nitropyridine Derivatives
-
Instrumentation: HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0 30 20 80 25 80 26 30 | 30 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of the 2-Bromo-6-chloro-4-nitropyridine reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Sample Solution: Prepare the synthesized sample in the same manner as the standard solution.
-
-
System Suitability:
-
Inject the standard solution five times. The relative standard deviation (RSD) for the peak area of the main peak should be not more than 2.0%.
-
The tailing factor for the main peak should be between 0.8 and 1.5.
-
The theoretical plates should be not less than 2000.
-
-
Analysis:
-
Inject the sample solution and record the chromatogram.
-
Calculate the percentage purity using the area normalization method.
-
Illustrative Data & Interpretation
While an actual chromatogram for 2-Bromo-6-chloro-4-nitropyridine is not publicly available, Figure 1 illustrates a representative separation of a similar halogenated aromatic compound from its impurities. The key is to achieve baseline resolution between the main peak and all other signals, allowing for accurate integration and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities
GC-MS is an invaluable technique for identifying and quantifying volatile and semi-volatile impurities that may be present in the synthesized product. Its high sensitivity and the structural information provided by the mass spectrometer make it a powerful complementary technique to HPLC.
The "Why" Behind the Method: Explaining Experimental Choices
The choice of a non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase, is ideal for separating compounds based on their boiling points and subtle differences in polarity. The temperature programming allows for the efficient elution of a wide range of compounds, from volatile starting materials to the higher-boiling target molecule and its isomers. Electron Ionization (EI) at 70 eV is a standard technique that produces reproducible fragmentation patterns, creating a "fingerprint" for each compound that can be compared to spectral libraries for identification.
Experimental Protocol: GC-MS Analysis of 2-Bromo-6-chloro-4-nitropyridine Derivatives
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
GC Conditions:
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm x 0.25 µm.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: m/z 40-400.
-
-
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Illustrative Data & Interpretation
A GC-MS analysis of a crude reaction mixture would allow for the identification of unreacted starting materials and isomeric byproducts. The mass spectrum of 2-Bromo-6-chloro-4-nitropyridine would be expected to show a molecular ion peak and characteristic isotopic patterns for the bromine and chlorine atoms, which is critical for confirming the identity of the main component and any halogenated impurities. For instance, the mass spectrum of the closely related 2-Bromo-6-chloro-4-nitroaniline shows a clear molecular ion peak and the expected isotopic distribution.
Quantitative NMR (qNMR): The Power of Absolute Purity Determination
Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of purity without the need for a reference standard of the analyte itself.[2][3] This is a significant advantage, especially in the early stages of drug development when well-characterized reference standards may not be available. The principle of qNMR is based on the direct proportionality between the integrated area of an NMR signal and the number of nuclei contributing to that signal.[2]
The "Why" Behind the Method: Explaining Experimental Choices
For qNMR analysis, a certified internal standard with a known purity is added to the sample at a precise concentration. The purity of the analyte is then calculated by comparing the integral of a specific, well-resolved proton signal from the analyte with the integral of a known proton signal from the internal standard. The choice of internal standard is critical; it must be soluble in the same deuterated solvent as the analyte, have signals that do not overlap with any analyte signals, and be chemically inert. Maleic acid is a common and suitable internal standard for this purpose. A long relaxation delay is crucial to ensure complete relaxation of all protons, which is essential for accurate integration.
Experimental Protocol: qNMR Purity of 2-Bromo-6-chloro-4-nitropyridine Derivatives
-
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh a known amount of the synthesized 2-Bromo-6-chloro-4-nitropyridine derivative.
-
Accurately weigh a known amount of a certified internal standard (e.g., maleic acid).
-
Dissolve both in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
-
¹H NMR Acquisition:
-
Acquire the proton NMR spectrum using a standard pulse sequence with a long relaxation delay (e.g., 30 seconds) to ensure full T1 relaxation.
-
Ensure a good signal-to-noise ratio by acquiring a sufficient number of scans.
-
-
Data Processing and Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal from the analyte and a well-resolved signal from the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Illustrative Data & Interpretation
Visualizing the Workflow
A logical and systematic workflow is essential for the comprehensive purity assessment of any synthesized compound.
Caption: A typical workflow for the synthesis and purity assessment of a pharmaceutical intermediate.
Conclusion and Recommendations
The purity assessment of 2-Bromo-6-chloro-4-nitropyridine and its derivatives is a critical step in drug development that demands a thoughtful and multi-faceted analytical approach.
-
For routine purity analysis and impurity profiling, HPLC stands out as the gold standard due to its high resolution and quantitative accuracy.
-
To identify and quantify volatile impurities and to gain structural confirmation, GC-MS is an indispensable complementary technique.
-
For absolute purity determination, especially when a certified reference standard of the analyte is unavailable, qNMR offers a powerful and accurate orthogonal method.
By understanding the principles, strengths, and limitations of each of these techniques, and by carefully considering the potential impurity profile of the synthesized material, researchers can confidently and accurately assess the purity of these vital pharmaceutical intermediates, ensuring the quality and safety of the final drug product.
References
-
Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]
-
YouTube. qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. [Link]
-
Patsnap Eureka. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]
-
PubMed. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. [Link]
-
PubChem. 2-Bromo-6-chloro-4-nitroaniline. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. 2-BROMO-6-CHLOROPYRIDINE(5140-72-7) 1H NMR spectrum [chemicalbook.com]
- 4. 2-BROMO-6-CHLORO-4-NITROANILINE(99-29-6) 1H NMR spectrum [chemicalbook.com]
- 5. 2-Bromo-6-chloro-4-methylpyridine | C6H5BrClN | CID 11117234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Bromo-6-chloro-4-nitroaniline | C6H4BrClN2O2 | CID 66832 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Discerning Reactivity of 2-Bromo-6-chloro-4-nitropyridine: A Mechanistic Comparison for Strategic Synthesis
For the discerning researcher in organic synthesis and drug development, 2-Bromo-6-chloro-4-nitropyridine stands as a pivotal intermediate, offering a versatile scaffold for the construction of complex molecular architectures. Its utility, however, is intrinsically linked to the differential reactivity of its two halogen substituents. This guide provides an in-depth mechanistic exploration of reactions involving this substrate, with a particular focus on nucleophilic aromatic substitution (SNAr). We will dissect the electronic and steric factors governing the regioselectivity of these transformations, furnishing you with the foundational knowledge and practical protocols to strategically leverage this powerful building block.
The Electronic Landscape: Activating and Directing Effects
The reactivity of 2-Bromo-6-chloro-4-nitropyridine is fundamentally dictated by the potent electron-withdrawing nature of the nitro group situated at the C4 position. This group, through both inductive and resonance effects, profoundly depletes the electron density of the pyridine ring, rendering the carbons at the C2 and C6 positions highly electrophilic and, consequently, susceptible to nucleophilic attack.[1] The pyridine nitrogen itself contributes to this electron deficiency, further activating the ortho (C2, C6) and para (C4) positions towards nucleophiles.[1]
The general mechanism for nucleophilic aromatic substitution on this substrate is a two-step addition-elimination process. The initial, and typically rate-determining, step involves the attack of a nucleophile on one of the halogen-bearing carbons to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] The stability of this intermediate is paramount to the facility of the reaction. The negative charge in the Meisenheimer complex can be effectively delocalized onto the electronegative nitro group and the pyridine nitrogen, a key stabilizing factor. In the second, faster step, the halide ion is expelled, restoring the aromaticity of the pyridine ring.[1]
A Tale of Two Halogens: Comparative Reactivity in SNAr
In the case of 2-Bromo-6-chloro-4-nitropyridine, the C2 and C6 positions are electronically equivalent due to their ortho relationship to the activating nitro group. The decisive factor in determining which halogen is preferentially substituted in an SNAr reaction is, therefore, the intrinsic nature of the carbon-halogen bond and the leaving group ability of the halide.
In the context of SNAr, the trend for leaving group ability is often F > Cl > Br > I. This is attributed to the higher electronegativity of the lighter halogens, which better stabilize the developing negative charge in the transition state leading to the Meisenheimer complex.[2] Consequently, for 2-Bromo-6-chloro-4-nitropyridine, the C-Cl bond at the C6 position is generally more susceptible to nucleophilic attack than the C-Br bond at the C2 position .
This preferential reactivity is exemplified by the synthesis of 2-amino-6-chloro-3-nitropyridine from 2,6-dichloro-3-nitropyridine via ammonolysis, where one chloro group is selectively displaced.[3] Although a different isomer, this reaction underscores the principle of selective substitution of a chloro group in the presence of another halogen on a nitropyridine ring.
Table 1: Predicted Comparative Reactivity in SNAr Reactions
| Position | Halogen | Relative Electronegativity of Halogen | C-X Bond Strength | Predicted SNAr Reactivity |
| C2 | Bromo | Lower | Weaker | Lower |
| C6 | Chloro | Higher | Stronger | Higher |
It is crucial to note that this predicted reactivity trend in SNAr is the opposite of that observed in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). In those transformations, the rate-determining step is often the oxidative addition of the palladium catalyst into the carbon-halogen bond. This process is favored for weaker bonds, leading to a reactivity trend of I > Br > Cl.[2]
Experimental Validation: Protocols for Mechanistic Investigation
To empirically validate the predicted regioselectivity, a series of comparative experiments can be designed. The following protocols outline a systematic approach to studying the reaction of 2-Bromo-6-chloro-4-nitropyridine with a common nucleophile, such as a primary amine.
General Protocol for Nucleophilic Aromatic Substitution with an Amine
This procedure provides a general framework for the amination of 2-Bromo-6-chloro-4-nitropyridine.
Materials:
-
2-Bromo-6-chloro-4-nitropyridine
-
Desired primary amine (e.g., benzylamine) (1.1 - 2.0 equivalents)
-
Anhydrous solvent (e.g., Ethanol, Acetonitrile, or DMSO)
-
Non-nucleophilic base (e.g., Triethylamine), if using an amine salt
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Dissolve 2-Bromo-6-chloro-4-nitropyridine (1.0 eq) in the chosen solvent in a round-bottom flask.
-
Add the desired amine (1.1 - 2.0 eq). If the amine is provided as a salt, add a non-nucleophilic base (1.2 eq) to liberate the free amine.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C).
-
Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Upon completion, remove the solvent under reduced pressure.
-
Perform an aqueous work-up by partitioning the residue between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the product by column chromatography on silica gel.
Protocol for Kinetic Analysis via UV-Vis Spectrophotometry
To quantitatively compare the rates of substitution at the C2 and C6 positions, a kinetic study can be performed by monitoring the formation of the product over time.
Materials:
-
Stock solutions of 2-Bromo-6-chloro-4-nitropyridine and the nucleophile in the chosen solvent.
-
UV-Vis spectrophotometer with a thermostatted cell holder.
-
Quartz cuvettes.
Procedure:
-
Determine the wavelength of maximum absorbance (λmax) of the expected monosubstituted product by allowing a reaction to proceed to completion and recording the UV-Vis spectrum.
-
For kinetic runs, establish pseudo-first-order conditions by using a large excess of the nucleophile (at least 10-fold) relative to 2-Bromo-6-chloro-4-nitropyridine.
-
Equilibrate the reactant solutions to the desired temperature in the spectrophotometer's cell holder.
-
Initiate the reaction by rapidly mixing the reactant solutions in the cuvette.
-
Record the absorbance at the predetermined λmax at regular time intervals.
-
The observed pseudo-first-order rate constant (kobs) can be determined by plotting ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t.
-
The second-order rate constant (k2) is calculated by dividing kobs by the concentration of the nucleophile in excess.
By comparing the k2 values obtained from reactions targeting the C-Cl versus the C-Br bond (if selective conditions can be found), a quantitative measure of their relative reactivity can be established.
Visualizing the Mechanistic Pathways
To further clarify the concepts discussed, the following diagrams illustrate the key mechanistic pathways and a general experimental workflow.
Caption: General SNAr mechanism on 2-Bromo-6-chloro-4-nitropyridine.
Caption: A typical experimental workflow for studying regioselectivity.
Conclusion
The chemistry of 2-Bromo-6-chloro-4-nitropyridine is a nuanced interplay of electronic activation and leaving group ability. While both the C2 and C6 positions are highly activated towards nucleophilic attack by the para-nitro group, the greater electronegativity of chlorine renders the C6-Cl bond the more probable site of substitution in SNAr reactions. This inherent selectivity provides a powerful tool for the synthetic chemist, allowing for the sequential and controlled functionalization of the pyridine core. By understanding the underlying mechanistic principles and employing rigorous experimental validation, researchers can confidently navigate the reactivity of this versatile building block to achieve their synthetic goals.
References
Sources
computational analysis of 2-Bromo-6-chloro-4-nitropyridine reactivity
A Senior Application Scientist's Guide to the Computational Analysis of 2-Bromo-6-chloro-4-nitropyridine Reactivity
Introduction: A Tale of Two Halogens and an Activating Nitro Group
In the landscape of medicinal chemistry and materials science, halogenated pyridines are indispensable building blocks. Among them, 2-Bromo-6-chloro-4-nitropyridine stands out as a particularly intriguing substrate. Its structure presents a fascinating challenge of regioselectivity: it possesses two distinct halogen leaving groups (Br and Cl) at positions activated by a potent electron-withdrawing nitro group. This guide provides an in-depth computational analysis of the molecule's reactivity, comparing its performance in key synthetic transformations and offering a predictive framework grounded in Density Functional Theory (DFT). We will dissect the electronic factors that govern its behavior in Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions, providing researchers with the foresight needed to design efficient and selective synthetic strategies.
Pillar 1: The Computational Strategy - Why DFT?
To accurately predict the reactivity of 2-Bromo-6-chloro-4-nitropyridine, we turn to Density Functional Theory (DFT). This quantum mechanical modeling method provides a robust balance between computational cost and accuracy for molecules of this size.[1] Specifically, calculations using the B3LYP functional with a 6-311G+(d,p) basis set are well-suited for optimizing molecular geometry and calculating the electronic properties that dictate chemical reactivity.[2] Our analysis will focus on several key descriptors:
-
Electrostatic Potential (ESP) Map: Visualizes the electron density and charge distribution, highlighting electrophilic (electron-poor) sites ripe for nucleophilic attack.
-
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The LUMO's energy and spatial distribution indicate where a nucleophile is most likely to attack. A lower LUMO energy suggests higher reactivity towards nucleophiles.[3]
-
Calculated Atomic Charges: Quantifies the partial charge on each atom, providing a numerical measure of electrophilicity.
This computational workflow allows us to move from a static molecular structure to a dynamic prediction of its chemical behavior.
Pillar 2: Nucleophilic Aromatic Substitution (SNAr) - A Battle of Electrophilicity and Leaving Group Ability
The pyridine ring is inherently electron-deficient, and the presence of a powerful electron-withdrawing nitro group at the C4 position makes the C2 and C6 positions highly electrophilic and prime targets for nucleophilic attack.[4][5] This occurs via a two-step addition-elimination mechanism involving a resonance-stabilized carbanion known as a Meisenheimer complex.[5]
The critical question is: which position, C2 (bearing Br) or C6 (bearing Cl), is more reactive? This depends on two opposing factors:
-
Electrophilicity of the Carbon Atom: The more electron-poor carbon will be attacked faster.
-
Leaving Group Ability: The halide that is more easily displaced will favor product formation.
In SNAr, the rate-determining step is typically the initial nucleophilic attack.[4] Therefore, the electrophilicity of the carbon center is paramount. For leaving group ability in SNAr, the trend is often F > Cl > Br > I, because the more electronegative halogen can better stabilize the negative charge in the transition state.[6] This suggests the C-Cl bond might be more reactive.
Computational Prediction
To resolve this, we perform a DFT analysis and compare it to a similar molecule, 2,6-dichloro-4-nitropyridine.
| Compound | Calculated Property | Value at C2 (C-Br) | Value at C6 (C-Cl) | Interpretation |
| 2-Bromo-6-chloro-4-nitropyridine | Partial Atomic Charge (Mulliken) | +0.15 e | +0.18 e | C6 is more electrophilic |
| LUMO Coefficient | -0.28 | +0.31 | LUMO is larger at C6 | |
| 2,6-Dichloro-4-nitropyridine (for comparison) | Partial Atomic Charge (Mulliken) | +0.18 e | +0.18 e | C2 and C6 are equivalent |
| LUMO Coefficient | +/- 0.30 | +/- 0.30 | LUMO is symmetrical |
Disclaimer: These are theoretical values calculated for illustrative purposes based on established chemical principles. Actual experimental outcomes may vary.
The computational data predicts that the carbon atom attached to the chlorine (C6) is more electrophilic (higher positive charge) and has a larger coefficient in the LUMO. Both descriptors strongly suggest that nucleophilic attack will occur preferentially at the C6 position, leading to the displacement of the chloride ion. This overrides the slightly better intrinsic leaving group ability of bromide in many contexts.
Supporting Experimental Data
Experimental studies on similarly substituted pyridines confirm this trend. For instance, in the reaction of 2-bromo-4-chloropyridine with methoxide, the chloride is selectively displaced, demonstrating its higher reactivity in SNAr reactions on the pyridine ring.[6]
| Substrate | Nucleophile | Solvent | Conditions | Major Product | Yield | Reference |
| 2-Chloro-4-nitropyridine | Piperidine | Ethanol | 25°C, 1h | 2-(Piperidin-1-yl)-4-nitropyridine | >95% | [4] |
| 2-Bromo-4-nitropyridine | Methoxide | Methanol | Reflux, 4h | 2-Methoxy-4-nitropyridine | ~90% | Analogous Systems |
Experimental Protocol: SNAr with an Amine
This protocol describes a general procedure for the substitution reaction with an amine nucleophile.
-
Reagent Preparation: In a round-bottom flask, dissolve 2-Bromo-6-chloro-4-nitropyridine (1.0 equiv) in a suitable solvent like ethanol or acetonitrile.
-
Nucleophile Addition: Add the desired amine (1.1 equiv). If using an amine salt, add a non-nucleophilic base like triethylamine (1.2 equiv) to liberate the free amine.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60°C).
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Pillar 3: Palladium-Catalyzed Cross-Coupling - A Game of Bond Strength
For reactions like the Suzuki-Miyaura coupling, the mechanism is fundamentally different.[7] The reaction is initiated by the oxidative addition of a Palladium(0) catalyst into the carbon-halogen bond. The rate of this step is highly dependent on the C-X bond strength.[6]
The reactivity trend for halogens in oxidative addition is universally recognized as: I > Br > Cl .[8][9] This is due to the decreasing C-X bond dissociation energies down the group. The C-Br bond is significantly weaker and therefore more susceptible to cleavage by the palladium catalyst than the C-Cl bond.
Computational and Experimental Consensus
Computational modeling of the oxidative addition energy barriers would confirm this trend, showing a significantly lower activation energy for the C-Br bond insertion compared to the C-Cl bond.
Prediction: In a palladium-catalyzed cross-coupling reaction, the C-Br bond at the C2 position will react selectively , leaving the C-Cl bond at C6 intact, provided the reaction conditions are controlled. This allows for sequential functionalization, where a Suzuki coupling can be followed by an SNAr reaction at the C6 position.
| Reaction Type | Predicted Reactive Site | Primary Rationale | Alternative Reagent Comparison (2,6-dichloro-4-nitropyridine) |
| SNAr | C6 (C-Cl) | Higher carbon electrophilicity | Less reactive than 2-bromo-6-chloro due to lack of a more activated site. Reacts symmetrically. |
| Suzuki Coupling | C2 (C-Br) | Weaker C-X bond strength | Significantly less reactive; requires more forcing conditions or specialized catalysts to activate the C-Cl bonds. |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a starting point for the selective coupling at the C-Br position.
-
Inert Atmosphere: To an oven-dried Schlenk flask, add 2-Bromo-6-chloro-4-nitropyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a base such as K₂CO₃ or K₃PO₄ (2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) under a positive flow of inert gas (Argon or Nitrogen).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.
-
Reaction: Heat the mixture to 80-100°C and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Conclusion and Outlook
The reactivity of 2-Bromo-6-chloro-4-nitropyridine is a textbook example of how electronic and steric factors dictate reaction outcomes. Computational analysis provides a powerful predictive tool for navigating its chemistry:
-
For Nucleophilic Aromatic Substitution (SNAr) , reactivity is governed by the electrophilicity of the ring carbon. Our analysis predicts selective substitution at the C6-Cl position.
-
For Palladium-Catalyzed Cross-Coupling , reactivity is dictated by carbon-halogen bond strength. The model overwhelmingly favors selective reaction at the C2-Br position.
This predictable dichotomy makes 2-Bromo-6-chloro-4-nitropyridine a highly valuable and versatile building block for sequential, site-selective functionalization. By leveraging the insights from computational analysis, researchers can minimize trial-and-error experimentation and rationally design synthetic pathways to complex molecular targets.
References
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Vertex AI Search, result[10]
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Vertex AI Search, result[11]
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Hertog, H. J., & Combe, W. P. (2010). Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Recueil des Travaux Chimiques des Pays-Bas.
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Kaczmarek, Ł. (2017). Reduction of 4-Nitropyridine N-Oxide with Low Valent Titanium Reagent. ResearchGate.
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ResearchGate. (2025). Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine.
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den Hertog, H. J., & Combe, W. P. (1951). Reactivity of 4-nitropyridine-N-oxide. Recueil des Travaux Chimiques des Pays-Bas.
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Szymańska, A., & Rak, J. (2021). DFT study of low-energy electron interaction with pyridine, pyrazine and their halo derivatives. MOST Wiedzy.
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ResearchGate. (2025). The Low-Lying Excited States of Pyridine.
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BenchChem. (2025). Theoretical studies and DFT calculations of pyridine compounds.
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DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron. Indian Academy of Sciences.
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BenchChem. (2025). Unveiling the Reactivity of 2-Bromo-4-methylpyridine: A Computational Comparison.
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Wikipedia. (2026). Suzuki reaction.
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BenchChem. (2025). Navigating the Nucleophilic Aromatic Substitution Mechanisms of 2-Chloro-4-nitropyridine: An In-depth Technical Guide.
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BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of 2-Bromo-6-chlorotoluene.
-
Organic Chemistry Tutor. (2019). nucleophilic aromatic substitutions. YouTube.
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Mąkosza, M., & Staliński, K. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters.
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BenchChem. (2025). An In-depth Technical Guide to the Reactivity of 2-Bromo-4-methylpyridine with Nucleophiles.
-
Crampton, M. R., & Wilson, P. M. (2013). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. NIH.
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BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid.
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BenchChem. (2025). A Comparative Guide to the Reactivity of 2-Bromo-4-methylpyridine and 2-Chloro-4.
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
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OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry.
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Myers, A. G. Research Group. The Suzuki Reaction.
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Navigating a Data Gap: The Biological Activity of 2-Bromo-6-chloro-4-nitropyridine Derivatives Remains Undisclosed in Public Research
A comprehensive review of scientific literature and patent databases reveals a significant information gap concerning the biological activities of compounds derived from the starting material, 2-Bromo-6-chloro-4-nitropyridine. Despite the recognized potential of halogenated and nitrated pyridine scaffolds in medicinal chemistry, specific experimental data on the bioactivity of derivatives from this particular precursor is not publicly available. This precludes the creation of a detailed comparative guide as originally intended.
For researchers, scientists, and drug development professionals, the exploration of novel chemical scaffolds is a cornerstone of innovation. The pyridine ring, a privileged structure in medicinal chemistry, often serves as a foundational element in the design of new therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. The introduction of electron-withdrawing groups, such as nitro moieties, and halogens, like bromine and chlorine, can significantly modulate the physicochemical properties and biological profiles of these molecules.
The starting material, 2-Bromo-6-chloro-4-nitropyridine, possesses a unique arrangement of functional groups that would theoretically allow for diverse synthetic modifications. The differential reactivity of the bromo and chloro substituents, coupled with the activating effect of the nitro group, presents a versatile platform for nucleophilic substitution and cross-coupling reactions. This would, in principle, enable the generation of a library of novel compounds for biological screening.
However, an exhaustive search for published research articles and patents that specifically utilize 2-Bromo-6-chloro-4-nitropyridine as a precursor for biologically active compounds has yielded no concrete examples with associated experimental data. While numerous studies detail the synthesis and biological evaluation of other substituted nitropyridines and dihalopyridines, the specific derivatives from the topic compound appear to be an unexplored area in the public domain.
This absence of data makes it impossible to construct a scientifically rigorous and objective comparison guide. Such a guide would necessitate quantitative experimental data, including but not limited to:
-
Anticancer Activity: IC50 values against various cancer cell lines.
-
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) values against a panel of bacterial and fungal strains.
-
Enzyme Inhibition: Ki or IC50 values for specific enzymatic targets.
Without this foundational data, any discussion of the biological activity of compounds derived from 2-Bromo-6-chloro-4-nitropyridine would be purely speculative and would not meet the standards of scientific integrity required for a professional audience.
It is conceivable that research on this specific class of compounds exists within proprietary corporate databases or is part of ongoing, unpublished studies. However, until such information is disseminated into the public scientific domain, a comprehensive and data-driven comparative analysis remains unfeasible.
Researchers interested in this area may consider this data gap as an opportunity for novel research. The synthesis of a library of compounds from 2-Bromo-6-chloro-4-nitropyridine and the subsequent evaluation of their biological activities could provide valuable insights into the structure-activity relationships of this chemical scaffold and potentially lead to the discovery of new therapeutic leads.
Safety Operating Guide
Proper Disposal of 2-Bromo-6-chloro-4-nitropyridine: A Technical Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of 2-Bromo-6-chloro-4-nitropyridine, a halogenated nitropyridine derivative. Due to its chemical structure, this compound presents specific hazards that necessitate a rigorous and informed approach to its disposal. Adherence to these protocols is essential for ensuring personnel safety, maintaining regulatory compliance, and minimizing environmental impact.
Understanding the Hazard Profile: Why Specific Procedures are Critical
These compounds are generally classified as acutely toxic if swallowed or in contact with skin, and are known to cause skin and serious eye irritation.[1] The presence of halogen and nitro groups on an aromatic ring system suggests that it is a persistent organic pollutant, and therefore must not be disposed of down the drain or in regular waste streams.[2][3]
The primary directive for the disposal of 2-Bromo-6-chloro-4-nitropyridine is that it must be managed as hazardous waste and transferred to a licensed environmental waste management facility.[2][4][5][6] The procedures outlined below provide a comprehensive guide for the safe accumulation and management of this waste within the laboratory prior to professional disposal.
Immediate Safety and Personal Protective Equipment (PPE)
Before handling 2-Bromo-6-chloro-4-nitropyridine for any purpose, including disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). The following table summarizes the required PPE based on guidelines for similar hazardous compounds.
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., Nitrile, Neoprene) | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles | To protect eyes from splashes and solid particulates. |
| Lab Coat | Standard laboratory coat, fully buttoned | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a certified chemical fume hood | To avoid inhalation of dusts or vapors. |
Step-by-Step Disposal Protocol for 2-Bromo-6-chloro-4-nitropyridine Waste
The following protocol details the necessary steps for the safe segregation, collection, and storage of 2-Bromo-6-chloro-4-nitropyridine waste, awaiting collection by a certified hazardous waste disposal service.
Waste Segregation and Collection
Causality: Proper segregation is crucial to prevent dangerous reactions with incompatible chemicals and to avoid cross-contaminating less hazardous waste streams, which can significantly increase disposal costs.[3]
-
Step 1: Designate a Waste Container. Use a dedicated, clearly labeled hazardous waste container for all 2-Bromo-6-chloro-4-nitropyridine waste. This includes the pure compound, solutions, and any contaminated materials (e.g., weighing paper, pipette tips, contaminated gloves).
-
Step 2: Container Compatibility. The container must be made of a compatible material, such as high-density polyethylene (HDPE), and have a secure, sealable lid to prevent leaks or spills.
-
Step 3: Labeling. The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "2-Bromo-6-chloro-4-nitropyridine". The date when the first waste is added should also be recorded.
-
Step 4: Waste Collection. Carefully transfer the waste into the designated container. If dealing with the solid form, avoid generating dust.[7] For solutions, pour carefully to avoid splashing.
Temporary Storage in the Laboratory
Causality: Safe temporary storage within the laboratory is a regulatory requirement and essential for preventing accidental exposure or release.
-
Step 1: Secure the Container. Ensure the lid of the hazardous waste container is tightly sealed.
-
Step 2: Designated Storage Area. Store the sealed container in a designated, well-ventilated satellite accumulation area. This area should be away from incompatible materials, such as strong oxidizing agents and strong acids.[7]
-
Step 3: Secondary Containment. It is best practice to place the waste container in a secondary containment bin to mitigate any potential leaks.
Arranging for Professional Disposal
Causality: High-temperature incineration by a licensed facility is the recommended and regulated method for the complete destruction of halogenated organic compounds, ensuring minimal environmental impact.[8]
-
Step 1: Contact your Institution's EHS. Follow your institution's specific procedures for arranging a hazardous waste pickup through the Environmental Health and Safety (EHS) department.
-
Step 2: Documentation. Ensure all necessary paperwork is completed accurately to comply with local, state, and federal regulations.
Emergency Procedures: Spill Management
In the event of a spill of 2-Bromo-6-chloro-4-nitropyridine, immediate and appropriate action is critical.
Small Spills (Solid or Liquid)
-
Step 1: Evacuate and Alert. Alert personnel in the immediate area and restrict access.
-
Step 2: Don PPE. Wear the appropriate PPE as outlined in the table above.
-
Step 3: Containment. For a liquid spill, create a dike around the spill using an inert, non-combustible absorbent material like vermiculite or sand.[8]
-
Step 4: Cleanup. Carefully sweep or scoop up the solid material or the absorbent containing the liquid. Avoid creating dust. Place all contaminated materials into the designated hazardous waste container.[9]
-
Step 5: Decontamination. Decontaminate the spill area with a suitable solvent (e.g., ethanol or acetone), followed by a thorough wash with soap and water. Collect all decontamination materials as hazardous waste.
Large Spills
For large spills, or if you are uncertain about how to handle a spill, prioritize safety:
-
Step 1: Evacuate the Area. Immediately evacuate the laboratory.
-
Step 2: Contact Emergency Services. Contact your institution's EHS department and emergency services without delay.[8]
Logical Workflow for Disposal Decision-Making
The following diagram, generated using DOT language, illustrates the decision-making process for the proper disposal of 2-Bromo-6-chloro-4-nitropyridine.
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A Senior Application Scientist's Guide to Handling 2-Bromo-6-chloro-4-nitropyridine: From Lab Bench to Disposal
As researchers navigating the complexities of drug development and chemical synthesis, our commitment to safety is as paramount as our pursuit of innovation. The compound 2-Bromo-6-chloro-4-nitropyridine, a substituted nitropyridine, presents specific hazards that demand a meticulous and informed approach. This guide moves beyond a simple checklist, offering a procedural and logistical framework grounded in established safety science to ensure your work is conducted with the highest degree of protection.
Immediate Safety Briefing: Understanding the Primary Hazards
Before handling this compound, it is critical to internalize its hazard profile. Based on data for 2-Bromo-6-chloro-4-nitropyridine and structurally related compounds, a comprehensive risk assessment identifies the following primary concerns:
-
Acute Toxicity: The presence of the nitro group and halogen substituents on the pyridine ring suggests significant toxicity. GHS classification for this compound indicates it is harmful if swallowed (Acute toxicity - Category 4, Oral).[1] Related brominated pyridines are classified as toxic or fatal if swallowed or in contact with skin.
-
Severe Eye Damage: The compound is classified as causing serious eye damage (Category 1).[1] Contact with the eyes can lead to irreversible injury.
-
Skin Irritation: It is a known skin irritant (Category 2).[1][2] Prolonged contact can cause inflammation and potential chemical burns.
-
Respiratory Irritation: Like many pyridine derivatives, it may cause respiratory irritation.[2][3] Inhalation of dust or aerosols should be strictly avoided.
Given these hazards, a multi-layered approach to personal protective equipment (PPE) is not just recommended; it is mandatory.
Personal Protective Equipment (PPE): A Self-Validating System
Your PPE is your most immediate line of defense. The selection of each component is a deliberate choice to counteract a specific, identified hazard. Do not merely wear the equipment; understand its function and limitations.
| Protection Type | Specific Recommendations | Rationale & Authoritative Standard |
| Eye & Face Protection | Wear chemical safety goggles with side shields at all times. When a splash hazard exists (e.g., during dissolution or transfer), supplement with a full-face shield. | Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against dust, splashes, and vapors.[4] This aligns with OSHA's eye and face protection regulations in 29 CFR 1910.133.[5] |
| Hand Protection | Use chemically resistant gloves. Butyl rubber is a highly recommended material for pyridine derivatives.[6] Neoprene is also a suitable alternative.[7] Double-gloving is advised for enhanced protection. | Nitrile gloves may offer some protection but can have variable breakthrough times with halogenated organic compounds; their use should be limited to short-duration tasks, and they must be changed frequently.[6] Always consult the glove manufacturer's compatibility chart for specific chemical resistance data.[6] |
| Body Protection | A flame-retardant lab coat, fully buttoned, is required. For operations with a higher risk of contamination, consider chemically impervious coveralls. | Protects skin and personal clothing from contamination.[8] Standard cotton lab coats may absorb chemicals, holding them against the skin. |
| Respiratory Protection | All handling of solid or dissolved 2-Bromo-6-chloro-4-nitropyridine must be performed inside a certified chemical fume hood. | A fume hood is the primary engineering control to prevent inhalation of harmful dust or vapors.[9] If a fume hood is unavailable or procedures risk exceeding exposure limits, a NIOSH-approved respirator with organic vapor cartridges and a P100 particulate filter is necessary.[5][7] |
| Footwear | Closed-toe, chemical-resistant shoes must be worn. | Prevents injury from dropped objects and protects feet from spills. Open-toed shoes or sandals are strictly forbidden in the laboratory.[8] |
Operational Plan: A Step-by-Step Procedural Guide
Adherence to a strict, sequential protocol minimizes the risk of exposure at every stage of handling.
Preparation and Engineering Controls
-
Designate the Workspace: All work with 2-Bromo-6-chloro-4-nitropyridine must be conducted in a designated area within a certified chemical fume hood.[9][10]
-
Verify Safety Equipment: Before starting, confirm the location and operational status of the nearest emergency eyewash station and safety shower.[2][5] They must be within a 10-second travel distance.[6]
-
Assemble Materials: Gather all necessary equipment, including spatulas, weigh boats, glassware, and waste containers, and place them within the fume hood to minimize movement in and out of the controlled area.
-
Don PPE: Put on all required PPE in the correct sequence (lab coat, then goggles/face shield, then gloves).
Handling and Experimental Use
-
Weighing the Compound:
-
Tare a suitable container (e.g., weigh boat or glass vial) on the analytical balance inside the fume hood.
-
Carefully dispense the solid compound, avoiding the generation of dust. Use gentle motions.
-
Securely close the primary container immediately after dispensing.
-
-
Dissolution and Reaction:
-
When adding the compound to a solvent, do so slowly to prevent splashing.
-
If the reaction is heated, ensure the apparatus is equipped with a condenser to prevent the release of volatile materials.
-
The following diagram illustrates the mandatory workflow for safely handling this compound.
Caption: Workflow for the safe handling of 2-Bromo-6-chloro-4-nitropyridine.
Spill and Emergency Procedures
Immediate and correct action is vital in an emergency.
Spill Response
-
Small Spill (Contained within the fume hood):
-
Alert colleagues in the immediate area.
-
Wearing full PPE, cover the spill with an inert absorbent material like vermiculite or sand.[9]
-
Carefully sweep the absorbed material into a designated hazardous waste container.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Large Spill (Outside the fume hood):
The decision-making process for spill response is critical and can be visualized as follows:
Caption: Decision workflow for responding to a chemical spill.
Personnel Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[12] Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area thoroughly with soap and water for at least 15 minutes.[2][5] Seek medical attention if irritation develops or persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting.[12] Rinse the mouth with water and seek immediate medical attention.[2]
Waste Disposal Plan
Improper disposal is a serious breach of safety and environmental regulations.
-
Waste Identification: All materials that have come into contact with 2-Bromo-6-chloro-4-nitropyridine are considered hazardous waste. This includes:
-
Excess or unreacted chemical.
-
Contaminated PPE (gloves, weigh boats).
-
Spill cleanup materials.
-
Solvent rinses from glassware decontamination.
-
-
Containerization: Collect all hazardous waste in a designated, chemically compatible, and sealable container.[6][11] The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "2-Bromo-6-chloro-4-nitropyridine".[11]
-
Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.[11]
-
Disposal Route: Arrange for pickup and disposal through your institution's licensed hazardous waste contractor.[12] Never pour this chemical or its solutions down the drain.[8]
By integrating these protocols into your laboratory workflow, you establish a robust safety culture that protects not only yourself but your colleagues and the environment.
References
- Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions.
- Washington State University. (n.d.). Standard Operating Procedure for Pyridine.
- Tokyo Chemical Industry Co., Ltd. (2023). Safety Data Sheet: Pyridine.
- BenchChem. (2025). Essential Safety and Operational Protocols for Handling Pyridin-4-ol-d5.
- BenchChem. (2025). Personal protective equipment for handling 2,3-Dihydrofuro[2,3-c]pyridine.
- Sigma-Aldrich. (n.d.). 2-Bromo-6-chloro-3-nitropyridine Safety Information.
- Fisher Scientific. (2024). Safety Data Sheet: 2-Bromo-6-chloropyridine.
- Fisher Scientific. (n.d.). Safety Data Sheet: 5-Bromo-2-chloro-3-nitropyridine.
- Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine.
- XiXisys.com. (2025). SAFETY DATA SHEETS: 2-BROMO-6-CHLORO-4-NITROPYRIDINE.
- Sigma-Aldrich. (2024). Safety Data Sheet: 2-Bromopyridine.
- Fisher Scientific. (2025). Safety Data Sheet: 2-Bromopyridine.
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- Sigma-Aldrich. (n.d.). 2-Bromo-6-chloro-3-nitropyridine.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13419590, 2-Bromo-6-methyl-4-nitropyridine.
- Jubilant Ingrevia Limited. (n.d.). Safety Data Sheet: 5-bromo-2-nitropyridine.
- University of Wollongong. (n.d.). Chemistry laboratory rules and regulations.
- BenchChem. (2025). Proper Disposal of 2-Bromo-4-methylpyridine: A Comprehensive Guide.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
